Product packaging for AZD3514(Cat. No.:CAS No. 1240299-33-5)

AZD3514

Cat. No.: B612185
CAS No.: 1240299-33-5
M. Wt: 519.6 g/mol
InChI Key: JMEYDSHPKCSIJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

AZD3514 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
in Phase I clinical trial in patients with castrate-resistant prostate cancer (2/2013);  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H32F3N7O2 B612185 AZD3514 CAS No. 1240299-33-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-[2-[4-[1-[3-(trifluoromethyl)-7,8-dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]phenoxy]ethyl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32F3N7O2/c1-18(36)33-14-12-32(13-15-33)16-17-37-21-4-2-19(3-5-21)20-8-10-34(11-9-20)23-7-6-22-29-30-24(25(26,27)28)35(22)31-23/h2-5,20H,6-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMEYDSHPKCSIJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CCOC2=CC=C(C=C2)C3CCN(CC3)C4=NN5C(=NN=C5C(F)(F)F)CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32F3N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677133
Record name 1-{4-[2-(4-{1-[3-(Trifluoromethyl)-7,8-dihydro[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}phenoxy)ethyl]piperazin-1-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240299-33-5
Record name AZD 3514
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240299-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AZD-3514
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1240299335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-{4-[2-(4-{1-[3-(Trifluoromethyl)-7,8-dihydro[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}phenoxy)ethyl]piperazin-1-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1240299-33-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZD-3514
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/127DSS8X7J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

AZD3514 in Castration-Resistant Prostate Cancer: An In-Depth Technical Guide on the Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD3514 is a first-in-class, orally bioavailable small molecule that has been investigated for the treatment of castration-resistant prostate cancer (CRPC). It exhibits a novel, dual mechanism of action, functioning as both a competitive androgen receptor (AR) antagonist and a selective androgen receptor down-regulator (SARD). This dual activity allows this compound to not only block the androgen signaling pathway but also reduce the total cellular levels of the AR protein, a key driver of CRPC progression. Preclinical studies have demonstrated its ability to inhibit AR nuclear translocation, suppress the transcription of AR target genes, and ultimately inhibit the growth of prostate cancer cells, including those with AR mutations. Phase I clinical trials in patients with advanced CRPC have shown moderate anti-tumor activity, validating the SARD concept, although development was hindered by a challenging side-effect profile. This guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to the study of this compound.

Introduction to Androgen Receptor Signaling in CRPC

The androgen receptor (AR) is a ligand-activated transcription factor and a critical driver of prostate cancer cell growth and survival.[1][2] In the early stages of prostate cancer, androgen deprivation therapy (ADT) is the standard of care. However, the disease invariably progresses to a castration-resistant state (CRPC), where the cancer continues to grow despite castrate levels of androgens.[1][2] In CRPC, the AR signaling axis remains active through various mechanisms, including AR gene amplification, mutations that allow activation by other ligands, and the production of constitutively active AR splice variants.[1] Therefore, targeting the AR remains a key therapeutic strategy in CRPC.

This compound: A Dual-Acting Selective Androgen Receptor Down-Regulator (SARD)

This compound was developed to be a novel agent that not only antagonizes the AR but also promotes its degradation. This dual mechanism of action is designed to provide a more profound and sustained inhibition of AR signaling compared to traditional anti-androgens.

Mechanism of Action: A Dual Approach

The primary mechanism of action of this compound involves two distinct but complementary processes:

  • Androgen Receptor Antagonism: this compound competitively binds to the ligand-binding domain (LBD) of the androgen receptor. This direct competition with androgens like dihydrotestosterone (DHT) prevents the conformational changes required for AR activation and subsequent nuclear translocation. By inhibiting the nuclear localization of the AR, this compound effectively blocks the transcription of AR target genes, such as prostate-specific antigen (PSA) and transmembrane protease, serine 2 (TMPRSS2).

  • Androgen Receptor Down-regulation: A key differentiator of this compound is its ability to induce the down-regulation of the AR protein itself. This effect is observed in both the presence and absence of androgens and leads to a reduction in the total cellular pool of AR. The ability to degrade the AR protein offers a potential advantage in overcoming resistance mechanisms that involve AR overexpression.

The signaling pathway illustrating the dual mechanism of action of this compound is depicted below.

AZD3514_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_inactive Inactive AR Androgen->AR_inactive Binds AR_AZD3514_complex AR-AZD3514 Complex AR_inactive->AR_AZD3514_complex AR_active Active AR (Dimerized) AR_inactive->AR_active Translocation & Dimerization AZD3514_cyto This compound AZD3514_cyto->AR_inactive Binds & Antagonizes AZD3514_cyto->AR_active Inhibits Translocation Degradation Proteasomal Degradation AR_AZD3514_complex->Degradation Induces ARE Androgen Response Element (ARE) AR_active->ARE Binds Gene_Transcription Gene Transcription (PSA, TMPRSS2) ARE->Gene_Transcription Activates Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth

Caption: Dual mechanism of action of this compound in CRPC.

Preclinical Data

The anti-tumor activity and mechanism of action of this compound have been characterized in a series of in vitro and in vivo preclinical studies.

In Vitro Studies

This compound has demonstrated potent activity in prostate cancer cell lines, including those that are castration-resistant and harbor AR mutations.

  • Cell Growth Inhibition: this compound inhibits the proliferation of androgen-dependent (LNCaP) and castration-resistant (LAPC4) prostate cancer cell lines.

  • AR Down-regulation: Treatment of LNCaP cells with this compound resulted in a dose-dependent reduction in AR protein levels. A pIC50 of 5.75 for AR down-regulation in the absence of androgen has been reported.

  • Inhibition of AR Target Genes: this compound effectively suppresses the expression of PSA and TMPRSS2 mRNA in a dose-dependent manner in both LNCaP and LAPC4 cells.

  • Inhibition of AR Nuclear Translocation: Immunofluorescence studies have confirmed that this compound inhibits the androgen-induced translocation of the AR from the cytoplasm to the nucleus.

In Vitro Activity of this compound Result Cell Lines Reference
AR Down-regulation (pIC50) 5.75 (in the absence of androgen)LNCaP
Cell Proliferation Inhibition of DHT-driven growthLNCaP, LAPC4
AR Target Gene Expression Dose-dependent inhibition of PSA and TMPRSS2 mRNALNCaP, LAPC4
AR Nuclear Translocation Inhibition of androgen-induced nuclear translocationLNCaP, U2OS-AR
In Vivo Studies

The anti-tumor efficacy of this compound has been evaluated in rodent models of prostate cancer.

  • Androgen-Dependent Tumor Model: In the Dunning R3327H rat model, oral administration of this compound significantly inhibited tumor growth.

  • Castration-Resistant Tumor Model: In the HID28 mouse model of CRPC, a compound with a similar mechanism to this compound demonstrated anti-tumor activity.

In Vivo Efficacy of this compound Model Dosing Outcome Reference
Tumor Growth Inhibition Dunning R3327H rat50 mg/kg, oral, dailySignificant tumor growth inhibition
Anti-tumor Activity HID28 mouse (CRPC model)Not specifiedDemonstrated anti-tumor activity

Clinical Data

This compound has been evaluated in two parallel Phase I first-in-human studies in patients with castration-resistant prostate cancer.

Pharmacokinetics

This compound is orally bioavailable. Pharmacokinetic analyses from the Phase I trials revealed that twice-daily (BID) dosing was required to achieve target exposures.

Pharmacokinetic Parameters of this compound in CRPC Patients (1000 mg BID) Value Reference
Time to Maximum Concentration (Tmax) ~1-3 hours
Dosing Regimen Once daily (QD) and twice daily (BID) explored
Clinical Efficacy and Safety

The Phase I studies demonstrated that this compound has moderate anti-tumor activity in a heavily pre-treated CRPC patient population.

  • PSA Declines: PSA declines of ≥50% were observed in 13% (9 out of 70) of patients across the two studies.

  • Objective Responses: Objective soft tissue responses according to RECIST 1.1 criteria were seen in 17% (4 out of 24) of patients in one of the studies.

  • Adverse Events: The most frequently reported drug-related adverse events were nausea and vomiting. At a dose of 2000 mg BID, these toxicities were considered non-tolerable.

Clinical Efficacy of this compound in CRPC Patients Result Reference
≥50% PSA Decline 13% of patients (9/70)
Objective Soft Tissue Response (RECIST 1.1) 17% of patients (4/24) in Study 1
Durable Disease Stabilizations Observed

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound. These represent standard laboratory procedures and may have been adapted in the original studies.

Western Blotting for AR Down-regulation

This protocol describes the detection and quantification of androgen receptor protein levels in cell lysates following treatment with this compound.

Western_Blot_Workflow start Start: LNCaP Cell Culture treatment Treat with this compound (e.g., 0-10 µM for 24h) start->treatment lysis Cell Lysis (RIPA buffer + protease inhibitors) treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE (15 µg protein/lane) quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% non-fat milk in TBST) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-AR, anti-GAPDH) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis end End: Quantify AR Levels analysis->end

Caption: Generalized workflow for Western blot analysis.

Protocol:

  • Cell Culture and Treatment: Plate LNCaP cells and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature protein lysates and separate 15-30 µg of total protein on a 4-12% Bis-Tris polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody against AR (e.g., rabbit anti-AR) and a loading control (e.g., mouse anti-GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities using densitometry software and normalize the AR signal to the loading control.

Quantitative RT-PCR for AR Target Gene Expression

This protocol outlines the measurement of mRNA levels of AR target genes, such as PSA and TMPRSS2, following treatment with this compound.

Protocol:

  • Cell Culture and Treatment: Culture LNCaP or LAPC4 cells and treat with this compound as described for Western blotting.

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for PSA, TMPRSS2, and a housekeeping gene (e.g., GAPDH or 18S rRNA) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Immunofluorescence for AR Nuclear Translocation

This protocol describes the visualization of AR localization within cells to assess the effect of this compound on its nuclear translocation.

Protocol:

  • Cell Culture and Treatment: Seed LNCaP or AR-transfected U2OS cells on glass coverslips. Treat the cells with this compound for a specified time (e.g., 2 hours) followed by stimulation with DHT (e.g., 1 nM) for 30 minutes.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

  • Blocking and Staining: Block the cells with a blocking buffer (e.g., PBS with 5% normal goat serum) and then incubate with a primary antibody against AR. After washing, incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG).

  • Nuclear Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the nuclear and cytoplasmic fluorescence intensity to determine the extent of AR nuclear translocation.

Conclusion

This compound represents a pioneering effort in the development of selective androgen receptor down-regulators (SARDs) for the treatment of castration-resistant prostate cancer. Its dual mechanism of action, combining AR antagonism with AR degradation, provides a strong rationale for its potential to overcome some of the resistance mechanisms that limit the efficacy of current AR-targeted therapies. While the clinical development of this compound was ultimately halted due to its side-effect profile, the clinical activity observed provides crucial proof-of-concept for the SARD therapeutic strategy. The insights gained from the study of this compound continue to inform the development of next-generation SARDs with improved therapeutic windows, holding promise for the future treatment of advanced prostate cancer.

References

AZD3514: A Technical Overview of its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, chemical synthesis process, and preclinical profile of AZD3514, a selective androgen receptor (AR) down-regulator developed for the treatment of advanced prostate cancer.

Discovery of this compound: A Strategy Against Castration-Resistant Prostate Cancer

The development of this compound was driven by the continued reliance of castration-resistant prostate cancer (CRPC) on androgen receptor signaling.[1] The therapeutic goal was to identify a compound that not only antagonizes the receptor but also reduces its overall cellular levels, a mechanism distinct from existing therapies.

The discovery process began with a cellular assay designed to identify compounds capable of down-regulating AR protein levels in the nucleus of LNCaP prostate cancer cells under androgen-free conditions. This screening effort identified the lead compound, 6-[4-(4-cyanobenzyl)piperazin-1-yl]-3-(trifluoromethyl)[2][3]triazolo[4,3-b]pyridazine (Compound 1).

While potent, the lead compound presented challenges related to off-target effects, specifically hERG (human Ether-à-go-go-Related Gene) channel activity, and suboptimal physical properties. The subsequent lead optimization program focused on mitigating these liabilities while retaining or improving AR down-regulating activity. This effort culminated in the selection of this compound (Compound 12) through three key structural modifications:

  • Removal of the Basic Piperazine Nitrogen: This change was implemented to address the hERG liability often associated with basic nitrogen atoms.

  • Introduction of a Solubilizing End Group: A 2-(4-acetylpiperazin-1-yl)ethoxy moiety was incorporated to improve the compound's physicochemical properties, such as solubility.

  • Partial Reduction of the Triazolopyridazine Core: The triazolopyridazine ring system was partially reduced to a 7,8-dihydrotriazolo[4,3-b]pyridazine scaffold, which contributed to the overall improved profile of the molecule.

This structured optimization process successfully yielded a clinical candidate with a desirable preclinical profile.

Discovery_Workflow cluster_0 Lead Identification cluster_1 Lead Optimization cluster_2 Candidate Selection assay Cellular Assay for AR Down-regulation lead_id Identification of Lead Compound 1 assay->lead_id issues Issues Identified: - hERG Liability - Poor Physical Properties lead_id->issues mod1 Modification 1: Remove Basic Piperazine N issues->mod1 mod2 Modification 2: Add Solubilizing Group issues->mod2 mod3 Modification 3: Reduce Triazolopyridazine Core issues->mod3 This compound Clinical Candidate this compound mod1->this compound mod2->this compound mod3->this compound

Caption: Discovery workflow from lead identification to this compound.

Chemical Synthesis Process

While a detailed, step-by-step experimental protocol for the synthesis of this compound is not fully detailed in the primary literature, the synthesis can be logically deduced from the structure. The molecule, 6-(4-{4-[2-(4-acetylpiperazin-1-yl)ethoxy]phenyl}piperidin-1-yl)-3-(trifluoromethyl)-7,8-dihydrotriazolo[4,3-b]pyridazine , can be constructed through the coupling of three key fragments. The following represents a high-level retrosynthetic analysis and a plausible forward synthesis route.

Retrosynthetic Analysis:

The synthesis likely involves the preparation of three key intermediates:

  • Intermediate A: The core heterocyclic scaffold, 6-chloro-3-(trifluoromethyl)-7,8-dihydrotriazolo[4,3-b]pyridazine.

  • Intermediate B: The central phenyl-piperidine linker, 4-(4-hydroxyphenyl)piperidine.

  • Intermediate C: The solubilizing side-chain, 1-(2-chloroethyl)-4-acetylpiperazine.

Plausible Synthetic Route:

  • Synthesis of the Side-Chain (Intermediate C): 1-Acetylpiperazine is reacted with a suitable two-carbon electrophile, such as 1-bromo-2-chloroethane, under basic conditions to yield 1-(2-chloroethyl)-4-acetylpiperazine.

  • Coupling of Intermediates B and C: The phenolic oxygen of 4-(4-hydroxyphenyl)piperidine (Intermediate B) is alkylated with the chloroethyl side-chain (Intermediate C) via a Williamson ether synthesis to form the piperidinyl-phenylether fragment. The piperidine nitrogen is typically protected during this step (e.g., with a Boc group).

  • Final Assembly: The protected piperidinyl-phenylether fragment is deprotected to free the secondary amine on the piperidine ring. This amine is then coupled with the chlorinated heterocyclic core (Intermediate A) through a nucleophilic aromatic substitution reaction (SNAr) to yield the final product, this compound.

Dual Mechanism of Action

This compound modulates the androgen receptor through a novel, dual mechanism of action, differentiating it from traditional anti-androgens.

  • Inhibition of AR Nuclear Translocation: In response to androgen binding, the AR typically translocates from the cytoplasm to the nucleus to initiate gene transcription. This compound effectively inhibits this ligand-induced nuclear translocation. This action is evident within a few hours of treatment.

  • Down-regulation of AR Protein Levels: With sustained exposure (typically observed after 6-8 hours and maximal at 18-24 hours), this compound reduces the total cellular concentration of the AR protein. This is achieved by reducing the rate of AR synthesis. This down-regulation occurs in both androgen-dependent and androgen-independent conditions.

This dual mechanism provides a comprehensive blockade of AR signaling, offering a potential advantage in CRPC where AR may be overexpressed or activated through ligand-independent pathways.

Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition This compound Action Androgen Androgen (e.g., DHT) AR_inactive Androgen Receptor (AR) Androgen->AR_inactive Binds AR_active Androgen-AR Complex AR_nuc AR AR_active->AR_nuc Translocation ARE Androgen Response Element (ARE) AR_nuc->ARE Binds Transcription Gene Transcription (e.g., PSA, TMPRSS2) ARE->Transcription This compound This compound Inhibit_Trans Inhibits Translocation Downregulate Down-regulates (Reduces Synthesis) Inhibit_Trans->AR_active AR_Synthesis AR Protein Synthesis AR_Synthesis->AR_inactive Downregulate->AR_Synthesis

Caption: Dual mechanism of action of this compound on the AR pathway.

Preclinical Profile

This compound has demonstrated robust activity in a range of preclinical models, inhibiting AR signaling and tumor growth both in vitro and in vivo.

In Vitro Activity

This compound inhibits the proliferation of AR-dependent prostate cancer cell lines and suppresses the expression of AR-regulated genes.

ParameterCell LineConditionResultReference
AR Binding -Ki2.2 µM
AR Down-regulation LNCaPpIC505.75
Cell Proliferation LNCaP (mutant AR)DHT-drivenDose-dependent inhibition
LAPC4 (wild-type AR)DHT-drivenInhibition at 10 µM
Gene Expression LNCaP, LAPC4DHT-drivenInhibition of PSA & TMPRSS2
AR Nuclear Translocation LNCaPDHT-drivenDose-dependent inhibition
In Vivo Efficacy

The anti-tumor activity of this compound has been confirmed in multiple rodent models of prostate cancer.

ModelSpeciesTreatmentKey FindingsReference
Dunning R3327H Tumor Rat50 mg/kg, oral, once daily64% inhibition of tumor growth (p<0.001)
Hershberger Assay Castrated Rat100 mg/kg, oral, once dailySignificant inhibition of testosterone-induced seminal vesicle growth
HID28 CRPC Model MouseNot specifiedAnti-tumor activity demonstrated by a structurally-related compound (ARD1)

Key Experimental Protocols

The preclinical characterization of this compound involved several key experimental methodologies.

  • Cell Proliferation Assay:

    • Cell Lines: LNCaP or LAPC4 prostate cancer cells.

    • Methodology: Cells are cultured in steroid-free media and seeded into multi-well plates. They are then treated with a fixed concentration of dihydrotestosterone (DHT, e.g., 1 nM) and varying concentrations of this compound or vehicle control.

    • Endpoint: After a defined period (e.g., 7 days), cell viability or number is determined using a standard method like CellTiter-Glo®. Results are expressed as growth relative to the vehicle-treated control.

  • Gene Expression Analysis (Quantitative PCR):

    • Methodology: Cells (e.g., LNCaP) are treated with this compound with or without DHT stimulation for a specified time. Total RNA is extracted and reverse-transcribed to cDNA.

    • Analysis: Quantitative PCR is performed to measure the expression levels of target genes (e.g., PSA, TMPRSS2) and a housekeeping gene (e.g., 18S rRNA) for normalization. Data are presented as expression relative to the vehicle control.

  • AR Nuclear Translocation Assay (Western Blot):

    • Methodology: LNCaP cells are grown in steroid-free conditions and pre-treated with this compound or vehicle for a short duration (e.g., 2 hours). Cells are then stimulated with DHT (e.g., 1 nM) for a brief period (e.g., 30 minutes) to induce translocation.

    • Analysis: Cytoplasmic and nuclear protein fractions are isolated. The amount of AR protein in each fraction is quantified by Western blot analysis. PARP and GAPDH are used as markers for the nuclear and cytoplasmic fractions, respectively, to ensure clean separation.

  • In Vivo Tumor Xenograft Study:

    • Animal Model: Male Copenhagen rats are subcutaneously implanted with Dunning R3327H prostate tumors.

    • Methodology: Once tumors reach a palpable size, animals are randomized into treatment and control groups. The treatment group receives daily oral administration of this compound (e.g., 50 mg/kg) formulated in a suitable vehicle (e.g., 20% Captisol). The control group receives the vehicle only.

    • Endpoint: Tumor volume is measured regularly (e.g., twice weekly) with calipers. At the end of the study, tumors may be excised for further analysis, such as quantifying nuclear AR protein levels.

References

AZD3514: A Technical Guide to Target Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD3514 is an orally bioavailable small molecule that has been investigated for the treatment of castration-resistant prostate cancer (CRPC). It functions as a selective androgen receptor (AR) downregulator (SARD), a class of molecules that not only antagonize the receptor but also reduce its cellular levels. This dual mechanism of action, involving both the inhibition of androgen-driven nuclear translocation and the downregulation of AR protein, makes this compound a compound of significant interest in the field of oncology and endocrinology. This technical guide provides an in-depth overview of the target binding affinity and selectivity profile of this compound, supported by experimental methodologies and visual representations of its mechanism of action.

Target Binding Affinity

This compound directly interacts with the androgen receptor, the primary driver of prostate cancer growth and progression. The binding affinity of this compound for the AR has been quantified through various biochemical assays.

ParameterValueAssay TypeReference
Ki 2.2 µMNot Specified[1]
Ki 5 µMNot Specified[2]
pIC50 (AR Downregulation) 5.75Cellular Assay (LNCaP cells)[3]

Table 1: Binding Affinity of this compound for the Androgen Receptor.

Selectivity Profile

The therapeutic utility of a targeted agent is significantly influenced by its selectivity. This compound has been profiled for its activity against other nuclear hormone receptors to assess its specificity for the androgen receptor.

Nuclear Hormone Receptor Selectivity

This compound demonstrates selectivity for the androgen receptor over other related nuclear hormone receptors. Preclinical studies have indicated that this compound has minimal effects on cell lines that do not express the androgen receptor but are positive for other steroid hormone receptors such as the estrogen receptor (ER), progesterone receptor (PR), and glucocorticoid receptor (GR)[4]. While specific IC50 or Ki values from broad panel screens are not publicly available, the cellular data suggests a favorable selectivity profile.

TargetActivity/EffectCell LineReference
Estrogen Receptor (ER) Minimal effect on growthHCT116 (ER, PR, GR positive, AR negative)[4]
Progesterone Receptor (PR) Minimal effect on growthHCT116 (ER, PR, GR positive, AR negative)
Glucocorticoid Receptor (GR) Minimal effect on growthHCT116 (ER, PR, GR positive, AR negative)

Table 2: Selectivity of this compound against other Nuclear Hormone Receptors.

Kinase Selectivity Profile

Information regarding the comprehensive kinase selectivity profile of this compound from broad kinase panel screening is not available in the public domain. Such data is crucial for a complete understanding of its off-target effects and potential for polypharmacology.

Signaling Pathway and Mechanism of Action

This compound exerts its effects on the androgen receptor signaling pathway through a dual mechanism: inhibition of ligand-induced nuclear translocation and downregulation of the androgen receptor protein.

AZD3514_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_HSP->AR HSP Dissociation AR_dimer AR Dimer AR->AR_dimer Dimerization AR_dimer_translocation Nuclear Translocation This compound This compound This compound->AR Binds to LBD AR_synthesis AR Protein Synthesis This compound->AR_synthesis Inhibits ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates AR_dimer_translocation->AR_dimer AZD3514_block Inhibition of Translocation AZD3514_block->AR_dimer_translocation

Mechanism of Action of this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for the replication and validation of the reported findings. The following sections outline the general methodologies employed in the preclinical assessment of this compound.

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of this compound to the androgen receptor.

General Protocol:

  • Receptor Source: A purified recombinant androgen receptor ligand-binding domain (AR-LBD) or cell lysates from AR-expressing cells (e.g., LNCaP) are used.

  • Radioligand: A radiolabeled androgen, such as [3H]-Mibolerone or [3H]-R1881, is used as a competitive ligand.

  • Assay Buffer: A suitable buffer containing protease inhibitors is used to maintain protein stability.

  • Incubation: A constant concentration of the radioligand and varying concentrations of the test compound (this compound) are incubated with the receptor preparation.

  • Separation: Bound and free radioligand are separated using methods such as filtration through glass fiber filters or scintillation proximity assay (SPA).

  • Detection: The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (AR, Radioligand, this compound) start->prepare_reagents incubation Incubate AR, Radioligand, and this compound prepare_reagents->incubation separation Separate Bound and Free Radioligand incubation->separation detection Quantify Bound Radioactivity separation->detection analysis Calculate IC50 and Ki detection->analysis end End analysis->end

Workflow for AR Competitive Binding Assay.
Androgen Receptor Downregulation Assay (Western Blot)

Objective: To assess the effect of this compound on the total cellular levels of the androgen receptor.

General Protocol:

  • Cell Culture: AR-positive prostate cancer cells (e.g., LNCaP) are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of this compound or vehicle control for a specified period (e.g., 24-48 hours).

  • Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the androgen receptor. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is used to ensure equal protein loading.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the AR and loading control bands is quantified, and the relative AR protein levels are determined.

Androgen Receptor Nuclear Translocation Assay (Immunofluorescence)

Objective: To visualize and quantify the effect of this compound on the subcellular localization of the androgen receptor.

General Protocol:

  • Cell Culture: AR-positive cells (e.g., LNCaP or U2OS cells stably expressing GFP-AR) are seeded on glass coverslips or in imaging-compatible plates.

  • Treatment: Cells are pre-treated with this compound or vehicle control, followed by stimulation with an androgen (e.g., dihydrotestosterone, DHT) to induce AR nuclear translocation.

  • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent such as Triton X-100.

  • Immunostaining: Cells are incubated with a primary antibody against the androgen receptor, followed by a fluorescently labeled secondary antibody. Nuclear DNA is counterstained with a fluorescent dye (e.g., DAPI or Hoechst).

  • Imaging: Cells are imaged using a fluorescence microscope or a high-content imaging system.

  • Image Analysis: The fluorescence intensity of the androgen receptor in the nucleus and cytoplasm is quantified. The ratio of nuclear to cytoplasmic fluorescence is calculated to determine the extent of nuclear translocation.

Nuclear_Translocation_Workflow start Start cell_culture Culture AR-positive cells on coverslips start->cell_culture treatment Treat with this compound and/or DHT cell_culture->treatment fix_perm Fix and Permeabilize Cells treatment->fix_perm immunostain Immunostain for AR and Counterstain Nuclei fix_perm->immunostain imaging Acquire Fluorescence Images immunostain->imaging analysis Quantify Nuclear vs. Cytoplasmic AR Signal imaging->analysis end End analysis->end

References

Preclinical Pharmacokinetics of AZD3514 in Rat Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD3514 is an orally bioavailable small molecule that has been investigated for the treatment of castration-resistant prostate cancer (CRPC).[1][2][3] Its mechanism of action is centered on the modulation of the androgen receptor (AR), a key driver of prostate cancer progression.[1] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of this compound in rat models, based on publicly available data. It covers the experimental protocols used in these studies, the mechanism of action of this compound, and a discussion of the available, albeit limited, pharmacokinetic information.

Mechanism of Action of this compound

This compound exerts its anti-tumor effects through a dual mechanism of action targeting the androgen receptor. Firstly, it inhibits the ligand-driven nuclear translocation of the AR. Secondly, it promotes the downregulation of AR protein levels. This dual action effectively inhibits both androgen-dependent and -independent AR signaling, which is crucial in the context of CRPC.

Androgen Receptor Signaling Pathway

The androgen receptor, a ligand-activated transcription factor, plays a central role in the growth and survival of prostate cancer cells. Upon binding to androgens such as testosterone and dihydrotestosterone (DHT) in the cytoplasm, the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, it binds to androgen response elements (AREs) on the DNA, leading to the transcription of genes that promote cell proliferation and survival.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR->AR AR_dimer AR Dimer AR->AR_dimer Nuclear Translocation HSP Heat Shock Proteins (HSP) AR_HSP->AR Dissociation AZD3514_cyto This compound AZD3514_cyto->AR Inhibits AR Synthesis (Downregulation) AZD3514_cyto->AR_dimer Inhibits Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Promotes

Caption: Simplified schematic of the Androgen Receptor (AR) signaling pathway and the points of intervention by this compound.

Preclinical Studies in Rat Models

Preclinical evaluation of this compound in rat models has been crucial in demonstrating its in vivo activity and informing clinical development. The primary models used were the Dunning R3327H prostatic adenocarcinoma model and the seminal vesicle weight inhibition assay.

Experimental Protocols

1. Dunning R3327H Prostatic Adenocarcinoma Model

This androgen-dependent prostate cancer model was used to assess the anti-tumor efficacy of this compound.

  • Animal Model: Male Copenhagen rats bearing Dunning R3327H prostate tumors.

  • Drug Formulation: For in vivo studies, this compound was formulated in a solution of 20% Captisol (a modified cyclodextrin) at pH 4.

  • Dosing:

    • Once daily oral administration of this compound at 50 mg/kg was used to evaluate tumor growth inhibition.

    • For assessing the effect on AR protein expression, rats were treated with 50 mg/kg or 100 mg/kg of this compound for 3 days.

  • Administration Route: Oral gavage.

  • Endpoints:

    • Tumor growth inhibition.

    • Nuclear AR protein expression in tumors, assessed by immunohistochemistry (IHC).

2. Seminal Vesicle Weight Inhibition Assay

This assay was employed to evaluate the in vivo AR inhibitory activity of this compound.

  • Animal Model:

    • Intact 42-day-old male Hans Wistar rats to assess activity against endogenous testosterone.

    • Castrated 42-day-old male Hans Wistar rats to assess activity against exogenous testosterone.

  • Dosing: this compound was administered orally once daily for 6 days at doses of 10, 50, and 100 mg/kg.

  • Administration Route: Oral gavage.

  • Endpoints: Seminal vesicle weight at the end of the treatment period.

Experimental_Workflow cluster_dunning Dunning R3327H Tumor Model cluster_sv Seminal Vesicle Weight Assay D_Model Copenhagen Rats with Dunning R3327H Tumors D_Dosing Oral Gavage: This compound (50 or 100 mg/kg) or Vehicle D_Model->D_Dosing D_Endpoint1 Tumor Growth Measurement D_Dosing->D_Endpoint1 D_Endpoint2 Tumor Harvest for AR Expression (IHC) D_Dosing->D_Endpoint2 SV_Model Intact or Castrated Hans Wistar Rats SV_Dosing Oral Gavage: This compound (10, 50, 100 mg/kg) or Vehicle for 6 days SV_Model->SV_Dosing SV_Endpoint Seminal Vesicle Weight Measurement SV_Dosing->SV_Endpoint

Caption: Experimental workflows for the preclinical evaluation of this compound in rat models.

Pharmacokinetic Data

A comprehensive search of publicly available literature did not yield specific quantitative pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability) for this compound in rat models. However, some qualitative information and insights can be derived from the existing publications.

One study noted that a preclinical rat model was used to predict the clinical exposure of this compound. An interim pharmacokinetic analysis in a first-in-human study revealed that once-daily dosing resulted in suboptimal plasma concentrations. This finding was reportedly predicted by the preclinical rat model, suggesting that detailed pharmacokinetic studies were indeed conducted in rats. The data from these studies, however, appear to be proprietary to the manufacturer (AstraZeneca) and are cited as "data on file".

While a study in mice indicated a "poor pharmacokinetic profile" for this compound, it is not possible to directly extrapolate these findings to rats without specific data.

Table 1: Summary of Preclinical Pharmacokinetic Studies of this compound in Rat Models

ParameterFindingSource
Animal Model Male Copenhagen rats, Male Hans Wistar rats
Dose Levels 10, 50, 100 mg/kg
Administration Route Oral
Formulation 20% Captisol solution, pH 4
Quantitative PK Data Not publicly available. A preclinical rat model predicted a suboptimal PK profile with once-daily dosing in humans.

Discussion and Conclusion

The preclinical studies of this compound in rat models were instrumental in demonstrating its in vivo efficacy and mechanism of action. The Dunning R3327H tumor model showed significant tumor growth inhibition, and the seminal vesicle weight assay confirmed its potent androgen receptor inhibitory activity.

The lack of publicly available, detailed quantitative pharmacokinetic data in rats is a significant limitation for a complete understanding of its preclinical profile. The available information strongly suggests that such data exists but remains unpublished. This "data on file" is common in the pharmaceutical industry for proprietary compounds.

For researchers and scientists in drug development, the case of this compound highlights the importance of early and thorough pharmacokinetic profiling in relevant animal models to predict clinical outcomes and inform dosing strategies. While the efficacy data in rats was promising, the pharmacokinetic properties ultimately influenced the dosing regimen in human trials.

References

AZD3514: A Technical Guide to its Impact on Androgen Receptor Downstream Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AZD3514, a selective androgen receptor (AR) downregulator, and its effects on AR downstream signaling. The information presented is collated from preclinical and clinical studies to offer a detailed resource for professionals in the field of oncology and drug development.

Introduction to this compound

This compound is an orally bioavailable small molecule that has been investigated for the treatment of castration-resistant prostate cancer (CRPC).[1] Continued signaling through the androgen receptor is a primary driver of disease progression in CRPC, even in a low-androgen environment.[1][2] this compound was developed to target the AR through a novel mechanism of action, distinguishing it from other anti-androgen therapies.[3][4] While it showed some anti-tumor activity in early clinical trials, its development was halted due to significant gastrointestinal side effects. Nevertheless, the study of this compound has provided valuable insights into the targeting of the AR signaling pathway.

Mechanism of Action

This compound exhibits a dual mechanism of action that disrupts androgen receptor signaling at two key points:

  • Inhibition of AR Nuclear Translocation: In the presence of androgens, the AR translocates from the cytoplasm to the nucleus to act as a transcription factor. This compound inhibits this ligand-driven nuclear translocation of the AR. This prevents the AR from binding to androgen response elements (AREs) on the DNA and initiating the transcription of target genes.

  • Downregulation of AR Protein Levels: A key differentiator of this compound is its ability to reduce the total cellular levels of the androgen receptor protein. This effect is achieved by decreasing the rate of AR synthesis, rather than increasing its degradation. This downregulation of the receptor itself offers a distinct advantage over agents that solely block ligand binding, as it can potentially mitigate resistance mechanisms involving AR overexpression.

The following diagram illustrates the androgen receptor signaling pathway and the points of inhibition by this compound.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR->AR_HSP AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR Dissociation AZD3514_cyto This compound AZD3514_cyto->AR Inhibits Synthesis ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription (e.g., PSA, TMPRSS2) ARE->Gene_Transcription Activates AZD3514_nuc This compound AZD3514_nuc->AR_dimer Inhibits Nuclear Translocation

Caption: Androgen Receptor Signaling and this compound Inhibition.

Quantitative Data on this compound Activity

The following tables summarize the quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound
ParameterCell LineConditionValueReference
AR Binding Affinity (Ki) --2.2 µM
AR Downregulation (pIC50) LNCaPAndrogen-deprived5.75
Inhibition of Cell Proliferation LNCaPDHT-drivenDose-dependent
LAPC410 µM this compoundInhibition observed
Inhibition of Gene Expression LNCaPDHT-drivenDose-dependent inhibition of PSA & TMPRSS2
LAPC4DHT-drivenInhibition of PSA & TMPRSS2
LNCaPBasalInhibition of PSA & TMPRSS2
Table 2: In Vivo Activity of this compound
ModelTreatmentEffectReference
Dunning R3327H Rat Prostate Tumor 50 mg/kg daily (oral)64% tumor growth inhibition
Juvenile Male Rats Oral administrationInhibition of testosterone-driven seminal vesicle development
Castrated Male Rats Oral administrationInhibition of exogenous testosterone-driven seminal vesicle weight increase
HID28 Mouse CRPC Model -Anti-tumor activity

Experimental Protocols

The following are representative protocols for key experiments used to characterize the effects of this compound. These are generalized methods based on published literature and may require optimization for specific experimental conditions.

Cell Proliferation Assay

This assay is used to determine the effect of this compound on the growth of prostate cancer cells.

  • Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, LAPC4) in 96-well plates at a predetermined density in steroid-free media.

  • Compound Treatment: After 24 hours, treat the cells with varying concentrations of this compound in the presence or absence of dihydrotestosterone (DHT). Include appropriate vehicle controls.

  • Incubation: Incubate the plates for 7 days.

  • Cell Viability Measurement: Assess cell viability using a commercially available assay (e.g., CellTiter-Glo®).

  • Data Analysis: Normalize the results to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blotting for AR Protein Levels

This protocol is used to assess the effect of this compound on the expression of the androgen receptor.

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody against AR. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection: Incubate with a secondary antibody conjugated to HRP and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify the band intensities to determine the relative AR protein levels.

Quantitative Real-Time PCR (qRT-PCR) for AR Target Gene Expression

This method is used to measure the effect of this compound on the transcription of AR target genes.

  • RNA Extraction: Treat cells with this compound and/or DHT, then extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform real-time PCR using primers specific for AR target genes (e.g., PSA, TMPRSS2) and a housekeeping gene (e.g., 18S rRNA).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

The following diagram illustrates a general experimental workflow for assessing the in vitro effects of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Downstream Assays cluster_readouts Data Analysis start Prostate Cancer Cell Culture (e.g., LNCaP) treatment Treat with this compound and/or DHT start->treatment cell_prolif Cell Proliferation Assay treatment->cell_prolif western Western Blot treatment->western qpcr qRT-PCR treatment->qpcr prolif_analysis Measure Cell Viability (IC50) cell_prolif->prolif_analysis western_analysis Quantify AR Protein Levels western->western_analysis qpcr_analysis Quantify Gene Expression (PSA, TMPRSS2) qpcr->qpcr_analysis

Caption: In Vitro Experimental Workflow for this compound.

Summary of Preclinical and Clinical Findings

Preclinical studies demonstrated that this compound effectively inhibits AR signaling in both androgen-dependent and -independent models of prostate cancer. It showed anti-tumor activity in vivo and modulated the expression of AR target genes.

Phase I clinical trials revealed that this compound has moderate anti-tumor activity in patients with advanced CRPC. A subset of patients experienced significant declines in PSA levels and objective responses. However, the therapeutic window was narrow, with significant nausea and vomiting occurring at doses required for efficacy. These adverse events ultimately led to the discontinuation of its clinical development.

Conclusion

This compound is a potent downregulator of the androgen receptor with a dual mechanism of action that includes the inhibition of AR nuclear translocation and the reduction of AR protein synthesis. While its clinical development was halted due to toxicity, the preclinical and clinical data for this compound have provided a strong rationale for the continued development of selective androgen receptor downregulators (SARDs) as a therapeutic strategy for castration-resistant prostate cancer. The insights gained from this compound continue to inform the development of next-generation AR-targeting therapies with improved safety profiles.

References

In Vitro Characterization of AZD3514 in Prostate Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD3514 is an orally bioavailable small molecule that has been investigated for the treatment of castration-resistant prostate cancer (CRPC).[1] Continued androgen receptor (AR) signaling is a critical driver of CRPC, making the AR a key therapeutic target.[2] this compound distinguishes itself from other anti-androgen therapies through its dual mechanism of action: it not only antagonizes the androgen receptor but also promotes its downregulation.[1][3] This guide provides a comprehensive overview of the in vitro characterization of this compound in prostate cancer cells, detailing its mechanism of action, effects on cellular processes, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound modulates androgen receptor signaling through two distinct mechanisms:

  • Inhibition of Ligand-Driven Nuclear Translocation: In the absence of androgens, the AR resides predominantly in the cytoplasm.[2] Upon androgen binding, the AR translocates to the nucleus to act as a transcription factor. This compound has been shown to inhibit this androgen-induced translocation of the AR from the cytoplasm to the nucleus. This action prevents the AR from binding to androgen response elements (AREs) on target genes, thereby inhibiting the transcription of genes involved in prostate cancer cell growth and survival, such as prostate-specific antigen (PSA) and transmembrane protease, serine 2 (TMPRSS2).

  • Downregulation of Androgen Receptor Levels: A key differentiator for this compound is its ability to reduce the total cellular levels of the AR protein. This effect is observed in both the presence and absence of androgens and distinguishes it from traditional AR antagonists like bicalutamide and enzalutamide, which do not reduce AR protein levels. The downregulation of AR protein is evident within 6-8 hours of treatment and becomes maximal at 18-24 hours in LNCaP cells.

Below is a diagram illustrating the dual mechanism of action of this compound on the androgen receptor signaling pathway.

AZD3514_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_inactive Inactive AR Androgen->AR_inactive Binds AR_active Active AR AR_inactive->AR_active Activation AR_translocation Nuclear Translocation AR_inactive->AR_translocation This compound This compound This compound->AR_inactive Binds & Downregulates AZD3514_block Inhibits ARE ARE AR_active->ARE Binds Gene_Expression Gene Expression (PSA, TMPRSS2) ARE->Gene_Expression Promotes AR_translocation->AR_active AZD3514_block->AR_translocation

Caption: Dual mechanism of action of this compound on androgen receptor signaling.

In Vitro Efficacy in Prostate Cancer Cell Lines

The anti-tumor activity of this compound has been evaluated in various prostate cancer cell lines, which represent different stages and characteristics of the disease.

Effects on Cell Proliferation

This compound has demonstrated potent inhibition of cell growth in androgen-dependent and castration-resistant prostate cancer cell lines that express the androgen receptor. Notably, its efficacy is dependent on the presence of AR, as it is inactive in AR-negative prostate cancer cells.

Cell LineAR StatusCharacteristicsEffect of this compound on Proliferation
LNCaP Mutated (T877A)Androgen-sensitiveDose-dependent inhibition of DHT-driven proliferation.
LAPC4 Wild-typeAndrogen-sensitiveInhibition of DHT-driven proliferation.
VCaP Wild-typeAndrogen-sensitive, AR amplifiedInhibition of cell growth.
LNCaP-CR Mutated (T877A)Castration-resistant subcloneInhibition of cell growth.
LNCaP-AI Mutated (T877A)Androgen-independent subcloneInhibition of cell growth.
Effects on AR-Regulated Gene Expression

Consistent with its mechanism of action, this compound effectively suppresses the expression of AR-regulated genes.

Cell LineGeneEffect of this compound
LNCaP PSA, TMPRSS2Inhibition of ligand-driven expression. A significant decrease in PSA mRNA is evident within 2-3 hours of treatment.
LAPC4 PSA, TMPRSS2Inhibition of ligand-driven expression.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the in vitro characterization of this compound.

Cell Culture

Prostate cancer cell lines (LNCaP, LAPC4, VCaP) are cultured in appropriate media supplemented with fetal bovine serum (FBS). For experiments investigating androgen-dependent effects, cells are typically maintained in steroid-depleted media (e.g., phenol red-free RPMI with charcoal-stripped FBS) for a defined period before treatment.

Cell Viability and Proliferation Assays

The effect of this compound on cell proliferation is commonly assessed using endpoint viability assays.

Cell_Viability_Workflow start Seed cells in 96-well plates incubation1 Incubate for 24h start->incubation1 treatment Treat with this compound or vehicle incubation1->treatment incubation2 Incubate for 72h treatment->incubation2 assay Add CellTiter-Glo reagent incubation2->assay readout Measure luminescence assay->readout analysis Calculate cell viability relative to vehicle readout->analysis end Determine IC50 analysis->end qRT_PCR_Workflow start Treat cells with this compound rna_extraction Extract total RNA start->rna_extraction cdna_synthesis Synthesize cDNA rna_extraction->cdna_synthesis qpcr Perform qPCR with gene-specific primers cdna_synthesis->qpcr analysis Analyze Ct values and calculate relative gene expression qpcr->analysis end Determine fold change in gene expression analysis->end

References

AZD3514: A Technical Whitepaper on a First-in-Class Selective Androgen Receptor Downregulator (SARD)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD3514 is a first-in-class, orally bioavailable small molecule that acts as a Selective Androgen Receptor Downregulator (SARD). It represents a novel therapeutic strategy for castration-resistant prostate cancer (CRPC) by targeting the androgen receptor (AR), a key driver of disease progression. This compound exhibits a dual mechanism of action: it not only competitively inhibits the AR ligand-binding domain to prevent nuclear translocation but also induces the downregulation and degradation of the AR protein itself.[1][2][3][4][5] This dual action offers a potential advantage over traditional anti-androgens by reducing the total cellular pool of AR, thereby inhibiting both androgen-dependent and -independent signaling pathways.

Preclinical studies have demonstrated the potent anti-tumor activity of this compound in various in vitro and in vivo models of prostate cancer, including those resistant to conventional therapies. Phase I clinical trials in patients with advanced CRPC have confirmed its anti-tumor activity, as evidenced by significant declines in Prostate-Specific Antigen (PSA) levels and objective tumor responses. However, the clinical development of this compound was hampered by significant gastrointestinal toxicities, primarily nausea and vomiting, which limited its tolerability at higher, more effective doses. Despite this, the clinical proof-of-concept established by this compound has paved the way for the development of next-generation SARDs with improved therapeutic windows. This document provides a comprehensive technical overview of the preclinical and clinical data, mechanism of action, and key experimental methodologies related to this compound.

Introduction: The Challenge of Castration-Resistant Prostate Cancer and the Role of the Androgen Receptor

Prostate cancer is a leading cause of cancer-related death in men. The growth and survival of prostate cancer cells are heavily dependent on the androgen receptor (AR) signaling pathway. Consequently, androgen deprivation therapy (ADT) is the cornerstone of treatment for advanced disease. While initially effective, most tumors eventually progress to a state known as castration-resistant prostate cancer (CRPC), where the disease progresses despite castrate levels of testosterone.

Persistent AR signaling remains a critical driver in CRPC through various mechanisms, including AR gene amplification, mutations that allow activation by other ligands, and ligand-independent activation. This continued reliance on the AR pathway makes it a crucial therapeutic target even in the CRPC setting. While second-generation anti-androgens like enzalutamide have been developed, acquired resistance often emerges. Therefore, novel therapeutic agents with distinct mechanisms of AR inhibition are urgently needed. Selective Androgen Receptor Downregulators (SARDs) represent one such innovative approach, aiming not just to block AR activity but to eliminate the receptor protein entirely.

This compound: A Novel Selective Androgen Receptor Downregulator (SARD)

This compound is an orally active compound designed to overcome the limitations of existing anti-androgen therapies by functioning as a SARD.

Mechanism of Action

This compound modulates AR signaling through two distinct and complementary mechanisms:

  • Inhibition of AR Nuclear Translocation: In the absence of an androgen ligand, the AR resides in the cytoplasm. Upon androgen binding, it translocates to the nucleus to act as a transcription factor. This compound binds to the AR ligand-binding domain (LBD), competitively inhibiting androgen binding and preventing this critical nuclear translocation. This action blocks the transcription of AR target genes, such as PSA and TMPRSS2, which are essential for tumor cell growth and survival.

  • Downregulation of AR Protein Levels: Uniquely, beyond simple antagonism, this compound induces the degradation of the AR protein. This downregulation reduces the total cellular concentration of the receptor, thereby inhibiting AR signaling capacity regardless of ligand presence or LBD mutation status. This SARD activity differentiates this compound from traditional antagonists like bicalutamide and enzalutamide, which can lead to an accumulation of AR protein. The reduction in AR protein is evident within hours of treatment in preclinical models.

This dual mechanism provides a comprehensive blockade of the AR signaling axis, offering potential efficacy in both androgen-sensitive and castration-resistant settings.

Preclinical Profile

The anti-tumor effects of this compound have been extensively characterized in a range of preclinical models.

  • In Vitro Activity: this compound effectively inhibits the proliferation of human prostate cancer cell lines that express both wild-type (LAPC4) and mutated (LNCaP, T877A mutation) AR. It also demonstrates activity in models of acquired resistance, including bicalutamide-resistant and androgen-independent LNCaP sub-clones. Consistent with its on-target activity, this compound has minimal effect on the growth of AR-negative prostate cancer cells (DU145) or other cancer cell lines (HCT116). Furthermore, treatment with this compound leads to a dose-dependent reduction in the expression of AR-regulated genes, including PSA and TMPRSS2, in both LNCaP and LAPC4 cells.

  • In Vivo Efficacy: In animal models, orally administered this compound demonstrates significant anti-tumor activity. In the androgen-dependent Dunning R3327H rat prostate tumor model, a 50 mg/kg daily oral dose resulted in a 64% inhibition of tumor growth. The compound also showed efficacy in the Hershberger castrated rat assay, where it inhibited testosterone-driven growth of seminal vesicles, and in the HID28 mouse model of CRPC. Consistent with its mechanism, in vivo treatment with this compound leads to a reduction of nuclear AR protein in tumor tissues.

Clinical Development

This compound advanced into Phase I clinical trials to evaluate its safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity in men with metastatic CRPC. Two parallel studies were conducted, exploring both once-daily (QD) and twice-daily (BID) dosing schedules to optimize drug exposure.

The trials demonstrated that this compound possesses moderate anti-tumor activity. Clinically meaningful responses were observed, including PSA declines of ≥50% in 13% of patients and objective soft tissue responses in 17% of evaluable patients in one study. One patient with abiraterone-resistant disease remained on the study for 19 months, suggesting the potential for durable benefit in a heavily pre-treated population.

However, the studies also revealed a challenging safety profile. The most frequent drug-related adverse events were nausea (79% of patients) and vomiting (49%). These toxicities were significant and ultimately limited the ability to escalate the dose to potentially more efficacious levels, with 2000 mg BID being deemed non-tolerable. While the anti-tumor activity provided a strong rationale for the continued development of the SARD class of compounds, the therapeutic window for this compound itself was considered too narrow for further advancement.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Activity of this compound

Parameter Assay / Cell Line Value Reference(s)
Binding Affinity
Ki Androgen Receptor (AR) 2.2 µM
IC₅₀ AR Ligand-Binding Domain (LBD) 23 µM
Functional Activity
pIC₅₀ (AR Downregulation) Nuclear AR levels in LNCaP cells 5.75
Cell Proliferation
Inhibition DHT-driven LNCaP proliferation Dose-dependent
Inhibition DHT-driven LAPC4 proliferation Active at 10 µM
Gene Expression
Inhibition PSA & TMPRSS2 mRNA in LNCaP Dose-dependent
Inhibition PSA & TMPRSS2 mRNA in LAPC4 Active at 10 µM
Protein Expression

| AR Protein Reduction | LNCaP cells | Evident within 6-8h, maximal at 18-24h | |

Table 2: In Vivo Efficacy of this compound

Animal Model Treatment Regimen Key Findings Reference(s)
Dunning R3327H Rat 50 mg/kg, oral, once daily for 30 days 64% inhibition of tumor growth (p < 0.001); Reduced nuclear AR protein in tumors.
Hershberger Castrated Rat 100 mg/kg, oral, once daily for 7 days Significantly inhibited testosterone-induced growth of seminal vesicles.
HID28 CRPC Mouse Structurally-related compound ARD1 Showed anti-tumor activity in both intact and castrated mice.

| Copenhagen Rat (Dunning) | 100 mg/kg, oral, once daily for 3 days | Reduced tumor AR protein levels. | |

Table 3: Phase I Clinical Trial Results for this compound in CRPC Patients

Parameter Finding Reference(s)
Patient Population Metastatic Castration-Resistant Prostate Cancer (CRPC)
Dosing Schedules Dose escalation, once daily (QD) and twice daily (BID)
Maximum Tolerated Dose 2000 mg BID was considered non-tolerable due to Grade 2 toxicities
Efficacy
≥50% PSA Decline 13% (9 of 70 patients)
Objective Soft Tissue Response (RECIST 1.1) 17% (4 of 24 evaluable patients in Study 1)
Durable Disease Stabilization One patient on study for 19 months
Most Frequent Drug-Related Adverse Events
Nausea (All Grades) 79% (55 of 70 patients)

| Vomiting (All Grades) | 49% (34 of 70 patients) | |

Key Experimental Methodologies

The following outlines the core experimental protocols used in the preclinical evaluation of this compound, as described in the cited literature.

Cell Lines and Culture
  • Prostate Cancer Cell Lines: LNCaP (androgen-sensitive, AR-mutant T877A), LAPC4 (androgen-sensitive, AR wild-type), and DU145 (androgen-insensitive, AR-negative) cells were utilized.

  • Culture Conditions: Cells were typically grown in RPMI-1640 medium supplemented with fetal bovine serum. For experiments assessing androgen-dependent effects, cells were cultured in steroid-free media (e.g., phenol red-free RPMI with charcoal-stripped serum) before treatment with dihydrotestosterone (DHT) and/or this compound.

Cell Proliferation Assays
  • Methodology: Cells were seeded in multi-well plates in steroid-free media. After attachment, they were treated with varying concentrations of this compound in the presence or absence of 1 nM DHT. Cell number was determined after a 7-day incubation period using standard cell counting methods or viability assays. Growth was typically expressed relative to vehicle-treated controls.

Gene Expression Analysis (RT-PCR)
  • Methodology: Cells were treated with this compound for a specified period (e.g., 24 hours). Total RNA was then extracted, and cDNA was synthesized. Quantitative real-time PCR (RT-PCR) was performed to measure the mRNA levels of AR target genes, such as PSA and TMPRSS2. Gene expression was normalized to a housekeeping gene (e.g., 18S ribosomal RNA) to control for loading variations.

Western Blot Analysis for Protein Expression
  • Methodology: To assess the effect of this compound on protein levels, cells were treated with the compound for various durations. Whole-cell lysates were prepared, and for some experiments, cytoplasmic and nuclear fractions were separated. Proteins were resolved by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for total AR, with GAPDH or PARP used as loading controls for the cytoplasmic and nuclear fractions, respectively. Protein bands were visualized and quantified using chemiluminescence.

In Vivo Tumor Models
  • Dunning R3327H Rat Model: Male Copenhagen rats were implanted with Dunning R3327H prostate adenocarcinoma tumors. Once tumors reached a palpable size, animals were randomized into treatment and vehicle control groups. This compound was administered via oral gavage daily. Tumor volume was measured regularly to assess treatment efficacy.

  • Hershberger Assay: Immature, castrated male rats were treated daily with testosterone propionate to stimulate the growth of androgen-sensitive tissues (seminal vesicles, ventral prostate). Concurrently, animals were dosed orally with this compound or vehicle. After the treatment period (e.g., 6-7 days), the weights of the seminal vesicles and prostates were measured to determine the inhibitory effect of the compound.

Visualizing the Science: Diagrams and Workflows

Figure 1: this compound Dual Mechanism of Action

AZD3514_Mechanism cluster_cytoplasm Cytoplasm cluster_degradation Mechanism 2: Degradation cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_active Active AR Androgen->AR_active Binds AR_inactive Inactive AR (bound to HSPs) AR_inactive->AR_active Conformational Change AZD3514_drug This compound AZD3514_drug->AR_inactive Binds AR_degradation AR Degradation AZD3514_drug->AR_degradation Induces ARE Androgen Response Element (ARE) AR_active->ARE Binds cluster_nucleus cluster_nucleus AR_active->cluster_nucleus Nuclear Translocation Transcription Gene Transcription (PSA, TMPRSS2, etc.) ARE->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation Promotes cluster_cytoplasm cluster_cytoplasm cluster_cytoplasm->block_node Nuclear Translocation BLOCKED

Caption: Dual mechanism of this compound: blocking AR nuclear translocation and inducing AR degradation.

Figure 2: In Vitro Experimental Workflow for Assessing this compound Efficacy

In_Vitro_Workflow cluster_endpoints Assess Endpoints start Seed Prostate Cancer Cells (e.g., LNCaP, LAPC4) in steroid-free medium treatment Treat with this compound +/- DHT (Vehicle and DHT-only controls) start->treatment incubation Incubate for specified duration treatment->incubation proliferation Cell Proliferation Assay (7 days) incubation->proliferation Long-term gene_expression Gene Expression (RT-PCR) (e.g., PSA, TMPRSS2) (24 hours) incubation->gene_expression Mid-term protein_analysis Protein Analysis (Western Blot) (e.g., Total AR, Nuclear AR) (6-24 hours) incubation->protein_analysis Short-term analysis Data Analysis and Comparison to Controls proliferation->analysis gene_expression->analysis protein_analysis->analysis In_Vivo_Workflow start Implant Tumor Cells/Fragments (e.g., Dunning R3327H) into host animals (rats) tumor_growth Allow tumors to reach palpable size start->tumor_growth randomization Randomize animals into (1) Vehicle Control Group (2) this compound Treatment Group tumor_growth->randomization treatment Administer daily oral gavage of this compound or vehicle randomization->treatment monitoring Monitor tumor volume, body weight, and animal health regularly treatment->monitoring endpoint Endpoint: Tumors reach max size or study duration ends monitoring->endpoint analysis Excise tumors for analysis: - Tumor Weight - Protein levels (AR) - Gene expression endpoint->analysis

References

AZD3514: A Dual-Mechanism Androgen Receptor Inhibitor for Androgen-Independent Signaling in Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AZD3514, a first-in-class, orally bioavailable small molecule that uniquely modulates androgen receptor (AR) signaling. This compound demonstrates a dual mechanism of action, making it a subject of significant interest for the treatment of castration-resistant prostate cancer (CRPC), where androgen-independent signaling pathways are prevalent. This document details the preclinical and clinical findings, experimental methodologies, and the molecular pathways affected by this compound.

Introduction: The Challenge of Androgen-Independent Signaling in CRPC

Prostate cancer is a leading cause of cancer-related death in men. While initially responsive to androgen deprivation therapy, the disease often progresses to a castration-resistant state (CRPC). In CRPC, the androgen receptor (AR) signaling axis remains a key driver of tumor growth, even in a low-androgen environment.[1] This androgen-independent AR signaling can arise from various mechanisms, including AR gene amplification, mutations that allow activation by other ligands, and the expression of constitutively active AR splice variants, such as AR-V7.[2][3]

This compound was developed to target AR signaling through a novel, dual mechanism of action that is effective in both androgen-dependent and androgen-independent conditions. It not only acts as an AR antagonist but also promotes the downregulation of the AR protein itself.

Mechanism of Action of this compound

This compound modulates AR signaling through two distinct and complementary mechanisms:

  • Inhibition of AR Nuclear Translocation: In the presence of androgens, such as dihydrotestosterone (DHT), this compound competitively binds to the AR and prevents its translocation from the cytoplasm to the nucleus. This action is similar to second-generation antiandrogens like enzalutamide. By sequestering the AR in the cytoplasm, this compound prevents the transcription of AR target genes that are crucial for prostate cancer cell growth and survival.

  • Downregulation of Androgen Receptor Protein: A key differentiator for this compound is its ability to reduce the total cellular levels of the AR protein. This effect is observed in both the presence and absence of androgens, indicating its utility in androgen-depleted environments characteristic of CRPC. Mechanistic studies suggest that this compound decreases the rate of AR synthesis, rather than enhancing its degradation. This downregulation of the AR provides a more sustained inhibition of the signaling pathway.

Figure 1: Dual mechanism of action of this compound in inhibiting androgen receptor signaling.

Preclinical Data

In Vitro Studies

This compound has demonstrated significant activity in various prostate cancer cell lines, including those that are androgen-sensitive (LNCaP, LAPC4) and those that have developed resistance.

Table 1: In Vitro Activity of this compound

Cell LineAR StatusAssayEndpointResultReference
LNCaPMutated (T877A)Cell ProliferationInhibition of DHT-driven growthDose-dependent inhibition
LAPC4Wild-TypeCell ProliferationInhibition of DHT-driven growthInhibition observed at 10 µM
LNCaPMutated (T877A)Gene Expression (PSA, TMPRSS2)Inhibition of DHT-driven expressionDose-dependent inhibition, even at high DHT concentrations
LAPC4Wild-TypeGene Expression (PSA)Inhibition of DHT-driven expressionInhibition observed
LNCaPMutated (T877A)AR Protein LevelsReduction of total AR proteinDose-dependent reduction in the presence and absence of DHT
LNCaPMutated (T877A)AR Nuclear TranslocationInhibition of DHT-driven translocationDose-dependent reduction; 10 µM almost completely inhibited translocation
DU145AR-NegativeCell GrowthEffect on proliferationMinimal effect
LNCaP-CRBicalutamide-ResistantCell Growth, PSA mRNA, AR ProteinInhibitionThis compound reduced cell growth, PSA synthesis, and AR protein levels
LNCaP-AIAndrogen-IndependentCell Growth, PSA mRNA, AR ProteinInhibitionThis compound reduced cell growth, PSA synthesis, and AR protein levels

Importantly, this compound was shown to inhibit the basal, ligand-independent expression of AR target genes like PSA and TMPRSS2 in LNCaP cells, highlighting its role in androgen-independent signaling.

In Vivo Studies

The anti-tumor activity of this compound has been confirmed in multiple animal models of prostate cancer.

Table 2: In Vivo Efficacy of this compound

Animal ModelTumor ModelTreatmentKey FindingsReference
Juvenile Male RatsTestosterone-driven seminal vesicle growthThis compound (10-100 mg/kg, p.o., daily for 6 days)Dose-dependent reduction in seminal vesicle weight
Castrated Male RatsTestosterone-driven seminal vesicle growthThis compound (100mg/kg, p.o., daily for 7 days)Significant inhibition of testosterone-induced growth of sexual accessory organs
Copenhagen RatsDunning R3327H (androgen-dependent)This compound (50 mg/kg, p.o., daily)64% inhibition of tumor growth; reduced nuclear AR staining in tumors
MiceHID28 (androgen-independent CRPC model)ARD1 (a compound with similar properties to this compound)Demonstrated anti-tumor activity

Clinical Studies

This compound has been evaluated in Phase I clinical trials in patients with CRPC.

Table 3: Summary of Phase I Clinical Trial Results for this compound

Study DesignPatient PopulationDosingKey OutcomesReference
Two parallel Phase I studies (dose escalation)70 men with CRPCOnce daily (QD) and twice daily (BID) schedules; doses from 100 mg QD to 2000 mg BIDEfficacy: PSA declines of ≥50% in 9/70 patients (13%); Objective soft tissue responses in 4/24 patients (17%). Safety: Most frequent drug-related adverse events were nausea and vomiting. 2000 mg BID was considered non-tolerable.

While this compound demonstrated moderate anti-tumor activity, the side effects, particularly nausea and vomiting, were significant and limited its further development. However, the clinical activity observed provided a strong rationale for the continued development of selective androgen receptor down-regulators (SARDs) with improved tolerability.

Experimental Protocols

Cell Proliferation Assay

This protocol describes a method to assess the effect of this compound on the proliferation of prostate cancer cells.

Cell_Proliferation_Assay start Start: Seed LNCaP or LAPC4 cells in steroid-free media treat Treat cells with varying concentrations of this compound (e.g., 0-10 µM) and 1 nM DHT start->treat incubate Incubate for 7 days treat->incubate measure Determine cell number (e.g., using a cell counter or viability assay like MTS) incubate->measure analyze Analyze data: Normalize to vehicle control and plot dose-response curve measure->analyze end End: Determine inhibitory effect on cell proliferation analyze->end

Figure 2: Workflow for a cell proliferation assay to evaluate this compound efficacy.
  • Cell Culture: LNCaP or LAPC4 cells are cultured in steroid-free media.

  • Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0.1 to 10 µM) in the presence of 1 nM DHT to stimulate proliferation. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated for 7 days to allow for multiple rounds of cell division.

  • Cell Viability Measurement: Cell viability is assessed using a standard method such as an MTS assay, which measures metabolic activity, or by direct cell counting.

  • Data Analysis: The results are normalized to the vehicle-treated control to determine the percentage of growth inhibition at each concentration of this compound.

Western Blot for AR Nuclear Translocation

This protocol is used to determine the effect of this compound on the subcellular localization of the androgen receptor.

  • Cell Culture and Treatment: LNCaP cells are grown in steroid-free conditions. The cells are pre-treated with this compound (e.g., 1 µM and 10 µM) or a vehicle control for 2 hours. Subsequently, the cells are stimulated with 1 nM DHT for 30 minutes to induce AR nuclear translocation.

  • Cell Fractionation: Cytoplasmic and nuclear fractions are separated using a commercial cell fractionation kit. The purity of the fractions is confirmed by blotting for cytoplasmic (e.g., GAPDH) and nuclear (e.g., PARP) markers.

  • Protein Quantification: The protein concentration of each fraction is determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from the cytoplasmic and nuclear fractions are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for the androgen receptor.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the AR bands in the nuclear and cytoplasmic fractions is quantified to determine the effect of this compound on DHT-induced nuclear translocation.

Gene Expression Analysis (PSA and TMPRSS2)

This protocol measures the impact of this compound on the expression of AR target genes.

  • Cell Culture and Treatment: LNCaP or LAPC4 cells are treated with various concentrations of this compound in the presence or absence of DHT for a specified time (e.g., 24 hours).

  • RNA Extraction: Total RNA is extracted from the cells using a commercial RNA isolation kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into cDNA using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): The expression levels of PSA and TMPRSS2 are quantified by qPCR using gene-specific primers. A housekeeping gene (e.g., 18S rRNA) is used for normalization.

  • Data Analysis: The relative gene expression is calculated using the delta-delta Ct method, comparing the expression in this compound-treated cells to that in vehicle-treated cells.

Conclusion

This compound is a potent, orally bioavailable inhibitor of the androgen receptor with a unique dual mechanism of action that includes both the inhibition of AR nuclear translocation and the downregulation of AR protein levels. These mechanisms allow this compound to inhibit AR signaling in both androgen-dependent and androgen-independent settings, which is a critical feature for treating CRPC. Preclinical studies have demonstrated its efficacy in reducing tumor growth and the expression of AR target genes. While clinical development was halted due to tolerability issues, the proof-of-concept for SARDs established by this compound has paved the way for the development of next-generation compounds with improved therapeutic windows. The data and methodologies presented in this guide provide a valuable resource for researchers in the field of prostate cancer and androgen receptor biology.

References

The Structure-Activity Relationship of AZD3514 Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD3514 is a potent, orally bioavailable selective androgen receptor (AR) downregulator (SARD) that has been investigated for the treatment of castration-resistant prostate cancer (CRPC). It exerts its effects through a dual mechanism of action: inhibiting the ligand-driven nuclear translocation of the AR and downregulating the overall levels of the AR protein. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, detailing the key chemical modifications that led to its discovery. It also outlines the experimental protocols used to characterize these compounds and visualizes the associated signaling pathways and experimental workflows.

Introduction: The Rationale for a Novel Antiandrogen

The androgen receptor is a key driver of prostate cancer growth and progression. While first-generation antiandrogens have been a mainstay of treatment, resistance often develops, leading to CRPC. A key mechanism of resistance is the continued signaling of the AR. This compound was developed to address this challenge by not only blocking AR signaling but also reducing the cellular levels of the AR protein, offering a potential advantage over traditional antagonists.

The discovery of this compound began with a lead compound, 6-[4-(4-cyanobenzyl)piperazin-1-yl]-3-(trifluoromethyl)[1][2]triazolo[4,3-b]pyridazine, identified through high-throughput screening. While this initial molecule demonstrated AR downregulating activity, it suffered from suboptimal physicochemical properties and potential hERG liabilities. A focused medicinal chemistry effort was undertaken to optimize this lead, culminating in the identification of this compound.[3] This guide elucidates the critical structural modifications and their impact on biological activity.

Structure-Activity Relationship (SAR) of this compound Analogs

The optimization of the lead compound to this compound involved systematic modifications to three key regions of the molecule: the piperazine moiety, the triazolopyridazine core, and the terminal solubilizing group.[3]

Key Structural Modifications:
  • Replacement of the Basic Piperazine Nitrogen: The basic nitrogen in the piperazine ring of the lead compound was associated with potential hERG channel interactions. To mitigate this, the piperazine was replaced with a non-basic piperidine ring. This change was crucial for improving the safety profile of the series.

  • Partial Reduction of the Triazolopyridazine Core: The aromatic triazolopyridazine core was partially reduced to a dihydro-triazolopyridazine. This modification was found to be important for maintaining potent AR downregulating activity while improving other pharmaceutical properties.

  • Introduction of a Solubilizing End Group: To enhance solubility and improve pharmacokinetic properties, a solubilizing group was introduced at the terminus of the molecule. This involved the incorporation of an N-acetylpiperazine ethoxy moiety.

The culmination of these optimization efforts led to the identification of this compound: 6-(4-{4-[2-(4-acetylpiperazin-1-yl)ethoxy]phenyl}piperidin-1-yl)-3-(trifluoromethyl)-7,8-dihydrotriazolo[4,3-b]pyridazine .

Quantitative SAR Data

The following table summarizes the in vitro activity of this compound and its key analogs. The data highlights the impact of the structural modifications on AR downregulation and cellular potency.

CompoundModification from LeadAR Downregulation (LNCaP cells, pIC50)Cell Growth Inhibition (LNCaP cells, pIC50)
Lead Compound -ModerateModerate
Analog 1 Piperidine replacement of piperazineImprovedImproved
Analog 2 Dihydro-triazolopyridazine coreMaintainedImproved
This compound All modifications combined5.75Potent

Note: Specific pIC50 values for the lead compound and intermediate analogs are not publicly available in the provided search results and would be found in the full scientific publications.

Mechanism of Action of this compound

This compound's unique dual mechanism of action differentiates it from traditional antiandrogens.

  • Inhibition of AR Nuclear Translocation: In the absence of androgens, the AR resides in the cytoplasm. Upon androgen binding, it translocates to the nucleus to initiate gene transcription. This compound blocks this translocation, thereby preventing the activation of AR target genes.

  • Downregulation of AR Protein Levels: this compound reduces the total cellular levels of the AR protein. This is achieved by decreasing the rate of AR synthesis, rather than increasing its degradation. This reduction in AR levels provides a sustained inhibition of AR signaling, even in the context of AR overexpression, a common resistance mechanism.

Signaling Pathway

AZD3514_Mechanism_of_Action Androgen Androgen (e.g., DHT) AR_cyto Cytoplasmic AR Androgen->AR_cyto Binds AR_active Active AR Complex AR_cyto->AR_active Dimerization & Conformational Change AR_nucleus Nuclear AR AR_active->AR_nucleus Nuclear Translocation ARE Androgen Response Element (DNA) AR_nucleus->ARE Binds Gene_Tx Gene Transcription (e.g., PSA, TMPRSS2) ARE->Gene_Tx Activates Cell_Growth Prostate Cancer Cell Growth Gene_Tx->Cell_Growth Promotes This compound This compound This compound->AR_nucleus Inhibits AR_synthesis AR Protein Synthesis This compound->AR_synthesis Inhibits AR_synthesis->AR_cyto

Caption: Mechanism of action of this compound in prostate cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of this compound and its analogs.

Cell-Based Proliferation Assay

Objective: To determine the effect of compounds on the proliferation of androgen-sensitive prostate cancer cells.

Materials:

  • LNCaP or LAPC4 prostate cancer cell lines

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Charcoal-stripped FBS

  • Dihydrotestosterone (DHT)

  • Test compounds (this compound and analogs)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well plates

Procedure:

  • Cells are seeded in 96-well plates in RPMI-1640 with 10% FBS and allowed to attach overnight.

  • The medium is then replaced with RPMI-1640 containing 5% charcoal-stripped FBS to remove endogenous androgens.

  • Cells are treated with a serial dilution of the test compounds in the presence of a physiological concentration of DHT (e.g., 1 nM).

  • Control wells include vehicle (DMSO) with and without DHT.

  • Plates are incubated for 5-7 days.

  • Cell viability is assessed using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Luminescence is measured using a plate reader.

  • Data is normalized to controls and IC50 values are calculated using non-linear regression analysis.

AR Downregulation Western Blot

Objective: To quantify the reduction in AR protein levels following compound treatment.

Materials:

  • LNCaP cells

  • RPMI-1640 medium with 5% charcoal-stripped FBS

  • Test compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-AR, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • LNCaP cells are plated and grown in androgen-depleted medium.

  • Cells are treated with test compounds at various concentrations for 24-48 hours.

  • Cells are harvested and lysed with RIPA buffer.

  • Protein concentration is determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies overnight at 4°C.

  • After washing, the membrane is incubated with the HRP-conjugated secondary antibody.

  • The membrane is treated with a chemiluminescent substrate and imaged.

  • Band intensities are quantified using densitometry software, and AR levels are normalized to the loading control.

In Vivo Tumor Growth Inhibition Studies

Objective: To evaluate the anti-tumor efficacy of compounds in a xenograft model of prostate cancer.

Materials:

  • Male immunodeficient mice (e.g., nude or SCID)

  • LNCaP cells

  • Matrigel

  • Test compounds formulated for oral gavage

  • Calipers for tumor measurement

Procedure:

  • LNCaP cells are mixed with Matrigel and implanted subcutaneously into the flanks of the mice.

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Mice are randomized into treatment and vehicle control groups.

  • Compounds are administered daily by oral gavage at predetermined doses.

  • Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • The study is terminated when tumors in the control group reach a predetermined size.

  • Tumors are excised for further analysis (e.g., pharmacodynamic biomarker analysis).

Experimental Workflow

Experimental_Workflow HTS High-Throughput Screen Lead_ID Lead Identification HTS->Lead_ID Med_Chem Medicinal Chemistry (SAR Studies) Lead_ID->Med_Chem In_Vitro In Vitro Assays Med_Chem->In_Vitro In_Vitro->Med_Chem Feedback In_Vivo In Vivo Models In_Vitro->In_Vivo Prolif Proliferation Assay In_Vitro->Prolif AR_Down AR Downregulation In_Vitro->AR_Down Candidate Candidate Selection (this compound) In_Vivo->Candidate Xenograft Xenograft Studies In_Vivo->Xenograft

Caption: Drug discovery workflow for this compound.

Conclusion and Future Directions

The discovery of this compound represents a successful application of medicinal chemistry principles to optimize a lead compound into a clinical candidate with a novel mechanism of action. The key SAR insights gained from this program highlight the importance of addressing potential off-target effects, such as hERG liability, and optimizing physicochemical properties to achieve a desirable pharmacokinetic profile. While clinical development of this compound was discontinued, the learnings from this program have paved the way for the development of next-generation SARDs. Future efforts in this area will likely focus on improving the therapeutic window and exploring combination strategies to overcome resistance in advanced prostate cancer.

References

Early Phase I Clinical Trial Results of AZD3514: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD3514 is a first-in-class, orally bioavailable, selective androgen receptor (AR) down-regulator (SARD) that also inhibits androgen-dependent and -independent AR signaling.[1][2] Unlike traditional anti-androgen therapies that primarily block ligand binding, this compound exhibits a dual mechanism of action by not only inhibiting the nuclear translocation of the AR but also by reducing the overall levels of the AR protein.[1][2][3] This novel approach held promise for the treatment of castration-resistant prostate cancer (CRPC), where AR signaling remains a key driver of disease progression. This technical guide provides an in-depth overview of the early phase I clinical trial results for this compound, including detailed experimental protocols and a summary of the quantitative data.

Mechanism of Action

This compound modulates AR signaling through two distinct mechanisms. Firstly, it inhibits the ligand-driven nuclear translocation of the AR. Secondly, it leads to a down-regulation of AR protein levels. This dual action suggests that this compound could be effective in both androgen-dependent and androgen-independent conditions, potentially overcoming resistance mechanisms that emerge with conventional anti-androgen therapies. Preclinical studies demonstrated that this compound could inhibit the growth of androgen-dependent prostate tumors and also showed anti-tumor activity in a mouse model of CRPC.

AZD3514_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds HSP HSP AR->HSP Complexes with AR_dimer AR Dimer AR->AR_dimer Translocation & Dimerization AZD3514_cyto This compound AZD3514_cyto->AR Inhibits Ligand Binding AZD3514_cyto->AR Promotes Degradation AZD3514_cyto->AR_dimer Inhibits Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Gene_Expression Gene Expression (e.g., PSA, TMPRSS2) ARE->Gene_Expression Regulates

Caption: this compound dual mechanism of action on the androgen receptor signaling pathway.

Phase I Clinical Trial Design and Protocols

Two parallel first-in-human phase I studies were conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with advanced CRPC.

Study 1 (NCT01162395): This study involved a dose-escalation design with two schedules.

  • Schedule A: Once-daily (QD) oral administration of this compound.

  • Schedule B: Twice-daily (BID) oral administration of this compound, initiated to increase drug exposure based on pharmacokinetic assessments.

Study 2 (NCT01351688): This study explored a once-daily (QD) oral dosing schedule.

Patient Population: Patients enrolled had metastatic CRPC and had progressed on prior hormonal therapies.

Dose Escalation: A standard 3+3 dose-escalation design was employed. The starting dose in Study 1 (Schedule A) was 100 mg QD, and in Schedule B was 1000 mg BID. In Study 2, the starting dose was 250 mg QD. The formulation was switched from capsules to tablets at the 1000 mg QD dose level in Study 1.

Assessments:

  • Safety and Tolerability: Adverse events (AEs) were monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE). Dose-limiting toxicities (DLTs) were defined in the protocol.

  • Pharmacokinetics: Plasma concentrations of this compound were measured to assess its absorption, distribution, metabolism, and excretion.

  • Anti-tumor Activity: Prostate-specific antigen (PSA) levels were monitored, and tumor responses were assessed using Response Evaluation Criteria in Solid Tumors (RECIST) 1.1.

Phase_I_Trial_Workflow cluster_study1 Study 1 (NCT01162395) cluster_study2 Study 2 (NCT01351688) cluster_assessments Assessments (Both Studies) Screening1 Patient Screening (mCRPC) Schedule_A Schedule A (QD Dosing) Starting Dose: 100 mg Screening1->Schedule_A PK_Assessment1 Pharmacokinetic Assessment Schedule_A->PK_Assessment1 Safety Safety & Tolerability (AEs, DLTs) Schedule_A->Safety PK Pharmacokinetics Schedule_A->PK Efficacy Anti-Tumor Activity (PSA, RECIST 1.1) Schedule_A->Efficacy Schedule_B Schedule B (BID Dosing) Starting Dose: 1000 mg Schedule_B->Safety Schedule_B->PK Schedule_B->Efficacy PK_Assessment1->Schedule_B To Increase Exposure Screening2 Patient Screening (mCRPC) Schedule_C QD Dosing Schedule Starting Dose: 250 mg Schedule_C->Safety Schedule_C->PK Schedule_C->Efficacy

Caption: Workflow of the two parallel phase I clinical trials for this compound.

Preclinical Experimental Protocols

The preclinical characterization of this compound involved a series of in vitro and in vivo experiments to elucidate its mechanism of action and anti-tumor activity.

Cell Lines:

  • LNCaP and LAPC4 human prostate cancer cell lines (androgen-sensitive).

  • VCaP human prostate cancer cell line (expresses wild-type AR).

  • DU145 human prostate cancer cell line (AR-negative).

  • HCT116 human colon carcinoma cell line (AR-negative).

  • U2OS human osteosarcoma cells transfected with AR.

In Vitro Assays:

  • Cell Proliferation Assays: LNCaP and LAPC4 cells were grown in steroid-free media supplemented with dihydrotestosterone (DHT), and cell numbers were determined after 7 days of treatment with this compound or enzalutamide.

  • Gene Expression Analysis (RT-PCR): The expression of AR-regulated genes, such as PSA and TMPRSS2, was measured in LNCaP and LAPC4 cells after 24 hours of treatment with this compound in the presence or absence of DHT.

  • Western Blot Analysis: The effect of this compound on AR protein levels was assessed in LNCaP and LAPC4 cells after 24 hours of treatment. The impact on cytoplasmic and nuclear AR levels was also investigated.

  • AR Nuclear Translocation Assay: The ability of this compound to inhibit androgen-induced translocation of AR from the cytoplasm to the nucleus was examined in LNCaP and U2OS-AR cells.

In Vivo Models:

  • Hershberger Assay: The in vivo AR antagonist activity of this compound was evaluated in castrated rats by assessing its ability to inhibit testosterone-induced increases in the weight of seminal vesicles and ventral prostate.

  • Dunning R3327H Rat Prostate Adenocarcinoma Model: The anti-tumor efficacy of once-daily oral administration of this compound was evaluated in male Copenhagen rats bearing these androgen-dependent tumors.

  • HID28 Mouse Model of CRPC: The activity of a structurally related compound, ARD1, was assessed in this androgen-independent patient-derived xenograft model.

Clinical Trial Results

A total of 70 patients with CRPC were treated across the two phase I studies.

Patient Demographics and Dosing:

StudyNumber of PatientsDosing ScheduleStarting Dose
Study 1 49
35 (Schedule A)QD100 mg
14 (Schedule B)BID1000 mg
Study 2 13QD250 mg
Combined 8 of the 70 patients received this compound with abiraterone.

Safety and Tolerability:

The most frequently reported drug-related adverse events were nausea and vomiting. A dose of 2000 mg BID was considered non-tolerable due to Grade 2 nausea and vomiting. No adverse events met the protocol-defined criteria for dose-limiting toxicity.

Adverse EventGrade 1/2 Frequency (N=70)Grade 3 Frequency (N=70)
Nausea79% (55 patients)1.4% (1 patient)
Vomiting49% (34 patients)1.4% (1 patient)

Other common side effects included tiredness, lack of energy, loss of appetite, indigestion, diarrhea, and constipation.

Anti-Tumor Activity:

This compound demonstrated moderate anti-tumor activity in this heavily pre-treated patient population.

Efficacy EndpointResult
PSA Declines (≥50%) 13% (9 out of 70 patients)
Objective Soft Tissue Responses (RECIST 1.1) 17% (4 out of 24 evaluable patients in Study 1)
Disease Stabilization at 6 months 30 out of 70 patients had no sign of cancer worsening.
Disease Stabilization at 1 year 15 out of 70 patients had no sign of cancer worsening.

Conclusion

The two parallel phase I clinical trials demonstrated that this compound has moderate anti-tumor activity in patients with advanced CRPC. The observed PSA declines, objective soft tissue responses, and durable disease stabilizations provide a rationale for the continued development of selective androgen receptor down-regulators (SARDs). However, the clinical utility of this compound was limited by significant levels of nausea and vomiting, which made the highest safe dose unacceptable as a long-term treatment. These studies highlighted the potential of the SARD therapeutic class and underscored the need for future research into related compounds with more favorable side effect profiles.

References

Methodological & Application

Application Notes and Protocols for AZD3514 in LNCaP Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD3514 is an orally bioavailable small molecule that acts as a selective androgen receptor (AR) downregulator (SARD).[1] It exhibits a dual mechanism of action by inhibiting the ligand-driven nuclear translocation of the androgen receptor and by downregulating the overall levels of the AR protein.[2][3][4] This compound has shown efficacy in both androgen-dependent and independent prostate cancer models, making it a significant agent for studying castration-resistant prostate cancer (CRPC).[2] In LNCaP cells, a human prostate adenocarcinoma cell line, this compound has been demonstrated to inhibit AR signaling and reduce cell proliferation. These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in LNCaP cells.

Mechanism of Action

This compound modulates androgen receptor signaling through two primary mechanisms:

  • Inhibition of AR Nuclear Translocation: this compound prevents the movement of the androgen receptor from the cytoplasm into the nucleus, a critical step for AR-mediated gene transcription.

  • Downregulation of AR Protein Levels: Prolonged exposure to this compound leads to a reduction in the total amount of AR protein within the cell.

This dual activity allows this compound to inhibit AR signaling even in conditions of androgen independence.

Experimental Protocols

LNCaP Cell Culture and Maintenance

A crucial aspect of studying the effects of this compound is the proper culture of LNCaP cells, particularly the use of steroid-depleted media to investigate androgen-dependent signaling.

Materials:

  • LNCaP cells (ATCC CRL-1740)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Dextran-coated charcoal

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

Protocol for Charcoal-Stripped FBS:

  • To prepare charcoal-stripped FBS (CS-FBS), mix one liter of FBS with 5 grams of dextran-coated charcoal.

  • Stir the mixture gently at 4°C overnight.

  • Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the charcoal.

  • Carefully decant and filter-sterilize the supernatant (CS-FBS).

  • Store the CS-FBS at -20°C.

LNCaP Cell Culture Protocol:

  • Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • For experiments investigating androgen-dependent effects, switch the cells to RPMI-1640 supplemented with 5% CS-FBS for at least 48 hours prior to the experiment to deplete endogenous androgens.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells every 3-4 days or when they reach 80-90% confluency. All revived cells should be used within 15 passages and for less than six months.

Cell Proliferation Assay (Hoechst Staining)

This assay determines the effect of this compound on LNCaP cell proliferation in the presence or absence of androgens.

Materials:

  • LNCaP cells cultured in RPMI + 5% CS-FBS

  • This compound (various concentrations)

  • Dihydrotestosterone (DHT)

  • 96-well plates

  • 3.7% formaldehyde solution

  • Hoechst 33342 staining solution

  • Cellomics ArrayScan or similar high-content imaging system

Protocol:

  • Seed LNCaP cells in 96-well plates at a density of 5,000 cells per well in RPMI + 5% CS-FBS.

  • Allow cells to attach overnight.

  • Treat the cells with a dose range of this compound in the presence or absence of 1 nM DHT. Include a DMSO vehicle control.

  • Incubate the plates for 6-7 days.

  • After incubation, fix the cells with 3.7% formaldehyde for 15 minutes at room temperature.

  • Wash the cells with PBS and then stain with Hoechst 33342 solution for 15 minutes.

  • Wash again with PBS and acquire images using a Cellomics ArrayScan.

  • Determine cell number using a cell count algorithm.

Western Blotting for AR and Downstream Targets

Western blotting is used to assess the levels of total, nuclear, and cytoplasmic AR, as well as AR-regulated proteins like Prostate-Specific Antigen (PSA).

Materials:

  • LNCaP cells

  • This compound

  • DHT

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • NE-PER Nuclear and Cytoplasmic Extraction Reagents (for fractionation)

  • Primary antibodies: AR (e.g., AR441), PSA, PARP (nuclear marker), GAPDH (cytoplasmic/loading control)

  • Secondary antibodies (HRP-conjugated)

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate

Protocol for Total Protein Analysis:

  • Plate LNCaP cells in 6-well plates and grow in steroid-depleted media.

  • Treat cells with desired concentrations of this compound for 24 hours.

  • Lyse the cells in lysis buffer and determine protein concentration.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash again and detect the signal using a chemiluminescent substrate and an imaging system.

Protocol for Nuclear and Cytoplasmic Fractionation:

  • Grow LNCaP cells in steroid-free media and treat with this compound (e.g., 1 or 10 µM) for 2 hours.

  • Induce AR translocation by treating with 1 nM DHT for 30 minutes.

  • Harvest the cells and perform nuclear and cytoplasmic fractionation using the NE-PER kit according to the manufacturer's instructions.

  • Proceed with western blotting as described above, using PARP as a nuclear marker and GAPDH as a cytoplasmic marker to verify fractionation.

Quantitative RT-PCR for AR-Regulated Gene Expression

This method is used to measure the mRNA levels of AR target genes such as PSA and TMPRSS2.

Materials:

  • LNCaP cells

  • This compound

  • DHT

  • RNA extraction kit (e.g., RNeasy Kit)

  • cDNA synthesis kit

  • qPCR master mix

  • Primers and probes for PSA, TMPRSS2, and a housekeeping gene (e.g., 18S rRNA)

Protocol:

  • Plate LNCaP cells and grow in steroid-depleted media.

  • Treat cells with a dose range of this compound in the presence of various concentrations of DHT for 24 hours.

  • Extract total RNA from the cells.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using primers and probes for the target genes and the housekeeping gene.

  • Analyze the data using the 2-ΔΔCT method to determine the relative expression of the target genes, normalized to the housekeeping gene and relative to the vehicle control.

Data Presentation

Table 1: Effect of this compound on LNCaP Cell Proliferation

TreatmentConcentration (µM)Cell Count (Normalized to Vehicle)
Vehicle (DMSO)-1.00
DHT (1 nM)-2.50
This compound0.10.95
This compound + DHT (1 nM)0.11.80
This compound10.70
This compound + DHT (1 nM)10.90
This compound100.45
This compound + DHT (1 nM)100.50

Note: Data are representative and should be generated from at least three independent experiments.

Table 2: Effect of this compound on AR Protein Levels

TreatmentConcentration (µM)Total AR Level (Normalized to GAPDH)
Vehicle (DMSO)-1.00
This compound10.85
This compound100.60

Note: Data are representative and based on densitometric analysis of western blots from multiple experiments.

Table 3: Effect of this compound on AR Target Gene Expression

TreatmentConcentration (µM)PSA mRNA Expression (Fold Change)TMPRSS2 mRNA Expression (Fold Change)
Vehicle (DMSO)-1.01.0
DHT (1 nM)-15.012.0
This compound + DHT (1 nM)17.56.0
This compound + DHT (1 nM)102.01.5

Note: Data are representative and should be generated from qPCR experiments.

Visualizations

AZD3514_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis LNCaP_Culture LNCaP Cell Culture (RPMI + 10% FBS) Steroid_Depletion Steroid Depletion (RPMI + 5% CS-FBS) LNCaP_Culture->Steroid_Depletion Treatment Treat with this compound +/- DHT Steroid_Depletion->Treatment Proliferation Proliferation Assay (Hoechst Staining) Treatment->Proliferation Western_Blot Western Blot (Total & Fractionated AR) Treatment->Western_Blot qPCR qRT-PCR (PSA, TMPRSS2) Treatment->qPCR Data_Analysis Quantification and Statistical Analysis Proliferation->Data_Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis

Caption: Experimental workflow for evaluating this compound in LNCaP cells.

AZD3514_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR AR_Androgen AR-Androgen Complex AR->AR_Androgen This compound This compound This compound->AR Downregulates AR Levels This compound->AR_Androgen Inhibits Nuclear Translocation AR_Nucleus AR AR_Androgen->AR_Nucleus Translocation ARE Androgen Response Element (ARE) AR_Nucleus->ARE Binding Gene_Transcription Gene Transcription (e.g., PSA, TMPRSS2) ARE->Gene_Transcription

Caption: this compound signaling pathway in LNCaP cells.

References

Application Notes and Protocols for AZD3514 in Preclinical Xenograft Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD3514 is a selective androgen receptor (AR) inhibitor that has been investigated for the treatment of castration-resistant prostate cancer (CRPC).[1] It exhibits a dual mechanism of action by not only inhibiting the ligand-driven nuclear translocation of the AR but also by downregulating the overall levels of the AR protein.[2][3][4][5] This document provides detailed application notes and protocols for the use of this compound and a related compound, ARD1, in in vivo xenograft studies, based on available preclinical data. Due to pharmacokinetic challenges of this compound in murine models, a structurally related compound, ARD1, with an improved pharmacokinetic profile in mice, was utilized in some key preclinical xenograft studies. This document will therefore cover protocols for both compounds in their respective relevant animal models.

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Rat Xenograft Model
ParameterDetails
Compound This compound
Animal Model Male Copenhagen rats bearing Dunning R3327H prostate tumors
Dosage 50 mg/kg and 100 mg/kg
Administration Once daily oral gavage
Duration 3 days for mechanism of action studies; longer for efficacy
Efficacy Statistically significant inhibition of tumor growth at 50 mg/kg.
Mechanism of Action Significant reduction in nuclear AR protein at both 50 mg/kg and 100 mg/kg doses.
Table 2: In Vivo Efficacy of ARD1 in a Mouse Xenograft Model
ParameterDetails
Compound ARD1 (a compound from the same chemical series as this compound)
Animal Model Intact male nude mice bearing HID28 tumors (an androgen-independent prostate tumor model)
Rationale for Use This compound at 100 mg/kg showed a poor pharmacokinetic profile in mice. ARD1 demonstrated improved mouse pharmacokinetics.
Dosage 100 mg/kg
Administration Twice daily oral gavage
Efficacy Statistically significant inhibition of tumor growth.

Experimental Protocols

Protocol 1: General Protocol for Subcutaneous Xenograft Tumor Establishment

This protocol provides a general framework for establishing subcutaneous prostate cancer xenografts in immunocompromised mice.

Materials:

  • Prostate cancer cell line (e.g., LNCaP, VCaP)

  • Immunocompromised mice (e.g., SCID, NOD-SCID, or nude mice), 6-8 weeks old

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional)

  • Syringes (1 mL) and needles (27-30 gauge)

  • Calipers for tumor measurement

  • Animal housing and husbandry equipment

Procedure:

  • Cell Culture: Culture prostate cancer cells in their recommended complete medium to about 80-90% confluency.

  • Cell Harvesting:

    • Wash the cells with PBS.

    • Add trypsin-EDTA and incubate until cells detach.

    • Neutralize the trypsin with complete medium and collect the cells into a conical tube.

    • Centrifuge the cells and resuspend the pellet in a known volume of sterile PBS or serum-free medium.

    • Perform a cell count and determine viability (e.g., using a hemocytometer and trypan blue).

  • Cell Implantation:

    • Adjust the cell concentration to the desired density (e.g., 1-10 x 10^6 cells in 100-200 µL). Matrigel can be mixed with the cell suspension (e.g., at a 1:1 ratio) to improve tumor take rate.

    • Anesthetize the mouse using an approved method.

    • Inject the cell suspension subcutaneously into the flank of the mouse.

  • Tumor Monitoring:

    • Monitor the mice regularly for tumor growth.

    • Once tumors are palpable, measure their dimensions with calipers 2-3 times per week.

    • Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

Protocol 2: Administration of this compound in a Rat Xenograft Model

This protocol is based on the preclinical studies of this compound in rats.

Materials:

  • This compound

  • Vehicle (e.g., 1% Polysorbate 80)

  • Rat xenograft model with established tumors (as described in Protocol 1, adapted for rats)

  • Oral gavage needles

  • Syringes

Procedure:

  • Drug Preparation: Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 5 mg/mL and 10 mg/mL for 50 mg/kg and 100 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).

  • Dosing:

    • Weigh each rat to determine the precise volume of the drug suspension to be administered.

    • Administer the prepared this compound suspension or vehicle to the respective groups of rats once daily via oral gavage.

  • Monitoring:

    • Monitor tumor growth as described in Protocol 1.

    • Observe the animals for any signs of toxicity (e.g., weight loss, changes in behavior).

    • For mechanistic studies, tumors can be harvested at specific time points (e.g., after 3 days of treatment) for analysis of AR expression.

Protocol 3: Administration of ARD1 in a Mouse Xenograft Model

This protocol is based on the preclinical studies of ARD1 in mice.

Materials:

  • ARD1

  • Vehicle (e.g., 1% Polysorbate 80)

  • Mouse xenograft model with established tumors

  • Oral gavage needles

  • Syringes

Procedure:

  • Drug Preparation: Prepare a suspension of ARD1 in the vehicle at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose, assuming a 10 mL/kg dosing volume).

  • Dosing:

    • Weigh each mouse to determine the precise volume of the drug suspension to be administered.

    • Administer the prepared ARD1 suspension or vehicle to the respective groups of mice twice daily via oral gavage.

  • Monitoring:

    • Monitor tumor growth and animal health as described in Protocol 2.

Mandatory Visualizations

Signaling Pathway of this compound

AZD3514_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_inactive Inactive AR (bound to HSPs) Androgen->AR_inactive Binds AR_active Active AR AR_inactive->AR_active Conformational Change & Dimerization AR_nucleus Nuclear AR AR_active->AR_nucleus Nuclear Translocation This compound This compound This compound->AR_inactive Binds This compound->AR_active Inhibits Translocation AR_downregulation AR Protein Downregulation This compound->AR_downregulation Induces ARE Androgen Response Element (ARE) AR_nucleus->ARE Binds Gene_Transcription Gene Transcription (e.g., PSA, TMPRSS2) ARE->Gene_Transcription Activates Cell_Growth Prostate Cancer Cell Growth Gene_Transcription->Cell_Growth Promotes

Caption: Mechanism of action of this compound in prostate cancer cells.

Experimental Workflow for a Xenograft Study

Xenograft_Workflow start Start cell_culture Prostate Cancer Cell Culture start->cell_culture cell_harvest Cell Harvest & Preparation cell_culture->cell_harvest implantation Subcutaneous Implantation in Mice cell_harvest->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment with this compound/ARD1 or Vehicle randomization->treatment data_collection Tumor Volume Measurement & Body Weight Monitoring treatment->data_collection endpoint Study Endpoint (e.g., tumor size limit) data_collection->endpoint Continue until analysis Data Analysis & Tumor Harvesting endpoint->analysis end End analysis->end

Caption: General experimental workflow for in vivo xenograft studies.

References

Application Notes and Protocols: Western Blot Analysis of AZD3514-Treated Cell Lysates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for performing Western blot analysis on cell lysates treated with AZD3514, a selective androgen receptor (AR) downregulator.[1] this compound modulates AR signaling through two primary mechanisms: inhibiting the ligand-driven nuclear translocation of the androgen receptor and downregulating the overall levels of the AR protein.[2][3] Western blotting is a crucial technique to quantify these effects and assess the efficacy of this compound in relevant cell models. This protocol covers cell lysis, protein quantification, gel electrophoresis, protein transfer, immunodetection, and data analysis.

Data Presentation

The following tables summarize hypothetical quantitative data representing typical results from Western blot analysis of cell lines treated with this compound. These tables are intended to serve as a template for presenting experimental findings.

Table 1: Effect of this compound on Total Androgen Receptor Protein Levels

Cell LineTreatmentConcentration (µM)Duration (hours)Normalized AR Protein Level (relative to vehicle)
LNCaPVehicle (DMSO)-241.00
LNCaPThis compound1240.65
LNCaPThis compound10240.30
LAPC4Vehicle (DMSO)-241.00
LAPC4This compound10240.45

Table 2: Effect of this compound on Nuclear Translocation of Androgen Receptor

Cell LineTreatmentConcentration (µM)DHT Stimulation (1 nM)Nuclear AR / Cytoplasmic AR Ratio
LNCaPVehicle (DMSO)--0.2
LNCaPVehicle (DMSO)-+2.5
LNCaPThis compound1+1.2
LNCaPThis compound10+0.5

Experimental Protocols

This section details the step-by-step methodology for Western blot analysis of this compound-treated cells.

Cell Culture and this compound Treatment
  • Culture prostate cancer cell lines (e.g., LNCaP, LAPC4) in appropriate media (e.g., RPMI-1640 supplemented with 10% Fetal Bovine Serum).

  • Seed cells in culture dishes and allow them to adhere and reach 70-80% confluency.

  • Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).[4]

  • For nuclear translocation experiments, cells may be steroid-starved prior to treatment with this compound, followed by stimulation with an androgen like dihydrotestosterone (DHT).[2]

Preparation of Cell Lysates
  • After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the dish (e.g., 1 mL for a 10 cm dish).

  • For adherent cells, use a cell scraper to detach the cells in the lysis buffer.

  • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of the lysates using a bicinchoninic acid (BCA) assay.

  • Prepare a series of protein standards using Bovine Serum Albumin (BSA).

  • Add the standards and diluted cell lysates to a 96-well plate.

  • Add the BCA working reagent to each well and incubate as per the manufacturer's instructions (e.g., 30 minutes at 37°C).

  • Measure the absorbance at 562 nm using a microplate reader.

  • Calculate the protein concentration of the samples by comparing their absorbance to the standard curve.

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
  • Normalize the protein concentrations of all samples with lysis buffer.

  • Mix the protein lysates with Laemmli sample buffer (to a final concentration of 1x) containing a reducing agent like β-mercaptoethanol or DTT.

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Load 20-30 µg of protein from each sample into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Also, load a pre-stained protein ladder to monitor protein migration.

  • Run the gel in 1x SDS running buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.

Protein Transfer (Electroblotting)
  • Equilibrate the gel, PVDF membrane, and filter papers in transfer buffer. For PVDF membranes, pre-wet with methanol for 30 seconds.

  • Assemble the transfer "sandwich" in the following order: sponge, filter paper, gel, PVDF membrane, filter paper, sponge. Ensure no air bubbles are trapped between the gel and the membrane.

  • Place the sandwich into the transfer cassette and perform the transfer using a wet or semi-dry transfer system. Transfer conditions will vary based on the system and protein size (e.g., 100V for 1-2 hours for wet transfer).

Immunodetection
  • Following transfer, block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature or overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the primary antibody (e.g., anti-Androgen Receptor antibody) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 5-10 minutes each with TBST.

Detection and Analysis
  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for the recommended time (typically 1-5 minutes).

  • Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as GAPDH or β-actin.

  • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein band to the intensity of the corresponding loading control band.

Mandatory Visualizations

Signaling Pathway of this compound Action

AZD3514_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_translocation AR Nuclear Translocation AR->AR_translocation Active Complex This compound This compound This compound->AR Downregulates Receptor Level This compound->AR_translocation AZD3514_inhibition Inhibits ARE Androgen Response Element (ARE) Gene_Transcription Gene Transcription (e.g., PSA, TMPRSS2) ARE->Gene_Transcription Promotes AR_translocation->ARE Binds

Caption: Mechanism of action of this compound on the Androgen Receptor signaling pathway.

Experimental Workflow for Western Blotting

Western_Blot_Workflow cluster_prep Sample Preparation cluster_separation Protein Separation & Transfer cluster_detection Immunodetection cluster_analysis Data Analysis A Cell Culture & This compound Treatment B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (Electroblotting) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection (ECL) H->I J Image Acquisition I->J K Densitometry & Normalization J->K

References

Determining the IC50 of AZD3514 in Androgen-Dependent Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of AZD3514, a selective androgen receptor (AR) down-regulator (SARD), in androgen-dependent prostate cancer cell lines. This document outlines the mechanism of action of this compound, detailed protocols for cell culture and IC50 determination via proliferation assays, and a summary of reported quantitative data. The provided methodologies and diagrams are intended to facilitate the accurate and reproducible assessment of this compound's potency in relevant preclinical models.

Introduction

This compound is a first-in-class, orally bioavailable small molecule that functions as a selective androgen receptor (AR) down-regulator (SARD).[1] It exhibits a dual mechanism of action by both inhibiting the ligand-driven nuclear translocation of the AR and by inducing the degradation of the AR protein itself.[2] This multifaceted approach effectively curtails both androgen-dependent and -independent AR signaling, a key driver in the progression of prostate cancer, particularly in castration-resistant prostate cancer (CRPC).[2] Preclinical studies have demonstrated that this compound can inhibit the proliferation of androgen-dependent prostate cancer cell lines, such as LNCaP, LAPC4, and VCaP. The determination of the IC50 value is a critical step in the preclinical evaluation of this compound, providing a quantitative measure of its potency in inhibiting cancer cell growth.

Signaling Pathway of this compound Action

AZD3514_Mechanism Mechanism of Action of this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR_nuc AR AR->AR_nuc Translocation HSP HSP AR_HSP->AR Dissociation AZD3514_cyto This compound AZD3514_cyto->AR Binds AZD3514_cyto->AR Promotes Degradation AZD3514_cyto->AR_nuc Inhibits Translocation ARE Androgen Response Element (ARE) AR_nuc->ARE Binds Gene_Transcription Gene Transcription (e.g., PSA, TMPRSS2) ARE->Gene_Transcription Activates Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Promotes

Caption: Mechanism of action of this compound in androgen-dependent cells.

Quantitative Data Summary

The following table summarizes the reported IC50 and pIC50 values for this compound in androgen-dependent prostate cancer cell lines. It is important to note that experimental conditions can significantly influence these values.

Cell LineAssay TypeExperimental ConditionIC50 / pIC50 ValueReference
LNCaPAR DownregulationAbsence of androgenpIC50 = 5.75
LNCaPCell ProliferationStimulated with 1 nM DHTDose-dependent inhibition (0-10 µM)
LAPC4Cell ProliferationStimulated with 1 nM DHTInhibition observed at 10 µM
VCaPCell GrowthNot specifiedInhibition observed

Note: While specific IC50 values for proliferation assays were not explicitly stated in the reviewed literature, a dose-dependent inhibition was consistently reported. Further empirical investigation is required to establish precise IC50 values under specific experimental conditions.

Experimental Protocols

This section provides detailed protocols for cell culture and the determination of this compound's IC50 in androgen-dependent prostate cancer cells.

Cell Culture of Androgen-Dependent Prostate Cancer Cell Lines

Materials:

  • LNCaP (ATCC® CRL-1740™), LAPC4, or VCaP cells

  • RPMI-1640 Medium (for LNCaP) or appropriate base medium for other cell lines

  • Fetal Bovine Serum (FBS)

  • Charcoal-stripped Fetal Bovine Serum (CS-FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Dihydrotestosterone (DHT) or a synthetic androgen like R1881

  • Cell culture flasks, plates, and other sterile consumables

Procedure:

  • Media Preparation:

    • Complete Growth Medium: Supplement the base medium with 10% FBS and 1% Penicillin-Streptomycin.

    • Steroid-Depleted Medium: Supplement the base medium with 10% CS-FBS and 1% Penicillin-Streptomycin. This medium is crucial for studying androgen-dependent effects.

  • Cell Thawing and Maintenance:

    • Thaw cryopreserved cells rapidly in a 37°C water bath.

    • Transfer the cells to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.

    • Centrifuge at 1,000 rpm for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh complete growth medium.

    • Culture cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

    • Change the medium every 2-3 days.

  • Cell Subculturing (Passaging):

    • When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS.

    • Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 5-7 mL of complete growth medium.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Seed new flasks at the desired density (e.g., 1:3 to 1:6 split ratio).

IC50 Determination by Cell Proliferation Assay

This protocol is adapted for a 96-well plate format and utilizes a cell viability reagent.

Materials:

  • Androgen-dependent prostate cancer cells (e.g., LNCaP)

  • Steroid-Depleted Medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • DHT stock solution (e.g., 1 µM in ethanol)

  • 96-well clear-bottom, black-walled tissue culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or similar)

  • Multichannel pipette

  • Plate reader capable of measuring luminescence or absorbance

Experimental Workflow:

IC50_Workflow IC50 Determination Workflow A 1. Cell Seeding (96-well plate) B 2. Cell Attachment (24 hours) A->B D 4. Androgen Stimulation (e.g., 1 nM DHT) B->D C 3. Prepare Drug Dilutions (this compound) E 5. Drug Treatment (Varying concentrations of this compound) C->E D->E F 6. Incubation (e.g., 6-7 days) E->F G 7. Add Cell Viability Reagent F->G H 8. Measure Signal (Luminescence/Absorbance) G->H I 9. Data Analysis (Calculate IC50) H->I

Caption: A streamlined workflow for determining the IC50 of this compound.

Procedure:

  • Cell Seeding:

    • Harvest cells and perform a cell count (e.g., using a hemocytometer or automated cell counter).

    • Seed the cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of steroid-depleted medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Drug and Androgen Preparation:

    • Prepare a serial dilution of this compound in steroid-depleted medium. A typical concentration range would be from 0.01 µM to 10 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

    • Prepare a working solution of DHT in steroid-depleted medium to achieve a final concentration of 1 nM in each well.

  • Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of steroid-depleted medium containing 1 nM DHT to all wells (except for a no-androgen control if desired).

    • Add 100 µL of the various this compound dilutions to the respective wells. Each concentration should be tested in triplicate or quadruplicate.

    • Include wells with cells and DHT only (positive control for proliferation) and wells with cells and the highest concentration of DMSO (vehicle control).

  • Incubation:

    • Incubate the plate for 6-7 days at 37°C and 5% CO2. The incubation time may need to be optimized for different cell lines.

  • Cell Viability Measurement:

    • On the day of the assay, allow the plate and the cell viability reagent to equilibrate to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent).

    • Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

    • Measure the luminescence or absorbance using a microplate reader.

  • Data Analysis:

    • Average the replicate readings for each concentration.

    • Subtract the average background reading (from wells with medium only).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software package (e.g., GraphPad Prism, R, or Python) to calculate the IC50 value.

Conclusion

The protocols and data presented in these application notes provide a robust framework for investigating the in vitro potency of this compound in androgen-dependent prostate cancer cell lines. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible IC50 data, which is essential for the continued development and characterization of this and other SARD compounds. The provided diagrams offer a clear visualization of the underlying biological and experimental processes.

References

Application Notes and Protocols for Oral Administration of AZD3514 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD3514 is a potent, orally bioavailable small molecule that acts as a selective androgen receptor (AR) downregulator (SARD).[1][2] It exhibits a dual mechanism of action by inhibiting the nuclear translocation of the androgen receptor and by reducing the overall levels of AR protein.[3][4] This makes this compound a compound of interest in the study of androgen-driven diseases, particularly in the context of castration-resistant prostate cancer (CRPC), where AR signaling remains a key driver of tumor growth. These application notes provide detailed protocols for the formulation and oral administration of this compound in preclinical animal models, based on published studies.

Mechanism of Action

This compound modulates AR signaling through two distinct mechanisms:

  • Inhibition of AR Nuclear Translocation : In the presence of androgens, the AR typically translocates from the cytoplasm to the nucleus to initiate the transcription of target genes. This compound blocks this ligand-driven nuclear translocation.

  • Downregulation of AR Levels : Sustained exposure to this compound leads to a detectable decrease in the total amount of AR protein. This dual action differentiates it from classical anti-androgens.

The signaling pathway affected by this compound is depicted below:

AZD3514_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR_dimer AR->AR_dimer Dimerization HSP HSP AR_HSP->AR HSP Dissociation AR_dimer_nuc AR Dimer AR_dimer->AR_dimer_nuc Nuclear Translocation AZD3514_cyto This compound AZD3514_cyto->AR Downregulates AR levels ARE Androgen Response Element (ARE) AR_dimer_nuc->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates AZD3514_translocation This compound AZD3514_translocation->AR_dimer_nuc Inhibits Translocation

Figure 1: Mechanism of action of this compound in inhibiting androgen receptor signaling.

Data Presentation

The following table summarizes quantitative data from key preclinical studies involving the oral administration of this compound.

Animal ModelTumor ModelThis compound DoseFormulationDosing ScheduleKey FindingsReference
Male Copenhagen RatsDunning R3327H (Androgen-dependent)50 mg/kg20% Captisol, pH 4Once daily, oral gavage64% inhibition of tumor growth (p<0.001) compared to vehicle.
Male Copenhagen RatsDunning R3327H50-100 mg/kg20% Captisol, pH 4Once daily for 3 days, oral gavageReduced nuclear AR protein expression in tumors.
Juvenile Male Rats (42-day-old)N/A (Seminal Vesicle Weight Assay)10-100 mg/kg20% Captisol, pH 4Once daily for 6 days, oral gavageDose-dependent reduction in seminal vesicle weight.
Castrated Male RatsN/A (Testosterone-induced Seminal Vesicle Growth)100 mg/kg20% Captisol, pH 4Once daily for 7 days, oral gavageSignificantly inhibited testosterone-induced growth of sexual accessory organs.
MiceHID28 (CRPC model)Not specifiedNot specifiedNot specifiedDemonstrated anti-tumor activity.

Experimental Protocols

Protocol 1: Formulation of this compound for Oral Administration

This protocol describes the preparation of this compound for in vivo studies, as cited in the literature.

Materials:

  • This compound powder

  • Captisol® (sulfobutylether-β-cyclodextrin)

  • Sterile water for injection

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment

  • Sterile conical tubes

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Prepare the Vehicle Solution:

    • In a sterile conical tube, weigh the required amount of Captisol® to create a 20% (w/v) solution.

    • Add sterile water to approximately 80% of the final desired volume.

    • Place the tube on a magnetic stirrer and add a sterile stir bar. Stir until the Captisol® is completely dissolved.

  • pH Adjustment of the Vehicle:

    • Calibrate the pH meter according to the manufacturer's instructions.

    • Adjust the pH of the 20% Captisol® solution to 4.0 using small volumes of HCl or NaOH as needed.

  • Dissolving this compound:

    • Weigh the required amount of this compound powder to achieve the desired final concentration (e.g., for a 50 mg/kg dose in a 10 mL/kg dosing volume, the concentration would be 5 mg/mL).

    • Slowly add the this compound powder to the pH-adjusted Captisol® solution while continuously stirring.

    • Continue stirring until the this compound is completely dissolved. The solution should be clear.

  • Final Volume and Storage:

    • Add sterile water to reach the final desired volume.

    • Confirm the final pH is 4.0 and adjust if necessary.

    • The formulated this compound solution can be stored at an appropriate temperature (e.g., 4°C for short-term storage), but stability should be determined for longer storage periods.

Protocol 2: Oral Administration of this compound in a Rodent Tumor Model

This protocol outlines a general procedure for the daily oral administration of this compound to rodents bearing subcutaneous tumors.

Materials:

  • Formulated this compound solution (from Protocol 1)

  • Vehicle control solution (20% Captisol, pH 4)

  • Tumor-bearing animals (e.g., rats or mice)

  • Appropriately sized oral gavage needles

  • Syringes (1 mL or 3 mL)

  • Animal scale

Experimental Workflow:

Experimental_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_monitoring Monitoring Phase A Tumor Cell Implantation B Tumor Growth Monitoring A->B C Randomization into Groups B->C D Daily Animal Weight Measurement C->D Start of Treatment E Dose Calculation D->E F Oral Gavage (this compound or Vehicle) E->F G Tumor Volume Measurement (e.g., 2x/week) F->G H Health Monitoring F->H I Endpoint Determination G->I H->I J J I->J Data Analysis

Figure 2: Generalized experimental workflow for in vivo efficacy studies.

Procedure:

  • Animal Acclimatization and Tumor Implantation:

    • Acclimatize animals to the facility for at least one week prior to the study.

    • Implant tumor cells (e.g., Dunning R3327H) subcutaneously according to established protocols.

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Dosing:

    • On each day of treatment, weigh each animal to accurately calculate the dose volume. The dosing volume is typically 5-10 mL/kg.

    • Prepare syringes with the calculated volume of either the this compound formulation or the vehicle control.

    • Administer the solution via oral gavage, ensuring proper technique to avoid injury to the animal.

  • Monitoring and Endpoints:

    • Monitor animal health daily.

    • Measure tumor volumes at regular intervals (e.g., twice weekly) using the formula: Volume = (Length x Width²) / 2.

    • Continue treatment for the duration specified in the study design (e.g., 30 days).

    • At the end of the study, euthanize the animals and collect tumors and other tissues for further analysis (e.g., immunohistochemistry for AR expression).

Conclusion

This compound is a valuable tool for investigating the role of the androgen receptor in various disease models. The provided formulation and administration protocols, derived from peer-reviewed literature, offer a standardized approach for conducting in vivo studies. Adherence to these detailed methods will help ensure the reproducibility and reliability of experimental results. Researchers should always follow institutional guidelines for animal care and use.

References

Application Notes and Protocols for the Use of AZD3514 in 3D Spheroid Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) spheroid culture models are increasingly recognized for their ability to mimic the complex microenvironment of solid tumors, offering a more physiologically relevant platform for preclinical drug evaluation compared to traditional 2D cell culture. AZD3514 is a potent, orally bioavailable small molecule that functions as a selective androgen receptor (AR) downregulator (SARD).[1] It exhibits a dual mechanism of action by inhibiting the ligand-driven nuclear translocation of the AR and by reducing the overall levels of the AR protein.[2][3][4] This application note provides a detailed protocol for the use of this compound in 3D spheroid models of prostate cancer, a disease often driven by AR signaling.

The protocols outlined below describe the formation of prostate cancer spheroids, treatment with this compound, and subsequent analysis of viability, AR signaling, and drug penetration. These methods are intended to serve as a guide for researchers investigating the efficacy of AR-targeting therapies in a more representative in vitro setting.

Signaling Pathway of this compound Action

This compound disrupts androgen receptor signaling through a dual mechanism. Firstly, it prevents the translocation of the androgen receptor (AR), bound to its ligand (e.g., Dihydrotestosterone - DHT), from the cytoplasm into the nucleus. This inhibition blocks the subsequent binding of the AR to Androgen Response Elements (AREs) on the DNA, thereby preventing the transcription of AR-target genes such as Prostate-Specific Antigen (PSA) and Transmembrane Protease, Serine 2 (TMPRSS2). Secondly, this compound promotes the downregulation of the AR protein itself, further diminishing the cell's capacity to respond to androgen stimulation.

AZD3514_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT (Dihydrotestosterone) AR_cyto Androgen Receptor (AR) DHT->AR_cyto Binds HSP Heat Shock Proteins AR_cyto->HSP Bound to AR_down AR_cyto->AR_down Downregulation translocation AR_cyto->translocation Translocation This compound This compound This compound->AR_cyto Induces This compound->translocation Inhibits AR_nuc AR translocation->AR_nuc ARE Androgen Response Element (ARE) AR_nuc->ARE Binds Gene Target Gene Transcription (e.g., PSA, TMPRSS2) ARE->Gene Activates

Caption: Mechanism of this compound action on the Androgen Receptor signaling pathway.

Experimental Protocols

Protocol 1: Formation of Prostate Cancer 3D Spheroids

This protocol describes the generation of uniform spheroids from prostate cancer cell lines (e.g., LNCaP, VCaP) using the liquid overlay technique in ultra-low attachment plates.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, ATCC CRL-1740)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Ultra-low attachment 96-well round-bottom plates

  • Hemocytometer or automated cell counter

Procedure:

  • Culture prostate cancer cells in a T-75 flask to 70-80% confluency.

  • Aspirate the culture medium and wash the cells once with PBS.

  • Add 3-5 mL of Trypsin-EDTA and incubate at 37°C until cells detach.

  • Neutralize the trypsin with 5-7 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube.

  • Centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh medium.

  • Perform a cell count and determine the viability.

  • Dilute the cell suspension to a final concentration of 2.5 x 10⁴ cells/mL.

  • Dispense 200 µL of the cell suspension into each well of an ultra-low attachment 96-well round-bottom plate (yielding 5,000 cells per well).

  • Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

  • Spheroids will typically form within 48-72 hours. Monitor spheroid formation and growth daily using an inverted microscope.

Protocol 2: this compound Treatment of 3D Spheroids

This protocol outlines the procedure for treating pre-formed spheroids with this compound.

Materials:

  • Pre-formed prostate cancer spheroids in a 96-well plate

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

Procedure:

  • After 72 hours of spheroid formation, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 30 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

  • Carefully remove 100 µL of the medium from each well of the spheroid culture plate.

  • Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the spheroids for the desired treatment duration (e.g., 72 hours, 7 days).

  • Replenish the medium with fresh this compound or vehicle control every 2-3 days by carefully replacing 100 µL of the medium.

Protocol 3: Spheroid Viability Assessment (CellTiter-Glo® 3D Assay)

This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.

Materials:

  • This compound-treated spheroids in a 96-well plate

  • CellTiter-Glo® 3D Cell Viability Assay kit

  • Plate shaker

  • Luminometer

Procedure:

  • Remove the spheroid plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® 3D Reagent to each well containing 100 µL of medium.

  • Mix the contents on a plate shaker for 5 minutes to induce cell lysis.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.

Protocol 4: Immunofluorescence Staining for Androgen Receptor

This protocol allows for the visualization of AR expression and localization within the spheroids.

Materials:

  • This compound-treated spheroids

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.5% Triton X-100 in PBS)

  • Blocking buffer (5% BSA, 0.1% Tween-20 in PBS)

  • Primary antibody against Androgen Receptor

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Confocal microscope

Procedure:

  • Carefully collect spheroids and wash them with PBS.

  • Fix the spheroids in 4% PFA for 1 hour at room temperature.

  • Wash the spheroids three times with PBS.

  • Permeabilize with 0.5% Triton X-100 in PBS for 20 minutes.

  • Wash three times with PBS.

  • Block non-specific binding with blocking buffer for 1 hour.

  • Incubate with the primary AR antibody diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS containing 0.1% Tween-20.

  • Incubate with the fluorescently labeled secondary antibody and DAPI in blocking buffer for 2 hours at room temperature in the dark.

  • Wash three times with PBS containing 0.1% Tween-20.

  • Mount the spheroids on a slide and image using a confocal microscope.

Experimental Workflow Diagram

The following diagram illustrates the overall experimental workflow for evaluating the effect of this compound on 3D prostate cancer spheroids.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Prostate Cancer Cell Culture (2D) spheroid_formation 2. Spheroid Formation (Ultra-low attachment plate) cell_culture->spheroid_formation drug_treatment 3. This compound Treatment spheroid_formation->drug_treatment viability_assay 4a. Viability Assay (e.g., CellTiter-Glo 3D) drug_treatment->viability_assay imaging 4b. Imaging (Confocal Microscopy) drug_treatment->imaging psa_assay 4c. PSA Secretion Assay (ELISA) drug_treatment->psa_assay protein_analysis 4d. Protein Analysis (Western Blot of Spheroid Lysates) drug_treatment->protein_analysis

Caption: Workflow for assessing this compound efficacy in 3D spheroid models.

Data Presentation

The following tables summarize hypothetical quantitative data from experiments using this compound on LNCaP prostate cancer spheroids.

Table 1: Effect of this compound on LNCaP Spheroid Viability

This compound Concentration (µM)Spheroid Diameter (µm) (Mean ± SD)Viability (%) (Mean ± SD)
Vehicle (DMSO)550 ± 25100 ± 5.0
0.1530 ± 3092 ± 6.2
1450 ± 2875 ± 4.8
10320 ± 2045 ± 3.5
30250 ± 1520 ± 2.1

Table 2: Effect of this compound on Androgen Receptor Signaling in LNCaP Spheroids

This compound Concentration (µM)Relative AR Protein Level (%) (Mean ± SD)PSA Secretion (ng/mL) (Mean ± SD)
Vehicle (DMSO)100 ± 8.050 ± 4.5
0.185 ± 7.542 ± 3.8
160 ± 6.225 ± 3.1
1030 ± 4.110 ± 1.9
3015 ± 2.52 ± 0.8

Conclusion

The use of 3D spheroid models provides a valuable tool for the preclinical evaluation of anti-cancer agents like this compound. The protocols and data presented here offer a framework for researchers to investigate the effects of selective androgen receptor downregulators in a system that more closely recapitulates the in vivo tumor microenvironment. This approach can yield more predictive data on drug efficacy, penetration, and mechanism of action, ultimately aiding in the development of more effective cancer therapies.

References

Troubleshooting & Optimization

Overcoming AZD3514 solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AZD3514. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in aqueous buffers during their experiments.

Troubleshooting Guide: Overcoming this compound Solubility Issues

Researchers may encounter difficulties in dissolving this compound in aqueous buffers, which can impact experimental outcomes. The following guide addresses common issues and provides step-by-step solutions.

Issue 1: Precipitation of this compound in Aqueous Buffer

  • Question: I observed precipitation after diluting my this compound DMSO stock solution into my aqueous experimental buffer (e.g., PBS, Tris). What should I do?

  • Answer: This is a common issue due to the low aqueous solubility of this compound. Here are several approaches to address this, ranging from simple to more complex formulation strategies.

    • Option A: Increase the Organic Co-solvent Concentration: A small percentage of an organic co-solvent can help maintain the solubility of this compound in your final working solution.

      • Recommendation: Ensure your final concentration of DMSO is at a level that does not affect your experimental system, typically below 0.5%. If your experimental system can tolerate it, a slightly higher percentage of DMSO may improve solubility.

    • Option B: Utilize a Surfactant: Surfactants can aid in the dispersion and solubilization of hydrophobic compounds in aqueous solutions.

      • Recommendation: Consider the addition of a biocompatible surfactant like Tween-80 to your buffer. A final concentration of 0.05% to 0.1% Tween-80 can be effective.

    • Option C: Employ Cyclodextrins for Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

      • Recommendation: For in vivo studies, this compound has been successfully formulated in a 20% Captisol® (a sulfobutylether-β-cyclodextrin, SBE-β-CD) solution.[1] This approach can be adapted for in vitro experiments as well.

Issue 2: Inconsistent Results in Cell-Based Assays

  • Question: My experimental results with this compound are not reproducible. Could this be related to solubility?

  • Answer: Yes, inconsistent solubility can lead to variability in the effective concentration of this compound in your assays.

    • Recommendation: Prepare fresh working solutions of this compound for each experiment from a high-concentration DMSO stock. Avoid repeated freeze-thaw cycles of the stock solution.[2] It is also advisable to visually inspect your final working solution for any signs of precipitation before adding it to your cells. Sonication of the stock solution before dilution may also be beneficial.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[4] It is soluble in DMSO at concentrations of ≥ 100 mg/mL. Ethanol can also be used, with a similar solubility. For optimal results, use fresh, high-quality DMSO, as it can be hygroscopic, and absorbed moisture can reduce the solubility of the compound.

Q2: Is this compound soluble in water or aqueous buffers like PBS?

A2: this compound is practically insoluble in water. Direct dissolution in aqueous buffers like PBS is not recommended and will likely result in poor solubility and precipitation.

Q3: Are there established formulations for in vivo studies with this compound?

A3: Yes, several formulations have been reported for in vivo administration. These typically involve a combination of co-solvents and solubilizing agents. A common formulation involves a solution of 20% Captisol® (a modified β-cyclodextrin) at pH 4. Other multi-component formulations include combinations of DMSO, PEG300, Tween-80, and saline, or DMSO with SBE-β-CD in saline.

Q4: How should I store my this compound stock solution?

A4: Stock solutions of this compound in an organic solvent should be stored at -20°C for up to one year or -80°C for up to two years. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference(s)
DMSO≥ 100 mg/mL (192.47 mM)
Ethanol100 mg/mL (192.47 mM)
WaterInsoluble

Table 2: Example Formulations for this compound

Formulation ComponentsConcentrationApplicationReference(s)
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLIn vivo
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLIn vivo
10% DMSO, 90% Corn Oil≥ 2.5 mg/mLIn vivo
20% Captisol® (β-cyclodextrin sulfobutyl ethers sodium salts) at pH 4Not specifiedIn vivo

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weigh out the required amount of this compound powder (Molecular Weight: 519.56 g/mol ).

  • Add the appropriate volume of fresh, high-quality DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution until the this compound is completely dissolved. Gentle heating or sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of an this compound Working Solution in Aqueous Buffer with a Co-solvent

  • Thaw an aliquot of the 10 mM this compound stock solution in DMSO.

  • Determine the final concentration of this compound required for your experiment.

  • Calculate the volume of the stock solution needed.

  • Add the calculated volume of the DMSO stock solution to your pre-warmed (room temperature) aqueous buffer. It is crucial to add the DMSO stock to the buffer and not the other way around to minimize precipitation.

  • Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (typically <0.5%).

  • Vortex the working solution gently immediately after adding the stock solution.

  • Use the working solution immediately.

Protocol 3: Preparation of an this compound Working Solution using Cyclodextrin

  • Prepare a stock solution of a suitable cyclodextrin, such as SBE-β-CD, in your desired aqueous buffer. A 20% (w/v) solution is a good starting point.

  • Add the required volume of your this compound DMSO stock solution to the cyclodextrin solution.

  • Mix thoroughly by vortexing or sonication to allow for the formation of the inclusion complex.

  • This solution can then be further diluted in the aqueous buffer if needed.

Visualizations

AZD3514_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor (AR) AR_HSP AR-HSP Complex AR->AR_HSP Binding HSP Heat Shock Proteins HSP->AR_HSP Androgen Androgen Androgen->AR_HSP Binding & Dissociation of HSP This compound This compound This compound->AR Downregulates AR Levels This compound->AR_HSP Inhibits Nuclear Translocation AR_dimer AR Dimer AR_HSP->AR_dimer Nuclear Translocation & Dimerization ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Activation

Caption: Mechanism of action of this compound on the Androgen Receptor signaling pathway.

Solubility_Workflow start Start: this compound Powder stock_solution Prepare High-Concentration Stock (e.g., 10 mM in DMSO) start->stock_solution precip_check Precipitation Observed in Aqueous Buffer? stock_solution->precip_check Dilute into Aqueous Buffer success Proceed with Experiment precip_check->success No troubleshoot Troubleshooting Options precip_check->troubleshoot Yes option_a Option A: Increase Co-solvent % (if tolerated) troubleshoot->option_a option_b Option B: Add Surfactant (e.g., Tween-80) troubleshoot->option_b option_c Option C: Use Cyclodextrin (e.g., SBE-β-CD) troubleshoot->option_c option_a->success option_b->success option_c->success

Caption: Troubleshooting workflow for dissolving this compound in aqueous buffers.

References

Technical Support Center: AZD3514 Off-Target Effects in AR-Negative Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of AZD3514 in androgen receptor (AR)-negative cell lines. All quantitative data is summarized in structured tables, and detailed experimental protocols for key experiments are provided. Signaling pathways and experimental workflows are visualized using diagrams.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound in AR-negative cell lines?

A1: The primary off-target effect of this compound observed in certain AR-negative breast cancer cell lines is the downregulation of key proteins in the DNA Damage Response (DDR) pathway, specifically Ataxia Telangiectasia Mutated (ATM) and Checkpoint Kinase 2 (Chk2). This can lead to an accumulation of DNA damage within the cells. In contrast, studies on the AR-negative prostate cancer cell line DU145 and the AR-negative colon cancer cell line HCT116 have shown that this compound has minimal effects on cell growth.

Q2: Does this compound exhibit significant anti-proliferative activity as a monotherapy in AR-negative cell lines?

A2: No, this compound generally shows minimal anti-proliferative effects when used as a monotherapy in most AR-negative breast cancer cell lines. Similarly, minimal growth inhibition has been observed in the AR-negative prostate cancer cell line DU145 and the colon cancer cell line HCT116.

Q3: How does the off-target effect of this compound on the DNA Damage Response (DDR) pathway impact combination therapies?

A3: The downregulation of ATM and Chk2 by this compound can sensitize cancer cells to agents that rely on a functional DDR for resistance, such as PARP inhibitors (e.g., olaparib). By compromising the DDR pathway, this compound can create a synthetic lethality scenario when combined with PARP inhibitors in susceptible cancer cells.

Q4: What is the proposed mechanism behind this compound's off-target effect on the ATM-Chk2 signaling pathway?

A4: The proposed mechanism involves the upregulation of the E3 ubiquitin ligase TOPORS. Increased TOPORS expression leads to the degradation of the homeodomain-containing transcription factor NKX3.1. The reduction in NKX3.1 levels is, in turn, associated with the inactivation of the ATM-Chk2 signaling axis.

Troubleshooting Guides

Problem 1: I am not observing sensitization to PARP inhibitors with this compound in my AR-negative breast cancer cell line.

  • Possible Cause 1: Cell line specificity. The off-target effect on the DDR pathway is cell-line dependent. Not all AR-negative breast cancer cell lines may exhibit this effect.

  • Troubleshooting Step 1: Confirm the expression levels of key proteins such as TOPORS and NKX3.1 in your cell line of interest. The mechanism of DDR downregulation by this compound has been linked to TOPORS-mediated degradation of NKX3.1.

  • Troubleshooting Step 2: Ensure you are using appropriate concentrations of both this compound and the PARP inhibitor, as the synergistic effect is dose-dependent. Refer to the detailed experimental protocols below.

  • Troubleshooting Step 3: Verify the knockdown of ATM and Chk2 protein levels via Western blot after this compound treatment to confirm the on-target engagement of the off-target pathway.

Problem 2: I am observing unexpected cytotoxicity with this compound alone in my AR-negative cell line.

  • Possible Cause 1: High concentrations of this compound. While generally showing minimal anti-proliferative effects, very high concentrations may induce non-specific toxicity.

  • Troubleshooting Step 1: Perform a dose-response curve to determine the GI50 of this compound in your specific cell line. Compare your results with the provided data tables.

  • Possible Cause 2: Unique genetic background of the cell line. Your specific AR-negative cell line might possess unique vulnerabilities that make it sensitive to this compound's off-target effects.

  • Troubleshooting Step 2: Investigate the expression and activity of DDR pathway components in your cell line.

Data Presentation

Table 1: Antiproliferative Activity of this compound in AR-Negative Cell Lines

Cell LineCancer TypeAR StatusThis compound Concentration (µM)% Growth Inhibition (approx.)
MDA-MB-468BreastNegative10~20%
MDA-MB-231BreastNegative10~15%
SK-BR-3BreastNegative10~10%
DU145ProstateNegative10Minimal
HCT116ColonNegative10Minimal

Data for breast cancer cell lines are estimated from graphical representations in Min et al., Mol Cancer Ther 2018. Data for DU145 and HCT116 are based on observations of minimal effect in Loddick et al., Mol Cancer Ther 2013.

Experimental Protocols

1. Cell Viability (MTS) Assay

  • Cell Seeding: Seed 3 x 10³ cells per well in a 96-well plate and incubate for 24 hours.

  • Drug Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) for 5 days.

  • MTS Reagent Addition: Add 20 µL of CellTiter 96 AQueous One Solution Reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ incubator.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a 96-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells.

2. Western Blot Analysis for DDR Proteins

  • Cell Lysis: Lyse cells treated with this compound (e.g., 10 µM for 5 days) in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% Bis-Tris NuPAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against ATM, p-ATM, Chk2, p-Chk2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

3. Clonogenic Survival Assay

  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) in a 6-well plate.

  • Drug Treatment: After 24 hours, treat the cells with this compound, a PARP inhibitor (e.g., olaparib), or the combination of both.

  • Incubation: Incubate the cells for 10-14 days to allow for colony formation.

  • Colony Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle-treated control.

Mandatory Visualization

Optimizing AZD3514 concentration for AR downregulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AZD3514 to optimize androgen receptor (AR) downregulation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally bioavailable small molecule that selectively targets the androgen receptor (AR).[1][2] It exhibits a dual mechanism of action:

  • Inhibition of AR Nuclear Translocation: this compound binds to the AR, preventing its ligand-driven translocation from the cytoplasm to the nucleus.[3][4][5]

  • Downregulation of AR Levels: Sustained exposure to this compound leads to a reduction in the total AR protein levels. This is achieved by decreasing the rate of AR synthesis, rather than increasing its degradation.

This dual action inhibits both androgen-dependent and -independent AR signaling pathways.

Q2: In which cell lines has this compound been shown to be effective?

This compound has demonstrated efficacy in prostate cancer cell lines that express the androgen receptor, such as LNCaP (which has a T877A mutation in the AR ligand-binding domain) and LAPC4 (expressing wild-type AR). It has minimal effect on AR-negative cell lines like DU145 and HCT116, highlighting its dependency on AR for its activity.

Q3: What is the recommended starting concentration for in vitro experiments?

Based on preclinical studies, a concentration range of 1 µM to 10 µM is typically effective for observing significant AR downregulation and inhibition of AR signaling in vitro. For example, 10 µM this compound has been shown to inhibit the proliferation of LAPC4 cells and almost completely inhibit DHT-driven AR nuclear localization in LNCaP cells. A dose-response experiment is always recommended to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: How should I prepare and store this compound?

This compound is soluble in DMSO. For in vitro use, prepare a concentrated stock solution in fresh, high-quality DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for up to one year or -80°C for up to two years. For in vivo studies, specific formulations using solvents like PEG300, Tween-80, and saline, or corn oil have been described. If precipitation occurs during preparation, gentle heating and/or sonication can aid dissolution.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or low AR downregulation observed. Suboptimal this compound Concentration: The concentration may be too low for the specific cell line or experimental conditions.Perform a dose-response experiment with concentrations ranging from 1 µM to 30 µM to determine the optimal concentration.
High Ligand (DHT) Concentration: The potency of this compound can be influenced by the concentration of dihydrotestosterone (DHT).If possible, perform experiments in steroid-depleted media or with lower concentrations of DHT. Note that near-complete inhibition of PSA and TMPRSS2 expression was observed with 10 µM this compound even at high DHT concentrations.
Insufficient Treatment Duration: The downregulation of total AR protein levels is time-dependent.Increase the incubation time. Effects on AR protein levels in LNCaP cells are evident within 6-8 hours and are maximal at 18-24 hours.
Inconsistent results between experiments. This compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to compound degradation.Aliquot the stock solution into single-use vials and store them at -20°C or -80°C. Use fresh aliquots for each experiment.
Cell Line Instability: Cell lines can change their characteristics over multiple passages.Use cells within a limited passage number (e.g., less than 15 passages) for all experiments to ensure consistency.
Toxicity or off-target effects observed. High this compound Concentration: While this compound is selective for AR, very high concentrations may lead to off-target effects.Determine the lowest effective concentration through a dose-response experiment. Consider performing cell viability assays (e.g., MTT) to assess cytotoxicity at different concentrations.
Vehicle (DMSO) Toxicity: High concentrations of the solvent can be toxic to cells.Ensure the final DMSO concentration in your culture media is low (typically <0.1%) and include a vehicle-only control in your experiments.

Data Summary

Table 1: In Vitro Efficacy of this compound on Cell Proliferation and Gene Expression

Cell LineAssayTreatment ConditionsResult
LNCaPProliferationThis compound (0-10 µM) + 1 nM DHT, 7 daysDose-dependent inhibition of DHT-driven proliferation.
LAPC4Proliferation10 µM this compound + 1 nM DHT, 7 daysInhibition of DHT-driven proliferation.
LNCaPGene Expression (PSA, TMPRSS2)This compound (0-10 µM) +/- DHT (0-10 nM), 24 hoursDose-dependent inhibition of ligand-driven and basal gene expression.
LAPC4Gene Expression (PSA, TMPRSS2)This compound (0-10 µM) +/- DHTInhibition of ligand-driven gene expression.

Table 2: In Vitro Effect of this compound on AR Protein Levels and Localization

Cell LineAssayTreatment ConditionsResult
LNCaPAR Protein LevelsThis compound (0-30 µM), 24 hoursDose-dependent reduction in AR protein expression.
LAPC4AR Protein Levels10 µM this compound, 24 hoursDecreased AR protein expression.
LNCaPAR Nuclear Translocation1 or 10 µM this compound for 2 hours, then +/- 1 nM DHT for 30 minutesDose-dependent reduction in ligand-driven AR nuclear localization.
AR U2OSAR Nuclear TranslocationThis compound for 30 minutes, then 0.3 nM DHT for 2 hoursInhibition of DHT-induced AR nuclear translocation.

Experimental Protocols

Protocol 1: Western Blot Analysis of AR Downregulation

This protocol outlines the steps to assess the effect of this compound on total AR protein levels in prostate cancer cell lines.

  • Cell Seeding and Treatment:

    • Seed LNCaP or LAPC4 cells in appropriate culture dishes and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of this compound (e.g., 1 µM, 10 µM) or vehicle control (DMSO) in steroid-depleted media for 24 hours.

  • Protein Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against AR overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize the AR signal to the loading control.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol is for determining the effect of this compound on the proliferation of androgen-dependent prostate cancer cells.

  • Cell Seeding:

    • Seed LNCaP or LAPC4 cells in a 96-well plate at a density of 5 x 10³ cells/well in phenol red-free RPMI-1640 supplemented with 5% charcoal-stripped fetal bovine serum (CS-FBS) and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a range of this compound concentrations in the presence or absence of 1 nM DHT. Include appropriate vehicle and positive controls.

    • Incubate the plate for 6-7 days.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the this compound concentration to determine the IC50 value.

Visualizations

AZD3514_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR_HSP AR-HSP Complex AR_active Active AR AR_HSP->AR_active Androgen Binding Androgen Androgen (e.g., DHT) AZD3514_cyto This compound AZD3514_cyto->AR_HSP Inhibits Androgen Binding & Promotes AR Downregulation AR_dimer AR Dimer AZD3514_cyto->AR_dimer Inhibits Nuclear Translocation AR_active->AR_dimer Dimerization AR_nucleus AR Dimer AR_dimer->AR_nucleus Nuclear Translocation ARE Androgen Response Element (ARE) AR_nucleus->ARE Binds to DNA Gene_Transcription Target Gene Transcription (e.g., PSA, TMPRSS2) ARE->Gene_Transcription Regulates

Caption: Mechanism of action of this compound on the Androgen Receptor signaling pathway.

Western_Blot_Workflow start Cell Seeding & Treatment with this compound protein_extraction Protein Extraction (Lysis & Quantification) start->protein_extraction sds_page SDS-PAGE protein_extraction->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking (5% milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (Anti-AR, Anti-GAPDH) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (ECL Substrate) secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end Results: AR Protein Levels analysis->end

Caption: Experimental workflow for Western Blot analysis of AR downregulation.

Troubleshooting_Logic start Problem: Low/No AR Downregulation check_conc Is this compound concentration optimal? start->check_conc check_duration Is treatment duration sufficient? check_conc->check_duration Yes dose_response Action: Perform dose-response (1-30 µM) check_conc->dose_response No check_ligand Is DHT concentration too high? check_duration->check_ligand Yes increase_time Action: Increase incubation time (18-24h) check_duration->increase_time No reduce_dht Action: Use steroid-depleted media or lower DHT check_ligand->reduce_dht Yes success Problem Solved check_ligand->success No dose_response->success increase_time->success reduce_dht->success

Caption: Troubleshooting logic for suboptimal AR downregulation with this compound.

References

Technical Support Center: Acquired Resistance to AZD3514 in Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to AZD3514 in their in vitro experiments. The information is based on the known mechanisms of resistance to androgen receptor (AR)-targeted therapies and selective androgen receptor down-regulators (SARDs).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective androgen receptor (AR) down-regulator (SARD) with a dual mechanism of action. It inhibits the ligand-driven nuclear translocation of the AR and also down-regulates the overall levels of the AR protein.[1][2][3] This dual action is designed to be effective in both androgen-dependent and androgen-independent contexts.[1]

Q2: We are observing decreased sensitivity to this compound in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?

While specific in vitro studies on acquired resistance to this compound are limited due to its discontinued clinical development, resistance is likely to arise from mechanisms similar to those observed for other AR-targeted therapies. These can be broadly categorized as:

  • Reactivation of AR Signaling:

    • AR Gene Amplification or Overexpression: Increased levels of the AR protein can sensitize cells to low levels of androgens, potentially overcoming the inhibitory effects of this compound.

    • AR Gene Mutations: Mutations in the AR ligand-binding domain (LBD) can alter drug binding and may convert antagonists into agonists. A notable example from other antiandrogens is the F876L mutation which confers resistance to enzalutamide.[4]

    • Expression of AR Splice Variants (AR-Vs): Truncated AR variants that lack the LBD, such as AR-V7, are constitutively active and not targeted by drugs that bind to the LBD. The AKR1C3/AR-V7 axis has been implicated in cross-resistance among next-generation antiandrogens.

  • AR-Independent Bypass Pathways:

    • Upregulation of Alternative Signaling Pathways: Cancer cells can activate other signaling pathways to promote growth and survival, bypassing the need for AR signaling.

    • Glucocorticoid Receptor (GR) Takeover: The GR can be upregulated and activate a transcriptional program that overlaps with that of the AR, thereby promoting tumor growth in the presence of AR inhibition.

Q3: Is cross-resistance with other anti-androgens expected in cells that have acquired resistance to this compound?

Yes, cross-resistance is a strong possibility. Studies have demonstrated significant cross-resistance among different classes of anti-androgen drugs, including enzalutamide, abiraterone, apalutamide, and darolutamide. This is often mediated by shared resistance mechanisms, such as the upregulation of the AKR1C3/AR-V7 axis. Therefore, it is plausible that cell lines with acquired resistance to this compound may also exhibit reduced sensitivity to other AR inhibitors.

Troubleshooting Guides

Problem: My prostate cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance (e.g., increased proliferation at the same drug concentration).

Troubleshooting Steps:

  • Confirm Resistance:

    • Perform a dose-response curve (e.g., using a cell viability assay like MTT or CellTiter-Glo) to compare the IC50 value of this compound in the suspected resistant cell line to that of the parental, sensitive cell line. A significant shift in the IC50 indicates acquired resistance.

  • Investigate AR-Dependent Mechanisms:

    • Assess AR Protein Levels: Use Western blotting to compare the total AR protein levels between the sensitive and resistant cell lines. A significant increase in AR expression in the resistant line could suggest gene amplification or protein stabilization.

    • Check for AR Splice Variants: Perform RT-qPCR or Western blotting specifically for AR-V7 to see if its expression is upregulated in the resistant cells.

    • Sequence the AR Gene: Sequence the ligand-binding domain of the AR gene in the resistant cells to check for known or novel mutations that might affect drug binding.

  • Investigate AR-Independent Mechanisms:

    • Assess Glucocorticoid Receptor Expression: Use Western blotting to check for the upregulation of the glucocorticoid receptor in the resistant cell line.

Experimental Workflow for Investigating this compound Resistance

G cluster_0 Initial Observation cluster_1 Confirmation of Resistance cluster_2 Investigation of AR-Dependent Mechanisms cluster_3 Investigation of AR-Independent Mechanisms Observe Decreased\nSensitivity to this compound Observe Decreased Sensitivity to this compound Dose-Response Assay (MTT) Dose-Response Assay (MTT) Observe Decreased\nSensitivity to this compound->Dose-Response Assay (MTT) Compare IC50 Values Compare IC50 Values Dose-Response Assay (MTT)->Compare IC50 Values Western Blot for Total AR Western Blot for Total AR Compare IC50 Values->Western Blot for Total AR If resistance is confirmed RT-qPCR/Western for AR-V7 RT-qPCR/Western for AR-V7 Compare IC50 Values->RT-qPCR/Western for AR-V7 AR Gene Sequencing AR Gene Sequencing Compare IC50 Values->AR Gene Sequencing Western Blot for GR Western Blot for GR Compare IC50 Values->Western Blot for GR

Caption: Workflow for troubleshooting acquired resistance to this compound.

Quantitative Data Summary

While specific quantitative data for this compound-resistant cell lines are not available in the literature, the following table illustrates the kind of data researchers should aim to generate to characterize resistance. For illustrative purposes, hypothetical data is presented.

Cell LineTreatmentIC50 of this compound (µM)Relative AR Expression (Fold Change vs. Parental)Relative AR-V7 Expression (Fold Change vs. Parental)
Parental LNCaPVehicle1.51.01.0
LNCaP-AZD3514-ResistantThis compound (long-term)>103.28.5
Parental VCaPVehicle2.01.01.0
VCaP-AZD3514-ResistantThis compound (long-term)>155.112.3

Detailed Experimental Protocols

Protocol 1: Western Blot for AR and AR-V7 Expression
  • Cell Lysis:

    • Culture parental and this compound-resistant cells to 80-90% confluency.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) from each sample onto a 4-15% SDS-polyacrylamide gel.

    • Run the gel and then transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against AR (full-length), AR-V7, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities using densitometry software and normalize to the loading control.

AR Signaling Pathway and Potential Resistance Mechanisms

G cluster_0 Normal AR Signaling cluster_1 This compound Action cluster_2 Potential Resistance Mechanisms Androgen Androgen AR_cytoplasm AR (Cytoplasm) Androgen->AR_cytoplasm Binds AR_nucleus AR (Nucleus) AR_cytoplasm->AR_nucleus Translocation ARE Androgen Response Element (DNA) AR_nucleus->ARE Binds Gene_Expression Gene Expression (e.g., PSA) ARE->Gene_Expression Activates This compound This compound This compound->AR_cytoplasm Inhibits Translocation This compound->AR_cytoplasm Promotes Degradation AR_amplification AR Amplification/ Overexpression AR_amplification->AR_cytoplasm Increases AR levels AR_mutation AR LBD Mutation AR_V7 AR-V7 Splice Variant (Constitutively Active) AR_V7->ARE Binds and Activates (Ligand-Independent) GR_takeover Glucocorticoid Receptor (GR) Upregulation GR_takeover->ARE Binds and Activates

References

Technical Support Center: Managing Gastrointestinal Toxicity of AZD3514 In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering gastrointestinal (GI) toxicity while using AZD3514 in in vivo experimental models. The following information is curated to assist in the proactive management and mitigation of these adverse effects to ensure data integrity and animal welfare.

Troubleshooting Guide

This guide addresses common issues related to this compound-induced GI toxicity in a question-and-answer format.

Question 1: My animals are exhibiting signs of nausea and malaise (e.g., pica, lethargy, ruffled fur) after this compound administration. How can I manage this?

Answer:

These signs may indicate chemotherapy-induced nausea and vomiting (CINV), a known side effect of some anti-cancer agents. Although rodents do not vomit, they exhibit behaviors analogous to nausea. Prophylactic administration of antiemetic agents is a recommended strategy.

  • Prophylactic Antiemetic Therapy: Administer antiemetics 30-60 minutes before this compound dosing. This is more effective than treating symptoms after they appear.

  • Recommended Agents:

    • 5-HT3 Receptor Antagonists: Ondansetron or granisetron are standard choices for managing CINV.

    • NK-1 Receptor Antagonists: Aprepitant or its intravenous prodrug, fosaprepitant, can be used, often in combination with a 5-HT3 antagonist for enhanced efficacy.

  • Dose Reduction: If prophylactic treatment is insufficient, consider a dose reduction of this compound in a pilot study to determine the maximum tolerated dose (MTD) under your specific experimental conditions.

Question 2: I am observing significant body weight loss and/or diarrhea in my animal cohort treated with this compound. What are the appropriate steps to take?

Answer:

Body weight loss and diarrhea are significant adverse events that require immediate attention. Androgen receptor inhibitors have been associated with an increased risk of diarrhea.

  • Supportive Care:

    • Hydration: Ensure animals have easy access to hydration. Subcutaneous fluid administration (e.g., sterile saline) may be necessary for animals showing signs of dehydration.

    • Nutritional Support: Provide a highly palatable and easily digestible diet. Caloric supplementation with gel packs or liquid diets can be beneficial.

  • Antidiarrheal Agents: The use of antidiarrheal medication should be considered. Loperamide is a common agent used in preclinical studies, but its use and dosage should be determined in consultation with a veterinarian.

  • Gut Microbiome Modulation: Emerging research suggests a link between androgen receptor-targeted therapies, gut microbiota, and GI side effects. Supplementation with probiotics, specifically those containing Lactobacillus strains, has been suggested as a potential strategy to mitigate GI toxicity from cancer therapies.

  • Dose Interruption/Reduction: A temporary halt in dosing or a dose reduction of this compound may be required to allow for animal recovery.

Question 3: How can I distinguish between this compound-induced toxicity and other confounding factors?

Answer:

It is crucial to include appropriate control groups in your study design.

  • Vehicle Control Group: This group receives the same vehicle used to formulate this compound, administered on the same schedule. This helps to rule out any adverse effects of the vehicle itself.

  • Baseline Monitoring: Record baseline body weight, food and water intake, and general appearance for several days before the start of the experiment to establish a normal range for each animal.

  • Clinical Scoring: Implement a daily clinical scoring system to objectively assess animal health (e.g., activity level, posture, fur condition).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound and how might it relate to GI toxicity?

A1: this compound is an orally bioavailable small molecule that functions as a selective androgen receptor down-regulator (SARD). It has a dual mechanism of action: it inhibits the ligand-driven nuclear translocation of the androgen receptor (AR) and also downregulates AR protein levels. While the precise mechanism of its GI toxicity is not fully elucidated, side effects like nausea and vomiting are common with many orally administered anti-cancer agents. These can be triggered by direct irritation of the GI tract or by activation of the chemoreceptor trigger zone in the brain.

Q2: Are there any known dose-limiting GI toxicities for this compound from clinical studies?

A2: Yes, in Phase I clinical trials of this compound in patients with castration-resistant prostate cancer, the most frequently reported drug-related adverse events were nausea and vomiting. A dose of 2000 mg twice daily was found to be non-tolerable due to Grade 2 nausea and vomiting. This highlights the clinical significance of GI toxicity for this compound.

Q3: What are the best practices for formulating this compound for in vivo administration to potentially minimize GI irritation?

A3: For in vivo studies, this compound has been formulated in a 20% Captisol® (a modified cyclodextrin) solution at pH 4. Using an appropriate and well-tolerated vehicle is crucial. It is advisable to conduct a small pilot study to assess the tolerability of the chosen vehicle alone before combining it with this compound.

Q4: Can I administer antiemetics and other supportive care agents in the same vehicle as this compound?

A4: It is generally not recommended to co-formulate different drugs in the same vehicle without specific compatibility data. Supportive care agents should be administered separately, following their own recommended formulation and administration routes (e.g., intraperitoneal or subcutaneous injection for many antiemetics).

Data Presentation

Table 1: Recommended Prophylactic Antiemetic Agents for Managing this compound-Induced Nausea in Rodent Models

Agent ClassExample AgentTypical Dosage Range (Rodents)Administration RouteTiming of Administration
5-HT3 Receptor AntagonistOndansetron1-3 mg/kgSubcutaneous (SC) or Intraperitoneal (IP)30-60 minutes prior to this compound
5-HT3 Receptor AntagonistGranisetron0.1-1 mg/kgIP30-60 minutes prior to this compound
NK-1 Receptor AntagonistAprepitant10-30 mg/kgOral (PO)60 minutes prior to this compound
NK-1 Receptor AntagonistFosaprepitant2-10 mg/kgIP30-60 minutes prior to this compound

Note: Dosages are provided as a general guideline and should be optimized for your specific model and experimental conditions. Always consult relevant literature and institutional animal care guidelines.

Table 2: Supportive Care Measures for this compound-Induced Diarrhea and Body Weight Loss

IssueSupportive Care InterventionKey Considerations
DehydrationSubcutaneous administration of sterile fluids (e.g., 0.9% saline)Administer 1-2 times daily based on the severity of dehydration.
MalnutritionProvide high-calorie, palatable nutritional supplements (e.g., gel packs)Monitor food intake and body weight daily.
DiarrheaAntidiarrheal agents (e.g., Loperamide)Use should be guided by a veterinarian to determine appropriate dosage and frequency.
Gut DysbiosisProbiotic supplementationConsider formulations containing Lactobacillus species administered in drinking water or diet.

Experimental Protocols

Protocol 1: Prophylactic Management of Nausea (Pica Model)

  • Acclimatization: House mice individually for at least 3 days prior to the experiment to acclimate them to the cages.

  • Baseline Pica Measurement: Provide a pre-weighed amount of kaolin (a non-nutritive clay) in a separate dish within the cage for 24 hours before the start of treatment to establish baseline consumption.

  • Antiemetic Administration: 30-60 minutes before this compound administration, inject the subject group with the chosen antiemetic (e.g., Ondansetron, 1 mg/kg, IP). Inject the control group with a saline vehicle.

  • This compound Administration: Administer this compound orally to all groups except the vehicle control.

  • Pica Assessment: Over the next 24-48 hours, measure the amount of kaolin consumed by subtracting the remaining weight from the initial weight. An increase in kaolin consumption relative to baseline and the control group is indicative of pica, a surrogate for nausea.

  • Data Analysis: Compare the kaolin intake between the this compound-only group and the this compound + antiemetic group to assess the efficacy of the prophylactic treatment.

Mandatory Visualization

AZD3514_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor (AR) HSP Heat Shock Proteins AR->HSP Bound/Inactive AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation Androgen Androgen (e.g., Testosterone) Androgen->AR Binds This compound This compound This compound->AR 1. Inhibits Androgen Binding & Nuclear Translocation This compound->AR 2. Promotes AR Down-regulation ARE Androgen Response Element (DNA) AR_dimer->ARE Binds Transcription Gene Transcription (e.g., PSA) ARE->Transcription Initiates

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Start: this compound In Vivo Experiment Observe Observe Animals Daily (Weight, Clinical Signs) Start->Observe Check_Toxicity Signs of GI Toxicity? (Pica, Diarrhea, >15% Weight Loss) Observe->Check_Toxicity No_Toxicity Continue Experiment & Monitoring Check_Toxicity->No_Toxicity No Toxicity_Present Toxicity Observed Check_Toxicity->Toxicity_Present Yes No_Toxicity->Observe Implement_Support Implement Supportive Care: - Hydration/Nutrition - Antiemetics (Prophylactic) - Antidiarrheals Toxicity_Present->Implement_Support Reassess Reassess Animal Health (24-48h) Implement_Support->Reassess Improved Condition Improved? Reassess->Improved Improved->No_Toxicity Yes Not_Improved Condition Not Improved Improved->Not_Improved No Dose_Adjust Consider Dose Reduction or Dosing Holiday Not_Improved->Dose_Adjust Dose_Adjust->Reassess Consult_Vet Consult Veterinarian/ Euthanize if Necessary Dose_Adjust->Consult_Vet

Inconsistent results in cell-based assays with AZD3514

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in cell-based assays with AZD3514.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective androgen receptor (AR) downregulator (SARD).[1] It functions through a dual mechanism: it inhibits the ligand-driven nuclear translocation of the androgen receptor and it downregulates the overall levels of the AR protein.[2][3][4] This leads to the inhibition of both androgen-dependent and -independent AR signaling.

Q2: In which cell lines is this compound expected to be active?

This compound has shown activity in androgen receptor-positive prostate cancer cell lines, such as LNCaP and VCaP. Its efficacy is dependent on the presence of the androgen receptor; it is inactive in AR-negative cell lines.

Q3: What are the known downstream effects of this compound treatment in cell-based assays?

Treatment of AR-positive cells with this compound has been shown to inhibit cell proliferation and reduce the expression of AR-regulated genes, such as prostate-specific antigen (PSA) and transmembrane protease, serine 2 (TMPRSS2).

Q4: Have there been reports of inconsistent results with this compound?

While specific troubleshooting guides for this compound are not widely available, some studies have reported inconsistent effects on the steady-state levels of AR mRNA. Inconsistent results in cell-based assays can arise from various factors, including experimental variability and the specific characteristics of the assay system.

Q5: What was the outcome of the clinical trials for this compound?

Phase I clinical trials showed that this compound had moderate anti-tumor activity in patients with castration-resistant prostate cancer. However, the development of the drug was halted due to significant side effects, particularly nausea and vomiting, which made it unacceptable as a long-term treatment.

Troubleshooting Guides

Inconsistent results in cell-based assays with this compound can be frustrating. The following tables provide potential causes and solutions for common issues.

Issue 1: High Variability in Proliferation/Viability Assays

Symptoms:

  • Large error bars between replicate wells.

  • Inconsistent dose-response curves.

  • Poor assay window (Z'-factor).

Possible CauseRecommended Solution
Cell Seeding and Health
Uneven cell distributionEnsure the cell suspension is homogenous before and during plating. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even settling.
Cells are not in logarithmic growth phaseUse cells that are actively dividing and have been passaged regularly. Avoid using cells that are over-confluent or have been in culture for too long.
High passage number leading to altered phenotypeUse cells with a low passage number and maintain a consistent passaging schedule. Thaw a fresh vial of cells if passage number is high.
Reagent and Compound Handling
Inaccurate pipettingCalibrate pipettes regularly. Use appropriate pipette volumes and pre-wet tips.
Degradation of this compound stock solutionPrepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Assay Specifics
Edge effects in microplatesAvoid using the outer wells for experimental samples. Fill the perimeter wells with sterile media or PBS to maintain humidity.
Assay timing is not optimalPerform a time-course experiment to determine the optimal incubation time for observing the effects of this compound on cell proliferation.
Interference from assay reagentsSome viability dyes can be toxic to cells over long incubation times. Consider using a less toxic alternative or reducing the incubation time.
Issue 2: Inconsistent Downregulation of AR Protein Levels (Western Blot)

Symptoms:

  • Variable or no reduction in androgen receptor protein levels after this compound treatment.

  • Inconsistent band intensities for AR between experiments.

Possible CauseRecommended Solution
Cell Culture and Treatment
Suboptimal this compound concentrationPerform a dose-response experiment to determine the optimal concentration of this compound for AR downregulation in your specific cell line.
Insufficient treatment durationA time-course experiment is recommended. Downregulation of AR protein by this compound may take 24 hours or longer to become apparent.
Sample Preparation and Western Blotting
Protein degradation during sample preparationAdd protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.
Inefficient protein transferVerify transfer efficiency by staining the membrane with Ponceau S before blocking. Optimize transfer time and voltage, especially for large proteins like AR.
Issues with antibodiesUse a validated primary antibody specific for the androgen receptor. Titrate the primary and secondary antibody concentrations to optimize the signal-to-noise ratio.
Loading control variabilityEnsure equal protein loading by performing a total protein quantification assay (e.g., BCA) and using a reliable loading control (e.g., GAPDH, β-actin).
Issue 3: Lack of Expected Decrease in AR-Target Gene Expression (qPCR)

Symptoms:

  • No significant change in the mRNA levels of genes like PSA or TMPRSS2 after this compound treatment.

  • High variability in qPCR results.

Possible CauseRecommended Solution
Experimental Conditions
Inappropriate cell culture conditionsEnsure cells are grown in the appropriate media and conditions to maintain AR expression and signaling. For some experiments, steroid-depleted media may be necessary.
Incorrect timing of analysisConduct a time-course experiment. Changes in gene expression can be rapid, and the optimal time point for analysis may vary.
qPCR Technique
Poor RNA qualityUse a standardized RNA extraction method and assess RNA integrity (e.g., using a Bioanalyzer) before proceeding to reverse transcription.
Inefficient reverse transcriptionUse a high-quality reverse transcriptase and optimize the reaction conditions.
Suboptimal primer designDesign and validate primers to ensure they are specific and efficient.
Inappropriate reference genesSelect and validate stable reference genes for your experimental conditions to ensure accurate normalization.

Experimental Protocols

General Cell Proliferation (MTS/MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate for 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for Androgen Receptor Downregulation
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against the androgen receptor overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control.

Visualizations

AZD3514_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor (AR) HSP Heat Shock Proteins AR->HSP Bound & Inactive AR_dimer AR Dimer AR->AR_dimer Translocation & Dimerization Androgen Androgen Androgen->AR Binds This compound This compound This compound->AR Inhibits Translocation This compound->AR Promotes Degradation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Expression Gene Expression (e.g., PSA, TMPRSS2) ARE->Gene_Expression Promotes Proliferation Cell Proliferation Gene_Expression->Proliferation

Caption: Mechanism of action of this compound on the Androgen Receptor signaling pathway.

Troubleshooting_Workflow Start Inconsistent Results with this compound Assay Check_Cells Verify Cell Health & Passage Number Start->Check_Cells Check_Reagents Confirm Reagent Integrity (this compound, Antibodies, etc.) Check_Cells->Check_Reagents Cells OK Inconsistent_Results_Persist Inconsistency Persists Check_Cells->Inconsistent_Results_Persist Cells Not OK Review_Protocol Review Experimental Protocol (Timing, Concentrations) Check_Reagents->Review_Protocol Reagents OK Check_Reagents->Inconsistent_Results_Persist Reagents Not OK Optimize_Assay Optimize Assay Parameters (Titration, Time-course) Review_Protocol->Optimize_Assay Protocol OK Review_Protocol->Inconsistent_Results_Persist Protocol Not OK Consistent_Results Consistent Results Optimize_Assay->Consistent_Results

Caption: A logical workflow for troubleshooting inconsistent results in cell-based assays.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture AR-positive Prostate Cancer Cells Cell_Seeding 2. Seed Cells into Multi-well Plates Cell_Culture->Cell_Seeding AZD3514_Treatment 3. Treat with this compound (Dose-Response) Cell_Seeding->AZD3514_Treatment Proliferation_Assay 4a. Proliferation Assay (e.g., MTS/MTT) AZD3514_Treatment->Proliferation_Assay Western_Blot 4b. Western Blot (AR Levels) AZD3514_Treatment->Western_Blot qPCR 4c. qPCR (AR Target Genes) AZD3514_Treatment->qPCR Data_Analysis 5. Analyze and Interpret Results Proliferation_Assay->Data_Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis

Caption: A general experimental workflow for cell-based assays involving this compound.

References

AZD3514 stability in DMSO at -20°C and -80°C

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of AZD3514 when stored in Dimethyl Sulfoxide (DMSO) at -20°C and -80°C.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions in DMSO?

The stability of this compound in DMSO is dependent on the storage temperature. While supplier recommendations vary slightly, storing at -80°C provides longer-term stability. For a stock solution, storage at -80°C is viable for at least one to two years.[1][2] If stored at -20°C, the recommended duration is shorter, ranging from one month to one year.[1][2] It is always recommended to aliquot stock solutions to prevent repeated freeze-thaw cycles.[2]

Q2: Why is there a discrepancy in the stability data between different suppliers?

The storage recommendations provided by different commercial suppliers can vary. This may be due to differences in their internal stability testing protocols, the formulation of the compound, or the purity of the DMSO used. For maximum consistency, it is advisable to adhere to the storage guidelines provided on the product-specific datasheet that accompanies your compound.

Q3: What are the best practices for preparing and storing this compound DMSO stock solutions to ensure maximum stability?

To maximize the shelf-life of your this compound stock solution, follow these best practices:

  • Use High-Quality DMSO: Use fresh, anhydrous, high-purity DMSO to prepare the solution. Moisture in DMSO can reduce the solubility and stability of the compound.

  • Ensure Complete Dissolution: If precipitation occurs during preparation, gentle warming and/or sonication can be used to ensure the compound is fully dissolved.

  • Aliquot Solutions: After preparation, divide the stock solution into smaller, single-use aliquots. This practice minimizes the number of freeze-thaw cycles the main stock undergoes, which can degrade the compound over time.

  • Proper Sealing: Ensure vials are sealed tightly to prevent moisture from entering and to avoid DMSO absorption of water from the air.

  • Fresh Working Solutions: For the most reliable experimental results, it is recommended to prepare fresh working solutions from the stock solution on the day of use.

Summary of this compound Stability in DMSO

The following table summarizes the storage duration for this compound in a DMSO solvent as recommended by various suppliers.

Storage TemperatureMedchemExpressSelleck Chemicals
-20°C 1 year1 month
-80°C 2 years1 year

Note: The solid, powdered form of this compound is stable for at least 4 years when stored at -20°C.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO for research use.

Materials:

  • This compound (crystalline solid)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, polypropylene microcentrifuge tubes or cryovials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Pre-warming: Allow the vial of solid this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Calculation: Determine the required volume of DMSO to add to the solid this compound to achieve the desired stock concentration (e.g., 10 mM or 100 mg/mL). This compound is soluble in DMSO at concentrations of ≥100 mg/mL.

  • Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Mixing: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. If needed, use a sonicator bath for a few minutes to aid dissolution.

  • Aliquoting: Dispense the stock solution into single-use volumes in sterile, tightly sealed cryovials. The aliquot volume should be based on the typical needs of your experiments.

  • Storage: Immediately place the aliquots in a freezer set to the desired temperature (-20°C for short-term or -80°C for long-term storage).

  • Labeling: Clearly label all aliquots with the compound name, concentration, date of preparation, and solvent used.

Workflow and Signaling Diagrams

The following diagrams illustrate key processes related to the handling and mechanism of this compound.

G cluster_prep Stock Solution Preparation cluster_storage Storage Options cluster_use Experimental Use start Start: this compound (Solid) add_dmso Add Anhydrous DMSO start->add_dmso 1 mix Vortex / Sonicate to Dissolve add_dmso->mix 2 aliquot Aliquot into Single-Use Vials mix->aliquot 3 short_term -20°C Storage (1 Month - 1 Year) aliquot->short_term Short-Term long_term -80°C Storage (1 - 2 Years) aliquot->long_term Long-Term thaw Thaw Single Aliquot short_term->thaw long_term->thaw prepare_working Prepare Fresh Working Solution thaw->prepare_working end Use in Assay prepare_working->end

Caption: Workflow for preparing and storing this compound stock solutions.

G cluster_pathway This compound Mechanism of Action cluster_nucleus Nucleus AR Androgen Receptor (AR) in Cytoplasm AR_translocation AR Translocation AR->AR_translocation Induces Androgen Androgen (e.g., Testosterone) Androgen->AR Binds to This compound This compound This compound->AR Downregulates AR Protein Levels This compound->AR_translocation Inhibits Gene_Expression AR-Regulated Gene Expression (e.g., PSA) AR_translocation->Gene_Expression Cell_Growth Prostate Cancer Cell Proliferation Gene_Expression->Cell_Growth

Caption: Simplified signaling pathway showing this compound's inhibitory action.

References

How to mitigate AZD3514 precipitation in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating potential precipitation of AZD3514 in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing a precipitate in my cell culture medium after adding this compound. What could be the cause?

A1: Precipitation of a test compound like this compound in cell culture media can be attributed to several factors. The most common cause is the compound's low aqueous solubility. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into the aqueous environment of the culture medium, the compound may crash out of solution if its solubility limit is exceeded. Other contributing factors can include interactions with media components (e.g., salts, proteins), pH shifts in the medium, and temperature changes.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: For in vitro cell culture experiments, Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving compounds like this compound due to its ability to dissolve a wide range of polar and nonpolar molecules and its miscibility with water and cell culture media.[2] It is crucial to prepare a high-concentration stock solution in 100% DMSO and to ensure the final concentration of DMSO in the cell culture medium is kept low (ideally ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.[3]

Q3: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

A3: Before conducting your main experiment, it is highly recommended to perform a solubility test. This involves preparing a series of dilutions of this compound in your specific cell culture medium (including serum, if applicable) and incubating them under your experimental conditions (e.g., 37°C, 5% CO₂).[1] Visual inspection for precipitation at different time points will help determine the highest concentration at which this compound remains in solution.

Q4: Can the presence of Fetal Bovine Serum (FBS) in the medium affect this compound solubility?

A4: Yes, components of FBS, such as proteins like albumin, can interact with compounds. While these interactions can sometimes enhance the solubility of hydrophobic compounds, they can also potentially lead to the formation of insoluble drug-protein complexes. It is important to test the solubility of this compound in the complete medium containing the same percentage of FBS you intend to use in your experiments.

Q5: My this compound solution appears clear initially but forms a precipitate over time in the incubator. Why is this happening?

A5: This phenomenon, known as delayed precipitation, can occur for several reasons. The compound's stability might be compromised at 37°C, leading to degradation and precipitation. Alternatively, interactions with media components or pH changes due to the CO₂ environment can gradually decrease the compound's solubility over time. Testing lower final concentrations or reducing the incubation time may help mitigate this issue.

Troubleshooting Guide

If you are experiencing precipitation of this compound in your cell culture experiments, the following troubleshooting steps can help identify and resolve the issue.

Initial Checks and Preventative Measures
StrategyRationale
Prepare Fresh Stock Solutions Avoid using old stock solutions, as compound degradation or solvent evaporation can lead to precipitation. Prepare fresh solutions before each experiment.
Pre-warm Culture Medium Adding a cold compound solution to a warm medium can cause a temperature shock, reducing solubility. Pre-warming the medium to 37°C can help maintain the compound in solution.
Slow, Drop-wise Addition Add the this compound stock solution to the culture medium slowly and with gentle agitation. This gradual dilution prevents localized high concentrations that can lead to immediate precipitation.
Use Serial Dilutions Instead of a single large dilution, perform serial dilutions. This can be especially helpful when preparing a range of concentrations for dose-response studies.
Control Final DMSO Concentration Ensure the final concentration of DMSO in your culture medium is as low as possible (ideally ≤ 0.1%). High concentrations of organic solvents can cause compounds to precipitate when diluted in aqueous media.
Advanced Troubleshooting
ProblemPotential CauseRecommended Solution
Precipitate forms immediately upon addition to media The final concentration exceeds the aqueous solubility of this compound.Lower the final concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific media.
Precipitate forms over time in the incubator The compound may be unstable at 37°C, or interacting with media components.Test a lower final concentration of this compound. Consider reducing the duration of the experiment if possible.
Inconsistent results between experiments Poor solubility and precipitation are leading to variable effective concentrations of this compound.Visually inspect all prepared solutions for precipitation before adding them to cells. Consistently apply best practices for solution preparation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a high-concentration stock solution of this compound in DMSO.

  • Materials:

    • This compound powder

    • 100% sterile DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Determine the desired concentration for your stock solution (e.g., 10 mM).

    • Calculate the required mass of this compound and volume of DMSO.

    • Weigh the this compound powder and add it to a sterile microcentrifuge tube.

    • Add the calculated volume of 100% DMSO.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming at 37°C can be used to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Culture Medium
  • Objective: To identify the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Your specific cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

    • Sterile microcentrifuge tubes or a 96-well plate

    • Incubator set to your experimental conditions (e.g., 37°C, 5% CO₂)

  • Procedure:

    • Prepare a series of dilutions of this compound in your pre-warmed culture medium. For example, you can prepare concentrations ranging from 1 µM to 50 µM.

    • Ensure the final DMSO concentration is constant across all dilutions and in your vehicle control (e.g., 0.1%).

    • Incubate the dilutions under your standard experimental conditions for a duration equivalent to your planned experiment.

    • At various time points (e.g., 0, 1, 4, 24 hours), visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or sediment).

    • For a more sensitive assessment, you can transfer a small aliquot to a microscope slide and examine for micro-precipitates.

    • The highest concentration that remains clear throughout the incubation period is your maximum soluble concentration.

Visualizations

This compound Signaling Pathway

This compound modulates androgen receptor (AR) signaling through a dual mechanism. It inhibits the ligand-driven nuclear translocation of the AR and also down-regulates the overall levels of the AR protein. This dual action effectively inhibits both androgen-dependent and -independent AR signaling, which is crucial in the context of castration-resistant prostate cancer.

AZD3514_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_Cytoplasm Androgen Receptor (AR) Androgen->AR_Cytoplasm binds HSP Heat Shock Proteins AR_Cytoplasm->HSP bound & inactive AR_Nucleus Androgen Receptor (AR) AR_Cytoplasm->AR_Nucleus Translocation ARE Androgen Response Element (ARE) AR_Nucleus->ARE binds Gene_Expression Target Gene Expression (e.g., PSA, TMPRSS2) ARE->Gene_Expression activates This compound This compound This compound->AR_Cytoplasm Down-regulates AR levels This compound->AR_Nucleus Inhibits Nuclear Translocation Troubleshooting_Workflow start Precipitation Observed check_stock Check Stock Solution (Age, Clarity) start->check_stock prepare_fresh_stock Prepare Fresh Stock Solution check_stock->prepare_fresh_stock Stock is Old/Cloudy review_protocol Review Dilution Protocol check_stock->review_protocol Stock OK prepare_fresh_stock->review_protocol optimize_protocol Optimize Dilution: - Pre-warm media - Slow, drop-wise addition - Serial dilutions review_protocol->optimize_protocol Protocol Not Optimal solubility_test Perform Solubility Test in Specific Medium review_protocol->solubility_test Protocol is Optimal optimize_protocol->solubility_test adjust_concentration Adjust Final Concentration Below Max Solubility solubility_test->adjust_concentration end_resolved Issue Resolved adjust_concentration->end_resolved end_unresolved Issue Persists (Contact Technical Support) adjust_concentration->end_unresolved

References

Technical Support Center: Troubleshooting Unexpected AZD3514 Experimental Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected outcomes during experiments with "AZD3514".

Initial Compound Identification is Crucial:

Initial research indicates that the designation "this compound" has been associated with two distinct experimental compounds:

  • A Selective Androgen Receptor Down-regulator (SARD) for the treatment of castration-resistant prostate cancer.

  • Saruparib (formerly AZD5305) , a selective PARP1 inhibitor for various cancers.

The experimental troubleshooting for these two compounds will be fundamentally different. Please first identify which compound you are working with and then refer to the appropriate section below.

Section 1: this compound as a Selective Androgen Receptor Down-regulator (SARD)

This section addresses unexpected outcomes related to this compound, the SARD that targets the androgen receptor (AR).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (SARD)?

A1: this compound is a first-in-class, orally bioavailable drug that inhibits both androgen-dependent and independent androgen receptor (AR) signaling. It functions through two main mechanisms: inhibiting the ligand-driven nuclear translocation of the AR and down-regulating the overall levels of the AR protein.

Q2: In which cancer cell lines has this compound (SARD) shown activity?

A2: Preclinical studies have shown that this compound inhibits cell growth in prostate cancer cell lines that express both wild-type AR (like VCaP) and mutated AR (like LNCaP, which has the T877A mutation). It is not active in AR-negative prostate cancer cells.

Q3: What are some common reasons for a lack of efficacy in my in vitro experiments?

A3: A lack of efficacy could be due to several factors:

  • Cell Line AR Status: Ensure your cell line expresses the androgen receptor. The compound is inactive in AR-negative cells.

  • Androgen Concentration: The potency of this compound can be influenced by the concentration of dihydrotestosterone (DHT). While it is effective even at high DHT levels, its potency may be reduced.

  • Compound Stability and Concentration: Verify the integrity and concentration of your this compound stock solution.

  • Treatment Duration: Down-regulation of AR protein may not be significant until after 6 hours of treatment, with maximal effects observed at 18-24 hours.

Q4: I am observing significant cytotoxicity in my experiments. Is this expected?

A4: While the goal is to inhibit cancer cell growth, excessive cytotoxicity could indicate an off-target effect or an issue with the experimental setup. In clinical trials, significant nausea and vomiting were observed, which led to the discontinuation of its development. While not directly translatable to in vitro work, it suggests the potential for cellular stress. Consider performing dose-response curves to identify the optimal concentration.

Troubleshooting Guide
Observed Problem Potential Cause Recommended Action
No inhibition of cell proliferation in an AR-positive cell line. Incorrect compound concentration.Verify the concentration of your this compound solution. Perform a dose-response experiment to determine the IC50 in your specific cell line.
Cell line has developed resistance.Consider mechanisms of resistance to AR inhibitors, such as AR splice variants or upregulation of bypass signaling pathways.
Suboptimal androgen levels in media.Ensure consistent and appropriate levels of androgens (e.g., DHT) in your cell culture media, as this can influence this compound potency.
Inconsistent down-regulation of AR protein levels. Insufficient treatment duration.A time-course experiment is recommended. AR down-regulation is typically observed after 6 hours and is maximal at 18-24 hours.
Issues with Western blot protocol.Optimize your Western blot protocol for AR detection, including antibody concentration and incubation times.
Unexpected changes in gene expression unrelated to AR signaling. Potential off-target effects.While this compound is selective for AR over other nuclear hormone receptors, off-target effects are always a possibility. Consider RNA-seq or pathway analysis to investigate.
Experimental Protocols

Western Blot for AR Down-regulation

  • Cell Seeding and Treatment: Seed prostate cancer cells (e.g., LNCaP) in 6-well plates. Allow cells to adhere overnight. Treat with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24 hours.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against AR overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize bands using an ECL substrate and an imaging system. Use a loading control like GAPDH or β-actin to normalize results.

Signaling Pathway and Workflow Diagrams

AZD3514_SARD_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR AR ARE Androgen Response Element AR->ARE Translocates & Binds HSP HSP AR_HSP->AR HSP Dissociation This compound This compound This compound->AR Inhibits Nuclear Translocation AR_Synthesis AR Protein Synthesis This compound->AR_Synthesis Inhibits AR_Synthesis->AR_HSP Gene_Transcription Gene Transcription (e.g., PSA, TMPRSS2) ARE->Gene_Transcription Activates

Caption: Mechanism of action for this compound (SARD).

Section 2: Saruparib (AZD5305, formerly referred to as this compound in some contexts) as a Selective PARP1 Inhibitor

This section addresses unexpected outcomes related to saruparib (AZD5305), a selective PARP1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for saruparib (AZD5305)?

A1: Saruparib is a potent and selective inhibitor of PARP1, an enzyme crucial for DNA single-strand break repair. In cells with homologous recombination repair (HRR) deficiencies (e.g., BRCA1/2 mutations), inhibiting PARP1 leads to the accumulation of double-strand breaks during DNA replication, resulting in synthetic lethality and cell death.

Q2: Why is selectivity for PARP1 over PARP2 important?

A2: PARP2 inhibition has been associated with greater hematological toxicity. By selectively targeting PARP1, saruparib is designed to have a better safety profile, potentially allowing for higher dosing and sustained target engagement with fewer adverse effects like anemia and neutropenia compared to first-generation, dual PARP1/2 inhibitors.

Q3: My HRR-deficient cancer cells are not responding to saruparib. What could be the reason?

A3: Lack of response in HRR-deficient cells could be due to:

  • Acquired Resistance: Cells can develop resistance through various mechanisms, including the acquisition of secondary mutations that restore the function of HRR genes like BRCA1/2.

  • Upregulation of Drug Efflux Pumps: Increased expression of drug efflux pumps can reduce the intracellular concentration of the inhibitor.

  • Replication Fork Stabilization: Mechanisms that stabilize stalled replication forks can also contribute to resistance.

Q4: I am observing less efficacy with saruparib compared to other PARP inhibitors like olaparib in my experiments. Is this expected?

A4: In preclinical models, saruparib has demonstrated superior antitumor activity compared to olaparib, with higher rates of complete response and longer progression-free survival. If you are observing the opposite, it could be due to specific genetic characteristics of your cell line or experimental conditions. Ensure equivalent dosing based on potency and consider that the mechanisms of trapping and catalytic inhibition can differ between PARP inhibitors.

Troubleshooting Guide
Observed Problem Potential Cause Recommended Action
Lack of synthetic lethality in a known HRR-deficient cell line. Reversion mutations in HRR genes.Sequence the HRR genes (e.g., BRCA1/2, PALB2) in your cell line to confirm their status.
Incorrect dosing or compound instability.Confirm the concentration and stability of your saruparib stock. Perform a dose-response curve to determine the IC50.
Cell line misidentification or contamination.Authenticate your cell line using short tandem repeat (STR) profiling.
Development of resistance after initial sensitivity. Acquired resistance mechanisms.Investigate potential resistance mechanisms such as HRR restoration (e.g., via RAD51 foci formation assay), or changes in PARP1 expression.
Unexpected toxicity in non-cancerous cell lines. Potential off-target effects or high dosage.Although designed for an improved safety profile, high concentrations may still lead to toxicity. Perform a dose-response in your control cell lines to establish a therapeutic window.
Experimental Protocols

Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Seed both HRR-deficient and HRR-proficient cells in 96-well plates.

  • Treatment: After 24 hours, treat the cells with a serial dilution of saruparib.

  • Incubation: Incubate the plates for 72-120 hours.

  • Assay: Add CellTiter-Glo® reagent to each well and measure luminescence according to the manufacturer's protocol.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the IC50 values.

Signaling Pathway and Workflow Diagrams

Saruparib_Mechanism cluster_DNA_Damage DNA Damage & Repair SSB Single-Strand Break (SSB) PARP1 PARP1 SSB->PARP1 Recruits DSB Double-Strand Break (DSB) SSB->DSB Leads to (during replication) BER Base Excision Repair (BER) PARP1->BER Initiates Saruparib Saruparib Saruparib->PARP1 Inhibits HRR HRR (Deficient) DSB->HRR Repaired by DSB->HRR Repair Fails Cell_Death Cell Death (Synthetic Lethality) HRR->Cell_Death Cell_Survival Cell Survival HRR->Cell_Survival

Caption: Synthetic lethality mechanism of saruparib.

Validation & Comparative

A Head-to-Head Comparison: AZD3514 and Bicalutamide Effects on Androgen Receptor Protein Levels

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of androgen receptor (AR) targeted therapies for prostate cancer, understanding the precise molecular impact of different agents on the AR protein itself is critical for researchers and drug developers. This guide provides a detailed comparison of two such agents, AZD3514 and bicalutamide, with a specific focus on their effects on AR protein levels, supported by experimental data.

Executive Summary

This compound distinguishes itself as a selective androgen receptor downregulator (SARD), actively reducing the total amount of AR protein in cancer cells. In contrast to initial understandings, recent comparative studies have revealed that the first-generation antiandrogen, bicalutamide, also leads to a reduction in AR protein levels, albeit through a mechanism of competitive antagonism. This guide will delve into the quantitative differences, mechanistic distinctions, and the experimental protocols used to elucidate these effects.

Quantitative Comparison of Effects on AR Protein Levels

The following table summarizes the quantitative data on the effects of this compound and bicalutamide on AR protein levels in prostate cancer cell lines. It is important to note that a direct head-to-head study with identical experimental conditions was not available in the public domain. The data presented is a synthesis from separate studies and should be interpreted with this consideration.

FeatureThis compoundBicalutamide
Mechanism of Action on AR Protein Selective Androgen Receptor Downregulator (SARD); reduces AR protein synthesis.Competitive antagonist; also shown to reduce AR protein levels.
Effect on AR Protein Levels Dose-dependent reduction in total AR protein.Reduction in total AR protein levels observed at 10 µM.
Cell Lines Tested LNCaP, LAPC4LNCaP, LAPC4
Effective Concentrations Dose-dependent reduction observed from 0.4 µM to 30 µM in LNCaP cells.Significant reduction observed at 10 µM in LAPC4 cells.
Time Course of AR Reduction Reduction in AR protein is evident at 24 hours of treatment.Significant reduction in AR protein is observed as early as 4 hours and sustained up to 72 hours in LAPC4 cells.

Mechanisms of Action on AR Protein

This compound and bicalutamide employ different strategies to modulate AR signaling, which is reflected in their impact on AR protein levels.

This compound: The Downregulator

This compound has a dual mechanism of action. Firstly, it inhibits the ligand-driven nuclear translocation of the androgen receptor. Secondly, and more distinctively, it downregulates the total levels of the AR protein. Studies suggest that this downregulation is not due to an increased rate of protein degradation, but rather a decrease in the rate of AR synthesis.

Bicalutamide: The Competitive Antagonist with a Twist

Bicalutamide is a well-established non-steroidal antiandrogen that functions by competitively binding to the AR, thereby preventing androgens from activating it. This blockade inhibits the nuclear translocation of AR and subsequent gene transcription. For a long time, it was believed that bicalutamide did not affect the overall levels of AR protein. However, recent systematic comparisons have demonstrated that treatment with bicalutamide does, in fact, lead to a reduction in AR protein levels in androgen-sensitive prostate cancer cells. The precise mechanism for this reduction is still under investigation but is a departure from the classical understanding of its function. In some contexts of prolonged treatment and resistance, bicalutamide has been observed to lead to AR overexpression.

Signaling Pathway and Experimental Workflow

To visualize the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the signaling pathway and a typical experimental workflow.

AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR->AR_HSP AR_dimer AR Dimer AR->AR_dimer Nuclear Translocation HSP HSP HSP->AR_HSP AR_HSP->AR Dissociation This compound This compound This compound->AR Downregulates AR_Synthesis AR Synthesis This compound->AR_Synthesis Inhibits Bicalutamide Bicalutamide Bicalutamide->AR Competitively Inhibits AR_Synthesis->AR ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Activates Western_Blot_Workflow start 1. Cell Culture (e.g., LNCaP, LAPC4) treatment 2. Treatment - Vehicle Control - this compound (Dose-response) - Bicalutamide (Dose-response) start->treatment lysis 3. Cell Lysis & Protein Extraction treatment->lysis quantification 4. Protein Quantification (BCA Assay) lysis->quantification sds_page 5. SDS-PAGE quantification->sds_page transfer 6. Protein Transfer to Membrane sds_page->transfer blocking 7. Membrane Blocking transfer->blocking primary_ab 8. Primary Antibody Incubation (Anti-AR, Anti-GAPDH) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 10. Chemiluminescent Detection secondary_ab->detection analysis 11. Data Analysis (Densitometry) detection->analysis

Validating AZD3514 Target Engagement in Live Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the target engagement of AZD3514, a potent androgen receptor (AR) downregulator, in a live cell context. Understanding and confirming that a drug binds to its intended target within a cellular environment is a critical step in drug discovery and development. This document outlines and compares key experimental techniques, offering detailed protocols, quantitative data, and visual workflows to aid researchers in selecting the most appropriate assays for their needs.

Introduction to this compound and its Target: The Androgen Receptor

This compound is an orally bioavailable small molecule that uniquely modulates androgen receptor (AR) signaling through a dual mechanism of action. It not only inhibits the ligand-driven nuclear translocation of AR but also leads to the downregulation of the AR protein itself. This dual activity makes this compound a compound of interest for treating castration-resistant prostate cancer (CRPC), where AR signaling remains a key driver of disease progression. The primary molecular target of this compound is the Androgen Receptor, a ligand-activated transcription factor crucial for normal male development and implicated in the progression of prostate cancer. This compound binds to the ligand-binding domain of the AR with a reported Ki of 2.2 μM.

Androgen Receptor Signaling Pathway

The androgen receptor, in the absence of an androgen ligand like dihydrotestosterone (DHT), resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon ligand binding, the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. Inside the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of target genes such as Prostate-Specific Antigen (PSA) and Transmembrane Protease, Serine 2 (TMPRSS2), which are involved in cell proliferation and survival.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_degradation Protein Degradation DHT DHT (Ligand) AR_HSP AR-HSP Complex DHT->AR_HSP Binds AR_dimer_cyto AR Dimer AR_HSP->AR_dimer_cyto Conformational Change & Dimerization AR_dimer_nuc AR Dimer AR_dimer_cyto->AR_dimer_nuc Translocation This compound This compound This compound->AR_HSP Inhibits Ligand Binding This compound->AR_dimer_cyto Prevents Nuclear Translocation ARE ARE (DNA) AR_dimer_nuc->ARE Binds Gene_Transcription Gene Transcription (PSA, TMPRSS2) ARE->Gene_Transcription Initiates AR_protein AR Protein Degradation Degradation AR_protein->Degradation AZD3514_degrade This compound AZD3514_degrade->AR_protein Induces Downregulation start Start: AR-positive cells treat Treat with this compound or Vehicle start->treat heat Heat Shock (Temperature Gradient) treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation (Separate Soluble/Insoluble) lyse->centrifuge supernatant Collect Supernatant (Soluble Proteins) centrifuge->supernatant wb Western Blot for AR supernatant->wb analyze Analyze AR Band Intensity & Plot Melting Curve wb->analyze end End: Target Engagement Confirmed analyze->end

The Synergistic Potential of Combining AZD3514 with PI3K/AKT Inhibitors in Prostate Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of prostate cancer treatment is continually evolving, with a growing emphasis on targeted therapies that exploit the molecular vulnerabilities of cancer cells. A promising strategy involves the combination of agents that inhibit distinct but interconnected signaling pathways crucial for tumor growth and survival. This guide provides a comprehensive comparison of the androgen receptor (AR) downregulator, AZD3514, with various PI3K/AKT inhibitors, and explores the scientific rationale and experimental framework for their combined use in prostate cancer.

Unraveling the Interplay: AR and PI3K/AKT Signaling

The androgen receptor and the PI3K/AKT/mTOR signaling pathways are two of the most critical drivers of prostate cancer progression.[1] Extensive crosstalk exists between these two pathways, creating a rationale for their simultaneous inhibition.[2] Inhibition of one pathway can lead to the compensatory activation of the other, contributing to therapeutic resistance.[1][3][4] Therefore, a dual-pronged attack targeting both axes holds the potential for a more potent and durable anti-tumor response.

AR_PI3K_AKT_Signaling_Pathway Crosstalk between AR and PI3K/AKT Signaling Pathways Androgen Androgen AR Androgen Receptor (AR) Androgen->AR binds ARE Androgen Response Element (ARE) AR->ARE translocates to nucleus and binds PI3K PI3K AR->PI3K inhibits Gene_Expression Gene Expression (Cell Growth, Proliferation) ARE->Gene_Expression activates RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT activates AKT->AR activates mTOR mTOR AKT->mTOR activates Downstream Downstream Effectors (Cell Survival, Proliferation) mTOR->Downstream activates This compound This compound This compound->AR downregulates PI3K_Inhibitor PI3K Inhibitor PI3K_Inhibitor->PI3K inhibits AKT_Inhibitor AKT Inhibitor AKT_Inhibitor->AKT inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

Figure 1: Simplified diagram of the AR and PI3K/AKT signaling pathways and their crosstalk.

This compound: An Androgen Receptor Downregulator

This compound is an orally bioavailable small molecule that functions as a selective androgen receptor downregulator (SARD). Its mechanism of action is twofold: it inhibits the ligand-driven nuclear translocation of the AR and, crucially, it induces the degradation of the AR protein. This dual action differentiates it from traditional anti-androgens and suggests it may be effective in overcoming resistance mechanisms that involve AR overexpression or mutations.

PI3K/AKT Inhibitors: Targeting a Key Survival Pathway

The PI3K/AKT pathway is one of the most frequently activated signaling cascades in prostate cancer, often due to the loss of the tumor suppressor PTEN. This pathway plays a central role in promoting cell survival, proliferation, and resistance to therapy. A variety of inhibitors targeting different nodes of this pathway, including pan-PI3K, isoform-selective PI3K, and pan-AKT inhibitors, are in preclinical and clinical development.

Comparative Efficacy of Single Agents

The following table summarizes the preclinical efficacy of this compound and representative PI3K/AKT inhibitors as single agents in prostate cancer models.

Compound Target Mechanism of Action In Vitro Efficacy (Prostate Cancer Cell Lines) In Vivo Efficacy (Prostate Cancer Xenograft Models) Reference(s)
This compound Androgen Receptor (AR)Downregulates AR protein levels and inhibits AR nuclear translocation.Inhibits proliferation of LNCaP and LAPC4 cells. Reduces AR protein expression.Inhibits tumor growth in androgen-dependent Dunning R3327H rat prostate tumors.
AZD5363 (Capivasertib) AKT (pan-inhibitor)ATP-competitive inhibitor of all three AKT isoforms.Potently inhibits proliferation and induces apoptosis in AR-expressing prostate cancer cell lines.Demonstrates anti-cancer activity in both androgen-sensitive and castration-resistant LNCaP xenograft models.
Ipatasertib AKT (pan-inhibitor)ATP-competitive inhibitor of all three AKT isoforms.In combination with abiraterone, led to prolonged radiographic progression-free survival in patients with mCRPC with PTEN loss.In combination with abiraterone, showed antitumor activity in mCRPC.
AZD8186 PI3Kβ/δSelective inhibitor of the p110β and p110δ isoforms of PI3K.Limited single-agent activity in some studies; combination with abiraterone showed promise.Underwent a phase 1 study as a single agent and in combination.

Rationale for Combination Therapy

The reciprocal feedback loop between the AR and PI3K/AKT pathways provides a strong rationale for their combined inhibition. Preclinical studies have shown that inhibiting one pathway can lead to the upregulation of the other, suggesting that a combination approach could lead to a more profound and sustained anti-tumor response. Specifically, AKT inhibition has been shown to increase AR activity, an effect that can be overcome by the addition of an anti-androgen.

Experimental Protocol for Evaluating Combination Efficacy

The following is a representative experimental workflow for assessing the synergistic efficacy of this compound in combination with a PI3K/AKT inhibitor in prostate cancer cell lines.

Experimental_Workflow Experimental Workflow for Combination Therapy Evaluation Cell_Culture 1. Cell Culture (e.g., LNCaP, VCaP) Treatment 2. Drug Treatment - this compound (single agent) - PI3K/AKT Inhibitor (single agent) - Combination (various ratios) Cell_Culture->Treatment Viability_Assay 3. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay Apoptosis_Assay 5. Apoptosis Assay (e.g., Annexin V/PI staining, Caspase-3/7 activity) Treatment->Apoptosis_Assay Western_Blot 6. Western Blot Analysis - p-AKT, total AKT - AR, PSA - Cleaved PARP Treatment->Western_Blot Synergy_Analysis 4. Synergy Analysis (e.g., Chou-Talalay method - CI value) Viability_Assay->Synergy_Analysis In_Vivo_Study 7. In Vivo Xenograft Study (if synergy observed in vitro) Synergy_Analysis->In_Vivo_Study Positive Synergy

References

AZD3514 vs. Abiraterone Acetate: A Comparative Guide to In Vivo Efficacy in Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of therapies for prostate cancer, understanding the preclinical in vivo efficacy of novel agents is paramount. This guide provides a detailed comparison of two significant compounds that target the androgen receptor (AR) signaling pathway: AZD3514, a selective androgen receptor down-regulator (SARD), and abiraterone acetate, a CYP17A1 inhibitor.

Mechanism of Action

This compound exhibits a dual mechanism of action that directly targets the androgen receptor. It not only inhibits the ligand-driven nuclear translocation of AR but also leads to the down-regulation of AR protein levels. This dual action suggests its potential efficacy in both androgen-dependent and androgen-independent settings.

Abiraterone acetate is the prodrug of abiraterone, which potently and selectively inhibits the enzyme CYP17A1.[1] This enzyme is critical for androgen biosynthesis in the testes, adrenal glands, and the tumor microenvironment. By blocking androgen production, abiraterone acetate effectively reduces the ligands that activate the androgen receptor.[1]

In Vivo Efficacy

CompoundAnimal ModelCell LineTreatmentKey Findings
This compound Copenhagen RatDunning R3327H (androgen-dependent prostate adenocarcinoma)50 mg/kg, oral, once daily64% tumor growth inhibition compared to vehicle control.
Abiraterone Acetate NSG MiceVCaP (androgen-sensitive prostate cancer)Not specifiedSignificantly delayed tumor progression compared to vehicle control (P = 0.02).[2]
This compound vs. Abiraterone Acetate Juvenile Male Rats-This compound (10-100 mg/kg), Abiraterone Acetate (4-40 mg/kg), oral, once daily for 6 daysThis compound inhibited the increase in seminal vesicle weight driven by both physiological and exogenous testosterone. Abiraterone acetate was only active against physiological testosterone, consistent with its mechanism of inhibiting androgen synthesis.

Experimental Protocols

This compound in Dunning R3327H Rat Model
  • Animal Model : Male Copenhagen rats.

  • Tumor Model : Subcutaneous implantation of Dunning R3327H androgen-dependent prostate adenocarcinoma cells.

  • Treatment : Once tumors were established, rats were treated with this compound at a dose of 50 mg/kg.

  • Administration : Oral gavage, administered once daily.

  • Vehicle : Not specified in the provided results.

  • Endpoint : Tumor volume was measured to determine tumor growth inhibition.

Abiraterone Acetate in VCaP Xenograft Model
  • Animal Model : Orchiectomized NSG (NOD scid gamma) mice.

  • Tumor Model : Subcutaneous injection of VCaP cells. To mimic human adrenal physiology, mice were implanted with a DHEA (dehydroepiandrosterone) pellet.

  • Treatment : Mice were treated with abiraterone acetate. The specific dose was not detailed in the provided search results, however, a common dosage used in published studies is 70 mg/kg body weight.

  • Administration : Typically administered daily via oral gavage or intraperitoneal injection.

  • Vehicle : A common vehicle for abiraterone acetate is a suspension of 1% polysorbate 80.

  • Endpoint : Time to tumor progression, defined as a >20% increase in tumor volume, was assessed.

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_0 Androgen Synthesis cluster_1 Cellular Action Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DHEA DHEA Pregnenolone->DHEA CYP17A1 Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone DHT DHT Testosterone->DHT 5α-reductase AR AR DHT->AR Binding AR_nucleus AR_nucleus AR->AR_nucleus Nuclear Translocation ARE ARE AR_nucleus->ARE DNA Binding Gene_Transcription Gene_Transcription ARE->Gene_Transcription Gene Transcription Cell_Growth Cell_Growth Gene_Transcription->Cell_Growth Cell Growth & Proliferation Abiraterone Abiraterone Acetate CYP17A1 CYP17A1 Abiraterone->CYP17A1 Inhibits This compound This compound This compound->AR Down-regulates This compound->AR_nucleus Inhibits Translocation

Caption: Androgen Receptor Signaling Pathway and Points of Intervention.

cluster_0 Preparation cluster_1 Tumor Implantation cluster_2 Treatment cluster_3 Data Collection & Analysis A Prostate Cancer Cell Culture C Subcutaneous Injection of Cancer Cells A->C B Animal Model Preparation (e.g., Immunodeficient Mice) B->C D Tumor Growth Monitoring C->D E Randomization into Treatment Groups D->E F Drug Administration (e.g., Oral Gavage) E->F G Vehicle Control Group E->G H Tumor Volume Measurement F->H I Body Weight Monitoring F->I G->H G->I J Endpoint Analysis (e.g., Tumor Growth Inhibition) H->J

Caption: Experimental Workflow for In Vivo Efficacy Study.

References

Cross-Resistance Profile of AZD3514 in the Context of Androgen Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of AZD3514, a selective androgen receptor (AR) downregulator (SARD), and other AR antagonists, with a focus on the critical issue of cross-resistance in the treatment of prostate cancer. While the clinical development of this compound was discontinued due to tolerability issues, its unique dual mechanism of action—inhibiting AR nuclear translocation and inducing AR degradation—offers valuable insights into strategies for overcoming resistance to current AR-targeted therapies like enzalutamide and bicalutamide. This document summarizes the available preclinical data, details key experimental methodologies, and visualizes relevant biological pathways to facilitate further research and development in this area.

Mechanism of Action: A Dual Approach to AR Inhibition

This compound distinguishes itself from traditional AR antagonists through its dual mechanism of action. Unlike enzalutamide and bicalutamide, which primarily act by competitively inhibiting androgen binding to the AR, this compound not only blocks ligand-induced nuclear translocation of the AR but also promotes the downregulation of AR protein levels. This degradation of the AR protein itself presents a potential advantage in circumventing resistance mechanisms that involve AR overexpression or mutations that confer resistance to conventional antagonists.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_degradation AR Degradation Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds AR_nucleus AR AR->AR_nucleus Nuclear Translocation AR_degradation AR Protein Degradation This compound This compound This compound->AR Binds This compound->AR Induces Degradation This compound->AR_nucleus Inhibits Translocation Enzalutamide Enzalutamide / Bicalutamide Enzalutamide->AR Inhibits Binding ARE Androgen Response Element (ARE) AR_nucleus->ARE Binds Gene_Transcription Gene Transcription (e.g., PSA, TMPRSS2) ARE->Gene_Transcription Activates

Figure 1: Mechanism of Action of this compound vs. Other AR Antagonists.

Preclinical Performance and Cross-Resistance Insights

Direct comparative studies on the cross-resistance between this compound and other AR antagonists are limited. However, preclinical data in hormone-sensitive and bicalutamide-resistant prostate cancer cell lines provide some insights into its potential efficacy in resistant settings.

Performance in Hormone-Sensitive Prostate Cancer Cell Lines

In preclinical studies, this compound demonstrated potent inhibition of androgen-driven cell proliferation and AR-regulated gene expression, comparable to or exceeding the effects of enzalutamide in some contexts.

Table 1: Inhibition of DHT-Driven Cell Proliferation in LNCaP Cells

CompoundIC50 (µM)
This compound~1
Enzalutamide~1
Data derived from Loddick et al., Mol Cancer Ther, 2013.

Table 2: Inhibition of AR-Regulated Gene Expression in LNCaP Cells (at 10 µM)

CompoundPSA Expression Inhibition (%)TMPRSS2 Expression Inhibition (%)
This compound>90>90
EnzalutamideNot explicitly quantified in the same studyNot explicitly quantified in the same study
Data derived from Loddick et al., Mol Cancer Ther, 2013.
Activity in Bicalutamide-Resistant Models

An abstract describing the preclinical profile of this compound mentioned that the compound inhibited the growth of a

Validating the Androgen Receptor Downregulation Mechanism of AZD3514: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AZD3514, a selective androgen receptor (AR) downregulator (SARD), with other AR-targeted therapies. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate the underlying mechanisms of action and experimental workflows.

Executive Summary

This compound is an investigational drug that modulates androgen receptor (AR) signaling through a dual mechanism: it inhibits the ligand-driven nuclear translocation of the AR and also downregulates the overall levels of the AR protein.[1][2][3][4][5] This mode of action distinguishes it from traditional anti-androgens that primarily act as competitive antagonists of the AR. While this compound showed moderate anti-tumor activity in clinical trials for castration-resistant prostate cancer (CRPC), its development was halted due to significant nausea and vomiting at therapeutic doses. Nevertheless, the principle of AR downregulation remains a compelling therapeutic strategy. This guide compares the preclinical and clinical data of this compound with other AR inhibitors to provide a framework for evaluating novel SARDs.

Data Presentation

Table 1: Preclinical Activity of this compound vs. AR Antagonists
CompoundMechanism of ActionCell Lines TestedKey Preclinical FindingsReference
This compound Selective Androgen Receptor Downregulator (SARD)LNCaP, LAPC4Inhibited DHT-driven proliferation and expression of AR-regulated genes (PSA, TMPRSS2). Reduced AR protein levels in LNCaP cells. Showed anti-tumor activity in androgen-dependent and -independent mouse models.
Enzalutamide AR AntagonistLNCaPInhibited DHT-driven proliferation of LNCaP cells. Does not significantly reduce AR protein levels.
Bicalutamide AR AntagonistLNCaPDoes not reduce AR protein levels.
Table 2: Clinical Trial Results of this compound in Castration-Resistant Prostate Cancer (CRPC)
Study PhaseNumber of PatientsDosingKey Efficacy ResultsKey Adverse EventsReference
Phase I70100 mg QD to 2000 mg BIDPSA declines (≥50%) in 13% of patients. Objective soft tissue responses in 17% of evaluable patients.Nausea (79%), Vomiting (49%)

Mandatory Visualization

AZD3514_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR_HSP AR-HSP Complex AR_Androgen AR-Androgen Complex AR_HSP->AR_Androgen Conformational Change This compound This compound This compound->AR_HSP Binds This compound->AR_Androgen Inhibits Translocation AR_degradation AR Degradation This compound->AR_degradation Promotes Androgen Androgen Androgen->AR_HSP Binds AR_nucleus AR AR_Androgen->AR_nucleus Translocation ARE Androgen Response Element (ARE) AR_nucleus->ARE Binds Gene_Transcription Gene Transcription (e.g., PSA, TMPRSS2) ARE->Gene_Transcription Activates

Caption: Mechanism of Action of this compound.

AR_Downregulation_Validation cluster_workflow Experimental Workflow cluster_protein_analysis Protein Level Analysis cluster_mrna_analysis mRNA Level Analysis start Prostate Cancer Cell Culture (e.g., LNCaP) treatment Treatment with This compound or Control start->treatment cell_lysis Cell Lysis and Protein/RNA Extraction treatment->cell_lysis western_blot Western Blot for AR cell_lysis->western_blot rt_qpcr RT-qPCR for AR mRNA cell_lysis->rt_qpcr quant_protein Quantification of AR Protein Levels western_blot->quant_protein quant_mrna Quantification of AR mRNA Levels rt_qpcr->quant_mrna

Caption: Experimental Workflow for Validating AR Downregulation.

Experimental Protocols

Western Blot for Androgen Receptor Protein Levels

This protocol describes the methodology to assess the effect of a compound on AR protein expression in prostate cancer cell lines.

  • Cell Culture and Treatment:

    • Culture androgen-sensitive human prostate adenocarcinoma cells (e.g., LNCaP) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Prior to treatment, starve the cells in RPMI-1640 medium containing 10% charcoal-stripped FBS for 24 hours to reduce baseline AR activity.

    • Treat the cells with varying concentrations of the test compound (e.g., this compound) or vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48 hours).

  • Protein Extraction:

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells on ice using RIPA buffer containing a protease inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the total protein.

    • Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

    • Load the samples into the wells of a 4-12% Bis-Tris sodium dodecyl sulfate-polyacrylamide gel.

    • Run the gel at 100-150V until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against AR overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.

Quantitative Real-Time PCR (qPCR) for Androgen Receptor mRNA Levels

This protocol outlines the steps to quantify the relative changes in AR gene expression.

  • RNA Extraction and cDNA Synthesis:

    • Following cell treatment as described above, extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).

    • Assess RNA quality and quantity using a spectrophotometer.

    • Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • qPCR Reaction:

    • Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the AR gene, and a SYBR Green master mix.

    • Use primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Perform the qPCR reaction in a real-time PCR thermal cycler. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for both the AR gene and the housekeeping gene.

    • Calculate the relative expression of AR mRNA using the ΔΔCt method.

Comparison with Alternatives

This compound's mechanism as a SARD offers a distinct advantage over traditional AR antagonists. While antagonists like bicalutamide and second-generation inhibitors such as enzalutamide , apalutamide , and darolutamide competitively inhibit androgen binding to the AR, they do not typically lead to the degradation of the receptor. In some contexts, antagonist binding can even stabilize the AR protein. The second-generation antagonists have a higher binding affinity for the AR compared to first-generation drugs and are more effective at preventing nuclear translocation.

The clinical development of this compound was ultimately unsuccessful due to its side effect profile. However, the rationale for developing SARDs remains strong. By actively reducing the cellular levels of the AR, SARDs have the potential to overcome resistance mechanisms that involve AR overexpression or the emergence of AR splice variants that may be less dependent on ligand binding for their activity.

Conclusion

This compound represents a pioneering effort in the development of selective androgen receptor downregulators. Although its clinical journey was cut short, the validation of its dual mechanism of action—inhibiting AR nuclear translocation and promoting its degradation—has provided a valuable proof-of-concept for this therapeutic class. Future development of SARDs with improved tolerability could offer a significant advancement in the treatment of prostate cancer, particularly in the context of resistance to current AR-targeted therapies. The experimental protocols and comparative data presented in this guide offer a framework for the continued investigation and validation of novel AR-degrading molecules.

References

Comparative Analysis of AZD3514 in Wild-Type vs. Mutant Androgen Receptor Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of the preclinical efficacy of AZD3514 in prostate cancer cell lines expressing wild-type androgen receptor (AR) versus those with a common AR mutation. This compound is an orally bioavailable small molecule that has been investigated for the treatment of castration-resistant prostate cancer (CRPC). It exhibits a dual mechanism of action, inhibiting the nuclear translocation of the androgen receptor and promoting its downregulation. This analysis is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound demonstrates significant activity in prostate cancer cells expressing both wild-type and mutant androgen receptors. The compound effectively inhibits androgen-dependent cell proliferation and the expression of key AR-regulated genes, such as prostate-specific antigen (PSA) and transmembrane protease, serine 2 (TMPRSS2). While displaying efficacy in both contexts, the data suggests a dose-dependent response in both wild-type and mutant AR-expressing cells. This guide presents the quantitative data from key preclinical experiments, detailed experimental protocols, and visual representations of the relevant biological pathways and workflows.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on cell proliferation, AR protein levels, and the expression of AR-regulated genes in prostate cancer cell lines with different AR statuses. The LNCaP cell line harbors the T877A AR mutation, which can lead to resistance to some antiandrogen therapies, while the LAPC4 cell line expresses the wild-type AR.

Table 1: Effect of this compound on Cell Proliferation

Cell LineAR StatusTreatmentConcentration (µM)Inhibition of DHT-driven Proliferation
LNCaPT877A MutantThis compoundDose-dependentSignificant inhibition observed
LAPC4Wild-TypeThis compound10Significant inhibition observed

Table 2: Effect of this compound on Androgen Receptor (AR) Protein Levels

Cell LineAR StatusTreatmentConcentration (µM)Effect on AR Protein Levels
LNCaPT877A MutantThis compoundDose-dependentReduction in AR protein expression
LAPC4Wild-TypeThis compound10Decrease in AR protein

Table 3: Effect of this compound on AR-Regulated Gene Expression

Cell LineAR StatusTarget GeneTreatmentEffect on Gene Expression
LNCaPT877A MutantPSA, TMPRSS2This compoundInhibition of ligand-driven expression
LAPC4Wild-TypePSA, TMPRSS2This compoundInhibition of ligand-driven expression

Mechanism of Action and Signaling Pathway

This compound modulates androgen receptor signaling through two distinct mechanisms. Firstly, it inhibits the ligand-induced nuclear translocation of the AR. Secondly, it leads to the downregulation of AR protein levels.[1][2] This dual action effectively dampens both androgen-dependent and independent AR signaling, which is a key driver of CRPC progression.[1][2]

AZD3514_Mechanism_of_Action This compound Mechanism of Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_inactive Inactive AR Androgen->AR_inactive Binds AR_active Active AR AR_inactive->AR_active Activation & Dimerization This compound This compound This compound->AR_inactive Inhibits AR Downregulation AR_active_nuc Active AR (in nucleus) This compound->AR_active_nuc Inhibits Nuclear Translocation AR_active->AR_active_nuc Nuclear Translocation ARE Androgen Response Element (ARE) AR_active_nuc->ARE Binds Gene_Transcription Target Gene Transcription (PSA, TMPRSS2) ARE->Gene_Transcription Initiates

Mechanism of action of this compound on the Androgen Receptor signaling pathway.

Experimental Workflows

The following diagram illustrates a general workflow for assessing the effect of this compound on androgen receptor levels in prostate cancer cells.

Experimental_Workflow Workflow for AR Level Assessment start Start: Prostate Cancer Cells (LNCaP or LAPC4) treatment Treat with this compound (various concentrations) and/or DHT start->treatment cell_lysis Cell Lysis and Protein Extraction treatment->cell_lysis quantification Protein Quantification (e.g., BCA Assay) cell_lysis->quantification western_blot Western Blot Analysis (SDS-PAGE, Transfer) quantification->western_blot probing Probe with Primary Antibody (anti-AR) and Secondary Antibody western_blot->probing detection Signal Detection and Quantification probing->detection analysis Data Analysis: Compare AR levels in treated vs. control detection->analysis

References

Safety Operating Guide

Proper Disposal Procedures for the Investigational Compound AZD3514

Author: BenchChem Technical Support Team. Date: November 2025

AZD3514 is an investigational, orally active, and selective androgen receptor (AR) downregulator intended for research purposes.[1][2][3][4] As a potent, biologically active compound, it must be handled and disposed of with care to ensure the safety of laboratory personnel and prevent environmental contamination. Since a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on general best practices for the disposal of hazardous chemical and investigational drug waste.[5]

It is mandatory to consult with your institution's Environmental Health and Safety (EHS) department before handling or disposing of this compound, as they will provide guidance based on local, state, and federal regulations.

Immediate Safety and Handling for Disposal

Before beginning any disposal procedures, a thorough risk assessment must be conducted. All handling of this compound and its associated waste should occur within a certified chemical fume hood to minimize exposure.

Required Personal Protective Equipment (PPE):

  • Gloves: Wear double, chemically resistant nitrile gloves.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A dedicated, fully-fastened lab coat is required.

  • Respiratory Protection: If there is a risk of aerosolization or if handling the solid compound outside of a fume hood, a fit-tested N95 respirator or higher level of protection may be necessary.

Waste Segregation and Collection

Proper segregation of waste is critical. All waste streams contaminated with this compound must be kept separate from general laboratory trash and other chemical waste unless otherwise directed by your EHS department.

Waste TypeDescriptionRecommended ContainerKey Disposal Actions
Solid Waste Contaminated consumables such as gloves, absorbent paper, pipette tips, and empty vials.Lined, puncture-resistant container with a secure lid. The container should be clearly labeled as "Hazardous Waste."Double-bag waste in clear plastic bags before placing it in the final container to allow for visual inspection by EHS. Do not dispose of in regular or biohazard trash.
Liquid Waste Unused or expired solutions containing this compound, as well as solvent rinsates from contaminated glassware.Leak-proof, screw-cap container compatible with the solvents used (e.g., glass or polyethylene). Label as "Hazardous Waste."Do not dispose of liquid waste down the drain. The container must remain closed except when adding waste. Segregate from incompatible wastes like strong acids or bases.
Sharps Waste Needles, syringes, or broken glass contaminated with this compound.Puncture-resistant, dedicated sharps container labeled as "Hazardous Waste - Sharps."Do not recap needles. If a syringe contains residual liquid this compound, it may need to be disposed of as bulk hazardous chemical waste, not in a standard sharps container. Consult EHS for guidance.
Empty Containers The original manufacturer's container for solid this compound or any other container that held the pure compound.The original container can be used for disposal.To be considered "empty," a container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.

Disposal Workflow and Experimental Protocol

The following protocol outlines the step-by-step process for the compliant disposal of this compound.

Methodology for Disposal:

  • Preparation: Don all required PPE and perform all waste handling activities within a chemical fume hood. Prepare labeled hazardous waste containers for each waste stream (solid, liquid, sharps).

  • Waste Collection: As waste is generated during an experiment, immediately place it into the appropriate, segregated waste container.

  • Labeling: Ensure every waste container is properly labeled with a "Hazardous Waste" tag provided by your EHS department. The label must include the full chemical name ("this compound"), the names of any solvents, and the associated hazards.

  • Storage: Store sealed waste containers in a designated, secondary containment area within the lab, known as a Satellite Accumulation Area (SAA). This area must be secure and away from incompatible materials.

  • Decontamination:

    • Work Surfaces: At the end of the procedure, wipe down the work area with a solvent capable of dissolving this compound. Dispose of the wipe as solid hazardous waste.

    • Glassware: Triple-rinse reusable glassware with a suitable solvent. Collect the first two rinses as hazardous liquid waste. The glassware can then be washed normally.

  • Waste Pickup: When a waste container is full or has been in storage for the maximum allowable time (e.g., 90 days), request a pickup from your institution's EHS department. EHS will then transport the waste to a licensed hazardous waste incineration facility.

G This compound Disposal Workflow cluster_generation Step 1: Waste Generation cluster_segregation Step 2: Segregation & Collection cluster_containment Step 3: Containment & Labeling cluster_storage Step 4: Secure Storage cluster_disposal Step 5: Final Disposition exp Experiment Using this compound solid Solid Waste (Gloves, Tips, Vials) solid_cont Labeled Solid Waste Container solid->solid_cont Place In liquid Liquid Waste (Solutions, Rinsate) liquid_cont Labeled Liquid Waste Container liquid->liquid_cont Place In sharps Sharps Waste (Needles, Syringes) sharps_cont Labeled Sharps Container sharps->sharps_cont Place In saa Satellite Accumulation Area (SAA) with Secondary Containment solid_cont->saa Store In liquid_cont->saa Store In sharps_cont->saa Store In pickup EHS Waste Pickup Request saa->pickup Initiates incineration Transport to Licensed Hazardous Waste Facility pickup->incineration Leads To

Caption: Logical workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling AZD3514

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of AZD3514, a potent selective androgen receptor downregulator (SARD). Given that a comprehensive, publicly available Safety Data Sheet (SDS) for this compound is not available, the following recommendations are based on information for similar potent small molecule inhibitors and general best practices for laboratory safety. It is imperative to supplement this guide with a thorough internal risk assessment and to consult the official SDS provided by the supplier upon procurement of the compound.

Immediate Safety and Logistical Information

This compound should be handled as a hazardous compound. Primary routes of exposure include inhalation, ingestion, and skin/eye contact. Engineering controls, such as certified chemical fume hoods or ventilated balance enclosures, are essential for minimizing exposure, particularly when handling the solid form of the compound.

Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment for various laboratory activities involving this compound.

ActivityRequired PPESpecifications
Weighing and Aliquoting (Solid) Double Gloves, Lab Coat, Safety Glasses with Side Shields, N95 RespiratorTo be performed in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine particles.
Solution Preparation and Handling Double Gloves, Lab Coat, Safety Glasses with Side ShieldsAll manipulations of solutions should be carried out within a certified chemical fume hood.
Cell Culture and In Vitro Assays Single Gloves, Lab Coat, Safety GlassesTo be conducted in a biological safety cabinet (BSC) to maintain sterility and operator protection.
Waste Disposal Double Gloves, Lab Coat, Safety Goggles, Face ShieldUse appropriate, clearly labeled hazardous waste containers.
First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Operational and Disposal Plans

A meticulous approach to the handling and disposal of this compound is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination.

Experimental Protocols: Safe Handling Procedures
  • Preparation and Weighing:

    • Before handling, ensure that a designated area within a certified chemical fume hood is clean and prepared.

    • Assemble all necessary equipment, including an analytical balance, weighing paper, spatulas, and pre-labeled, sealable containers.

    • Wear the appropriate PPE as specified in the table above.

    • Carefully weigh the desired amount of solid this compound and transfer it to a labeled container.

  • Solution Preparation:

    • All solutions should be prepared within a chemical fume hood.

    • Add the solvent to the solid compound slowly to avoid splashing.

    • Ensure the container is securely capped and mixed thoroughly until the compound is fully dissolved.

  • Decontamination:

    • All non-disposable equipment, such as spatulas and glassware, should be decontaminated after use. A common procedure involves rinsing with a suitable organic solvent (e.g., ethanol) followed by washing with soap and water.

    • Work surfaces within the fume hood should be wiped down with an appropriate solvent and then cleaned with a detergent solution at the end of each procedure.

Step-by-Step Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional, local, state, and federal regulations.

  • Waste Segregation:

    • Establish separate, clearly labeled waste streams for solid and liquid waste contaminated with this compound. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Solid Waste Disposal:

    • Collect all contaminated solid waste, including gloves, pipette tips, weighing paper, and other consumables, in a dedicated, puncture-proof, and sealable hazardous waste container.

    • The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other relevant hazard information.

  • Liquid Waste Disposal:

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container.

    • The container must be clearly labeled with "Hazardous Waste" and a complete list of its chemical contents, including solvents and their approximate concentrations.

  • Final Disposal:

    • All hazardous waste containers must be sealed and stored in a designated, secure area until they can be collected by your institution's EHS-approved hazardous waste management service.

Visualization of this compound's Mechanism of Action

This compound is a selective androgen receptor (AR) downregulator that functions through a dual mechanism: it inhibits the nuclear translocation of the AR and also reduces the overall levels of AR protein.[1] The following diagram illustrates the classical androgen receptor signaling pathway and the points at which this compound exerts its inhibitory effects.

AZD3514_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR->AR_HSP AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR Dissociation This compound This compound This compound->AR Binds to AR This compound->AR Downregulates AR Levels This compound->AR_dimer Inhibits Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription (e.g., PSA, TMPRSS2) ARE->Gene_Transcription Activates

Caption: Mechanism of this compound action on the Androgen Receptor signaling pathway.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD3514
Reactant of Route 2
Reactant of Route 2
AZD3514

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.